N-Fmoc-3-hydroxy-DL-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAKQPPYEQCJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Fmoc-3-hydroxy-DL-phenylalanine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Peptide Innovation
N-Fmoc-3-hydroxy-DL-phenylalanine, a derivative of the non-proteinogenic amino acid m-tyrosine, serves as a valuable building block in the fields of peptide chemistry and drug discovery. The strategic placement of a hydroxyl group at the meta position of the phenyl ring introduces a unique structural and functional element, distinct from its more common para-substituted counterpart, tyrosine. This modification can influence hydrogen bonding capabilities, alter side-chain polarity, and provide a site for further chemical derivatization, thereby enabling the synthesis of peptides with novel conformational properties and biological activities.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. The presence of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, combined with the polar hydroxyl and carboxylic acid functionalities, results in a molecule with distinct characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁NO₅ | [1][2] |
| Molecular Weight | 403.43 g/mol | [1][2] |
| CAS Number | 138775-49-2 | [2] |
| Appearance | Expected to be a white to off-white solid | General knowledge of Fmoc-amino acids |
Solubility Profile
| Solvent | Expected Solubility | Rationale and Field Insights |
| Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent widely used in SPPS and is known to effectively dissolve most Fmoc-amino acids.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | NMP is another common solvent in peptide synthesis, often exhibiting even better solvating properties for Fmoc-derivatives than DMF. |
| Dichloromethane (DCM) | Sparingly soluble to insoluble | The polarity of DCM is generally insufficient to fully dissolve the zwitterionic character of the amino acid. |
| Water | Insoluble | The hydrophobic Fmoc group renders the molecule largely insoluble in aqueous solutions. |
| Methanol/Ethanol | Sparingly soluble | May be used in recrystallization protocols, often in combination with water.[4] |
Expert Insight: For practical applications in SPPS, dissolving this compound in high-purity, amine-free DMF or NMP is the standard approach. In cases of difficult dissolution, gentle warming or sonication can be employed, though care must be taken to avoid thermal degradation of the Fmoc group.
Stability and Storage
N-Fmoc-protected amino acids are generally stable crystalline solids. However, proper storage is crucial to maintain their integrity and purity over time.
Recommended Storage Conditions:
-
Temperature: 2-8°C is recommended for long-term storage to minimize any potential degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.
While short excursions to room temperature, such as during shipping, are unlikely to cause significant degradation, adherence to these storage conditions is a best practice for ensuring the highest quality of the reagent.
Synthesis and Purification
The synthesis of this compound follows the well-established Schotten-Baumann conditions for the N-acylation of amino acids.[4] This method involves the reaction of the amino group of 3-hydroxy-DL-phenylalanine with an activated Fmoc reagent in a basic aqueous-organic biphasic system.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1.0 equivalent of 3-hydroxy-DL-phenylalanine in a suitable aqueous basic solution (e.g., 10% sodium bicarbonate in a 1:1 mixture of water and dioxane) with stirring until complete dissolution.[4]
-
Reagent Addition: In a separate vessel, dissolve approximately 1.05 equivalents of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent such as dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution at room temperature with vigorous stirring. Allow the reaction to proceed overnight.
-
Work-up: After the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl. The this compound will precipitate out of the solution.[4]
-
Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product under vacuum.
Purification Protocol
For applications in peptide synthesis, high purity of the Fmoc-amino acid is essential to avoid the incorporation of impurities into the growing peptide chain.[5] Recrystallization is a common and effective method for purification.
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum to yield the pure this compound.
Analytical Characterization
As specific, published analytical data for this compound is scarce, this section provides the expected characteristic signals based on the known spectra of analogous compounds, such as Fmoc-phenylalanine.[6] Researchers should perform their own characterization to verify the identity and purity of the synthesized or purchased material.
| Technique | Expected Salient Features |
| ¹H NMR | - Aromatic Protons (Fmoc & Phenyl): Multiple signals in the range of ~7.2-7.9 ppm. - CH and CH₂ (Fmoc): Characteristic signals around ~4.2-4.4 ppm. - α-CH and β-CH₂ (Amino Acid): Signals corresponding to the amino acid backbone protons. - OH (Phenolic): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. - COOH: A broad singlet at the downfield end of the spectrum (~12-13 ppm). |
| ¹³C NMR | - Carbonyls (Fmoc & COOH): Resonances in the range of ~156 ppm (urethane) and ~173 ppm (carboxylic acid). - Aromatic Carbons: Multiple signals in the aromatic region (~120-145 ppm). - Aliphatic Carbons (Fmoc & Amino Acid): Resonances corresponding to the aliphatic carbons of the Fmoc group and the amino acid backbone. |
| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): Broad absorption around 2500-3300 cm⁻¹. - N-H Stretch (Amine): Absorption around 3300-3500 cm⁻¹. - C=O Stretch (Urethane & Carboxylic Acid): Strong absorptions around 1690-1750 cm⁻¹. - Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (ESI) | - [M-H]⁻: Expected at m/z 402.13 for C₂₄H₂₀NO₅⁻. - [M+H]⁺: Expected at m/z 404.14 for C₂₄H₂₂NO₅⁺. - [M+Na]⁺: Expected at m/z 426.12 for C₂₄H₂₁NNaO₅⁺. |
Application in Peptide Synthesis
This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a 3-hydroxyphenylalanine residue into a peptide sequence.
Reactivity of the Phenolic Hydroxyl Group: To Protect or Not to Protect?
A critical consideration when using this compound is the potential reactivity of the phenolic hydroxyl group. In the analogous case of tyrosine (4-hydroxyphenylalanine), this group is often protected (e.g., with a tert-butyl group) to prevent side reactions such as O-acylation during the coupling steps.[7]
However, recent studies have demonstrated the successful incorporation of unprotected Fmoc-Tyr-OH in SPPS, suggesting that under optimized conditions, the reactivity of the phenolic hydroxyl group can be managed.[8][9]
Causality Behind Experimental Choices:
-
Protection Strategy: Protecting the hydroxyl group (e.g., as a t-butyl ether) provides the highest level of security against side reactions, ensuring a cleaner synthesis. This is the most conservative and often recommended approach, especially for complex or lengthy peptide sequences.
-
Unprotected Strategy: Utilizing the unprotected form can be more cost-effective and atom-economical. However, it requires careful optimization of coupling conditions (e.g., using milder activation reagents) to minimize the risk of O-acylation. This strategy may be suitable for shorter peptides or where the 3-hydroxyphenylalanine residue is not at a critical position.
The decision to protect the hydroxyl group should be made based on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.
Standard Fmoc-SPPS Cycle with this compound
Caption: A typical cycle for incorporating this compound in solid-phase peptide synthesis.
Conclusion
This compound is a specialized amino acid derivative that offers unique opportunities for designing novel peptides. While specific analytical and solubility data are not extensively documented, its chemical properties can be reliably inferred from the well-established behavior of other Fmoc-amino acids. By following standard protocols for synthesis, purification, and incorporation in SPPS, and by carefully considering the reactivity of the phenolic hydroxyl group, researchers can effectively utilize this compound to advance their drug discovery and development programs. The insights and protocols provided in this guide serve as a robust foundation for the successful application of this compound in the laboratory.
References
- BenchChem. (2025). Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions. BenchChem Technical Guides.
- Fields, G. B. (2007). Advances in Fmoc solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.2.
- Yang, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1435-1445.
- AChemBlock. (n.d.). N-Fmoc-3-hydroxy-L-phenylalanine 95%.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biosynth. (n.d.). N-Fmoc-3-hydroxy-L-phenylalanine.
- ChemBK. (n.d.). N-Fmoc-DL-3-hydroxy-Phenylalanine.
- PubChem. (n.d.). Fmoc-phenylalanine.
- ResearchGate. (2022).
- ChemicalBook. (2026). N-FMoc-3-hydroxy-L-phenylalanine.
- ChemCD. (n.d.). This compound.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- MedChemExpress. (n.d.). Fmoc-3-Pal-OH.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- ChemicalBook. (2026). Fmoc-Phe-OH(35661-40-6)IR1.
- Aapptec. (n.d.). Fmoc-Phe(3-CN)-OH [205526-36-9].
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Phenylalanine-N-Fmoc (ring-D₅, 98%).
- Google Patents. (2014). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- ResearchGate. (2024).
- ResearchGate. (2026). Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)
- PubChem. (n.d.). Fmoc-N-methyl-O-methyl-D-tyrosine.
- ResearchGate. (2022).
- ResearchGate. (2026).
- Sigma-Aldrich. (n.d.). N-fmoc-o-methyl-l-tyrosine.
- ChemicalBook. (2026). FMOC-HOMO-L-TYROSINE(198560-10-0) 1H NMR spectrum.
- Chem-Impex. (n.d.). Fmoc-O-methyl-L-tyrosine.
- Chem-Impex. (n.d.). Fmoc-3-methyl-L-phenylalanine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158).
- Aapptec. (n.d.). Fmoc-3-Pal-OH [175453-07-3].
- Sigma-Aldrich. (n.d.). Fmoc- D -Phe-OH = 98.0 86123-10-6.
- Thermo Fisher Scientific. (n.d.). 3,5-Difluoro-N-Fmoc-L-phenylalanine, 95%.
Sources
- 1. N-Fmoc-3-hydroxy-L-phenylalanine 95% | CAS: 178432-48-9 | AChemBlock [achemblock.com]
- 2. chembk.com [chembk.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
synthesis of N-Fmoc-3-hydroxy-DL-phenylalanine
An In-depth Technical Guide to the Synthesis of N-Fmoc-3-hydroxy-DL-phenylalanine
Abstract
This compound is a valuable building block in peptide synthesis, enabling the incorporation of the non-canonical amino acid 3-hydroxyphenylalanine into peptide chains. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive, technically-grounded protocol for the from its free amino acid precursor. We will explore the underlying chemical principles, provide a detailed step-by-step methodology, and discuss critical considerations for ensuring a high-yield, high-purity product suitable for research and drug development applications.
Introduction: Significance and Application
The strategic incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, allowing for the modulation of pharmacological properties such as binding affinity, metabolic stability, and bioavailability. 3-Hydroxyphenylalanine, a structural isomer of tyrosine, is of particular interest.[1] Its presence in a peptide sequence can introduce unique conformational constraints and new points for secondary modification.
The synthesis of peptides requires a robust strategy for protecting the reactive alpha-amino group of the constituent amino acids to prevent unwanted side reactions during peptide bond formation.[] The Fmoc group is the protecting group of choice for many SPPS applications due to its stability in acidic conditions and its facile cleavage under mild basic conditions (e.g., using piperidine).[3][4] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.
This guide focuses on the most common and reliable method for preparing this compound: the direct N-acylation of 3-hydroxy-DL-phenylalanine using an activated Fmoc reagent under Schotten-Baumann conditions.[4]
Synthetic Strategy and Mechanistic Rationale
The core of this synthesis is a nucleophilic acyl substitution reaction. The alpha-amino group of 3-hydroxy-DL-phenylalanine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc derivative.
Choice of Fmoc Reagent
Two primary reagents are used for introducing the Fmoc group:
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl): Highly reactive, but can lead to the formation of side products and is sensitive to moisture.
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): The preferred reagent for this application.[3][4] It is a crystalline solid that is more stable and easier to handle than Fmoc-Cl. Its reaction with amines is highly efficient and clean, with the non-toxic, water-soluble N-hydroxysuccinimide (NHS) as the primary byproduct, which is easily removed during work-up.[3]
Reaction Mechanism
The synthesis proceeds via a well-established mechanism under mild basic conditions.[4]
-
Deprotonation: A weak base, typically sodium bicarbonate (NaHCO₃), deprotonates the ammonium group of the amino acid, increasing the nucleophilicity of the alpha-amino nitrogen. A dynamic equilibrium is established in the aqueous solution.
-
Nucleophilic Attack: The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of Fmoc-OSu. This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the stable N-hydroxysuccinimide leaving group to form the final, stable N-Fmoc carbamate product. The base neutralizes the NHS byproduct.
A critical aspect of this synthesis is the chemoselectivity for the amino group over the phenolic hydroxyl group. Under the mild basic conditions of a Schotten-Baumann reaction, the alpha-amino group is significantly more nucleophilic than the phenolic hydroxyl group, ensuring the reaction proceeds with high selectivity at the desired position.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the using Fmoc-OSu.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxy-DL-phenylalanine | ≥98% | Standard Chemical Supplier | Starting amino acid. |
| Fmoc-OSu | ≥99% | Standard Chemical Supplier | Acylating agent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Standard Chemical Supplier | Base for the reaction. |
| 1,4-Dioxane | Anhydrous | Standard Chemical Supplier | Organic co-solvent. |
| Deionized Water | High Purity | Laboratory Source | Aqueous solvent. |
| Hydrochloric Acid (HCl) | 1 M solution | Standard Chemical Supplier | For acidification during work-up. |
| Ethyl Acetate | ACS Reagent Grade | Standard Chemical Supplier | Extraction solvent. |
| Brine (Saturated NaCl) | N/A | Prepared in-house | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Chemical Supplier | Drying agent. |
| Round-bottom flask | N/A | Laboratory Glassware | Reaction vessel. |
| Magnetic stirrer and stir bar | N/A | Laboratory Equipment | For agitation. |
| Ice bath | N/A | Laboratory Equipment | For temperature control. |
| Separatory funnel | N/A | Laboratory Glassware | For liquid-liquid extraction. |
| Büchner funnel and filter paper | N/A | Laboratory Glassware | For collecting the solid product. |
| Rotary evaporator | N/A | Laboratory Equipment | For solvent removal. |
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the .
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-hydroxy-DL-phenylalanine (1.0 eq, e.g., 5.0 g) and sodium bicarbonate (2.2 eq) in a 1:1 mixture of 1,4-dioxane and deionized water (e.g., 80 mL total volume). Stir the mixture at room temperature until all solids are dissolved. Cool the solution in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane (e.g., 40 mL). Add this solution dropwise to the cooled, stirring amino acid solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring vigorously overnight (12-16 hours).
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the 1,4-dioxane.
-
Extraction (Work-up): Transfer the remaining aqueous solution to a separatory funnel. Wash the solution twice with ethyl acetate (e.g., 2 x 50 mL) to remove unreacted Fmoc-OSu and other organic-soluble impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring to acidify the solution to a pH of approximately 2. The desired this compound product will precipitate as a white solid.[4]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove inorganic salts, followed by a small amount of cold ethyl acetate or ether to aid in drying.
-
Drying: Dry the product under high vacuum to a constant weight. The result should be a fine white powder.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, several analytical techniques should be employed.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Peaks corresponding to the Fmoc group and the 3-hydroxyphenylalanine moiety. |
| Identity & Mass | Mass Spectrometry (ESI-MS) | [M-H]⁻ or [M+H]⁺ ion corresponding to C₂₄H₂₁NO₅ (MW: 403.43 g/mol ).[5] |
| Purity | HPLC | A single major peak (>98% purity) at the expected retention time. |
| Appearance | Visual Inspection | White to off-white crystalline solid. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If analysis shows significant starting material, the reaction time may need to be extended, or the pH may not have been sufficiently basic. Ensure the sodium bicarbonate is fully dissolved and active.
-
Low Yield: Low yield can result from product loss during the work-up. Ensure the pH is lowered sufficiently (~2) to cause complete precipitation. Avoid excessive washing with organic solvents in which the product may have slight solubility.
-
Side-Chain Reactivity: While the phenolic hydroxyl is generally unreactive under these conditions, using a stronger base or a more reactive acylating agent (like Fmoc-Cl) could potentially lead to O-acylation. The use of NaHCO₃ and Fmoc-OSu is specifically chosen to minimize this risk.[]
-
Solvent Choice: 1,4-Dioxane is an effective co-solvent for both the polar amino acid salt and the nonpolar Fmoc-OSu. Acetone can also be used as an alternative.[4]
Conclusion
The is a robust and reliable procedure that is fundamental for its application in peptide chemistry. The method described, utilizing Fmoc-OSu under Schotten-Baumann conditions, provides a high-yielding and selective route to this important building block.[][4] By carefully controlling the reaction parameters and understanding the underlying chemical principles, researchers can consistently produce high-purity material, enabling the exploration of novel peptide-based therapeutics and research tools.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development.
- BenchChem. Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions.
- BOC Sciences. Fmoc Amino Acids.
- Wikipedia. Tyrosine.
- ChemBK. N-Fmoc-DL-3-hydroxy-Phenylalanine.
Sources
N-Fmoc-3-hydroxy-DL-phenylalanine CAS number and structure
An In-depth Technical Guide to N-Fmoc-3-hydroxy-DL-phenylalanine
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-3-hydroxy-DL-phenylalanine, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnological fields who seek to leverage non-canonical amino acids to create novel peptides with enhanced or unique properties. This document covers the compound's core chemical identity, a detailed synthesis protocol, analytical characterization methods, and its strategic applications.
Core Chemical Identity and Physicochemical Properties
This compound is a derivative of the amino acid phenylalanine, characterized by two key modifications: the presence of a hydroxyl (-OH) group at the meta-position (position 3) of the phenyl ring and the attachment of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to the α-amino group. The 'DL' designation indicates that the compound is a racemic mixture, containing both D and L enantiomers.
The Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS), providing robust protection of the amine under acidic conditions while allowing for clean, mild deprotection using a base like piperidine.[1][2] The 3-hydroxy modification introduces a versatile functional group onto the aromatic side chain, opening new avenues for peptide design and functionalization.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid | [3] |
| CAS Number | 138775-49-2 | [4] |
| Molecular Formula | C₂₄H₂₁NO₅ | [4][5] |
| Molecular Weight | 403.43 g/mol | [4][5] |
| Appearance | Typically a white to off-white solid/powder | [6] |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O | [5] |
Note: The CAS number for the pure L-enantiomer, N-Fmoc-3-hydroxy-L-phenylalanine, is 178432-48-9.[3][5][7]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction under Schotten-Baumann conditions.[1] This well-established method involves the acylation of the amino acid's α-amino group with an activated Fmoc reagent in a basic aqueous-organic solvent system.
Causality in Reagent Selection: The choice of the Fmoc-donating reagent is critical. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is highly reactive, it is prone to generating undesirable side products. N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the preferred reagent as it offers a more controlled reaction, leading to higher yields and purity of the final product with minimized formation of impurities.[1]
Detailed Experimental Protocol
Materials:
-
3-hydroxy-DL-phenylalanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane (or Acetone)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Brine Solution
Procedure:
-
Dissolution: Dissolve 3-hydroxy-DL-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used to aid solubility.[1] Stir vigorously until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath. This cooling step is crucial to control the initial exothermic reaction and prevent potential degradation of the starting materials.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the chilled amino acid solution over a period of 30-60 minutes while maintaining strong agitation.[1] The slow addition ensures the reaction remains controlled.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 8-12 hours) to ensure the reaction proceeds to completion.[1]
-
Workup & Extraction:
-
Remove the dioxane from the reaction mixture under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
-
Precipitation & Isolation:
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow, careful addition of 1M HCl.[1] The desired this compound product will precipitate out as a white solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any residual inorganic salts.[1]
-
-
Drying & Purification:
-
Dry the crude product under vacuum.
-
If required, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a highly pure product.[1]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Fmoc-3-hydroxy-L-phenylalanine 95% | CAS: 178432-48-9 | AChemBlock [achemblock.com]
- 4. N-Fmoc-DL-3-hydroxy-Phenylalanine [chembk.com]
- 5. N-Fmoc-3-hydroxy-L-phenylalanine | 178432-48-9 | DHA43248 [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-FMoc-3-hydroxy-L-phenylalanine | 178432-48-9 [chemicalbook.com]
N-Fmoc-3-hydroxy-DL-phenylalanine NMR and mass spectrometry data
An In-Depth Technical Guide to the NMR and Mass Spectrometry of N-Fmoc-3-hydroxy-DL-phenylalanine
Authored by a Senior Application Scientist
This guide provides a detailed technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the structural elucidation of this important amino acid derivative, grounded in established analytical principles and methodologies.
Introduction: The Significance of this compound
N-(9-Fluorenylmethoxycarbonyl)-3-hydroxy-DL-phenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The Fmoc protecting group is fundamental for the stepwise assembly of peptide chains, while the 3-hydroxy-phenylalanine core introduces a hydroxylated aromatic side chain, enabling further modifications and influencing the peptide's conformational and binding properties. Accurate characterization of this compound is paramount for ensuring the purity and identity of synthesized peptides, which is critical for their therapeutic applications.
Molecular Structure and Properties
A thorough understanding of the spectral data begins with the molecule's fundamental properties.
| Property | Value |
| Molecular Formula | C₂₄H₂₁NO₅[1][2] |
| Molecular Weight | 403.43 g/mol [1][2] |
| CAS Number | 138775-49-2[2] |
Below is a diagram illustrating the chemical structure with key atomic positions numbered for the subsequent NMR analysis.
Caption: Structure of this compound with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural verification of this compound.
Experimental Protocol: NMR Sample Preparation
A self-validating protocol ensures reproducible and accurate results.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable protons (NH and OH).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is critical for acquiring high-resolution spectra.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum can be divided into distinct regions corresponding to the different structural motifs of the molecule. The expected chemical shifts (in ppm) in DMSO-d₆ are summarized below.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Fmoc Aromatic | 7.60 - 7.90 | m | 4H | Protons on the fluorenyl rings adjacent to the five-membered ring. |
| Fmoc Aromatic | 7.25 - 7.45 | m | 4H | Remaining protons on the fluorenyl rings. |
| 3-Hydroxyphenyl | 6.60 - 7.10 | m | 4H | Protons on the hydroxyl-substituted phenyl ring. |
| Amide (NH) | ~7.5 - 8.5 | d or br s | 1H | The amide proton, coupling to the α-proton. |
| α-CH | ~4.2 - 4.5 | m | 1H | The chiral center proton. |
| Fmoc CH & CH₂ | ~4.1 - 4.3 | m | 3H | Protons of the fluorenyl CH and CH₂ groups. |
| β-CH₂ | ~2.8 - 3.1 | m | 2H | The two diastereotopic protons adjacent to the phenyl ring. |
| Phenyl OH | ~9.0 - 9.5 | br s | 1H | The phenolic hydroxyl proton. |
| Carboxylic Acid OH | ~12.0 - 13.0 | br s | 1H | The carboxylic acid proton. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Carbon(s) | Expected Chemical Shift (ppm) | Assignment |
| Carboxylic Acid C=O | ~173 - 175 | The carboxylic acid carbonyl carbon. |
| Amide C=O | ~156 | The Fmoc carbonyl carbon. |
| Fmoc Aromatic | ~144, ~141 | Quaternary carbons of the fluorenyl group. |
| Fmoc Aromatic | ~120 - 128 | Protonated carbons of the fluorenyl rings. |
| 3-Hydroxyphenyl C-OH | ~157 | Carbon atom attached to the hydroxyl group. |
| 3-Hydroxyphenyl C-Cβ | ~138 | Quaternary carbon of the phenyl ring attached to the β-carbon. |
| 3-Hydroxyphenyl | ~114 - 130 | Remaining carbons of the 3-hydroxyphenyl ring. |
| Fmoc O-CH₂ | ~66 | The methylene carbon of the Fmoc group. |
| α-C | ~56 | The alpha-carbon of the amino acid. |
| Fmoc CH | ~47 | The methine carbon of the fluorenyl group. |
| β-C | ~37 | The beta-carbon of the amino acid side chain. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Experimental Protocol: ESI-MS Sample Preparation
Caption: A typical workflow for ESI-Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended for accurate mass measurement.
ESI-MS Data Interpretation
The analysis of the mass spectrum provides definitive confirmation of the compound's identity.
| Ion | Mode | Calculated m/z | Interpretation |
| [M+H]⁺ | Positive | 404.1492 | The protonated molecular ion. |
| [M+Na]⁺ | Positive | 426.1312 | The sodium adduct of the molecular ion. |
| [M-H]⁻ | Negative | 402.1343 | The deprotonated molecular ion. |
Fragmentation Analysis: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns can be observed. A common fragmentation pathway involves the cleavage of the Fmoc group, resulting in a neutral loss of fluorenylmethoxy (C₁₄H₁₁O) or the formation of the dibenzofulvene fragment (m/z 178).
Conclusion
The combined application of NMR and mass spectrometry provides a robust and comprehensive characterization of this compound. The data presented in this guide serve as a benchmark for researchers, ensuring the quality and identity of this critical reagent in peptide synthesis and drug discovery. Adherence to the outlined protocols and an understanding of the spectral interpretation are essential for reliable and reproducible scientific outcomes.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 978331, Fmoc-phenylalanine. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]
-
ChemBK. N-Fmoc-DL-3-hydroxy-Phenylalanine. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
-
Aapptec Peptides. Fmoc-Phe(3-F)-OH [198560-68-8]. Available at: [Link]
-
Aapptec Peptides. Fmoc-Phe(3-CN)-OH [205526-36-9]. Available at: [Link]
-
Aapptec Peptides. Fmoc-3-Pal-OH [175453-07-3]. Available at: [Link]
-
Chem-Impex International. Fmoc-3-methyl-L-phenylalanine. Available at: [Link]
-
National Center for Biotechnology Information. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Reveal of the chiral recognition for alanine and leucine in an L- phenylalanine. Available at: [Link]
-
PubMed. Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length. Available at: [Link]
-
National Center for Biotechnology Information. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Available at: [Link]
-
MassBank. 3,4-Dihydroxy-L-phenylalanine. Available at: [Link]
-
MassBank. L-Phenylalanine. Available at: [Link]
Sources
An In-depth Technical Guide to N-Fmoc-3-hydroxy-DL-phenylalanine: An Unnatural Amino Acid Building Block for Advanced Peptide Synthesis
Foreword: The Imperative for Unnatural Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development and chemical biology, the 20 canonical amino acids, while foundational, represent only the starting point for innovation. The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a transformative approach to engineer novel therapeutic properties.[1][2][3] By moving beyond nature's alphabet, researchers can imbue peptides with enhanced proteolytic stability, refined receptor-binding affinities, constrained conformations, and unique functionalities for bio-orthogonal conjugation.[2][3] This guide focuses on a particularly intriguing UAA, N-Fmoc-3-hydroxy-DL-phenylalanine, providing a comprehensive technical resource for its effective utilization in solid-phase peptide synthesis (SPPS) and its potential applications in pioneering research.
This compound: A Profile
This compound, a derivative of the aromatic amino acid phenylalanine, is distinguished by a hydroxyl group at the meta position of the phenyl ring. As a building block for peptide synthesis, it is most commonly available with the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, rendering it suitable for the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this building block is paramount for its successful application.
| Property | Value |
| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(3-hydroxyphenyl)propanoic acid and (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(3-hydroxyphenyl)propanoic acid |
| Molecular Formula | C₂₄H₂₁NO₅ |
| Molecular Weight | 403.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) |
Note: As a DL-racemic mixture, this product contains an equal proportion of the D- and L-enantiomers.
Strategic Considerations for Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The integration of this compound into a peptide sequence using SPPS follows the fundamental principles of the methodology: iterative cycles of Nα-Fmoc deprotection and amino acid coupling on a solid support.[4][6][7] However, the unique structural features of this UAA necessitate specific tactical considerations.
The Critical Question of Side-Chain Protection
The phenolic hydroxyl group of the 3-hydroxyphenylalanine side chain presents a potential site for unwanted side reactions during peptide synthesis, such as acylation during the coupling steps. While some phenolic hydroxyls, like that of tyrosine, are routinely protected (e.g., with a tert-butyl group in Fmoc-Tyr(tBu)-OH), the necessity for protecting the 3-hydroxy group of this particular UAA is a critical experimental parameter to consider.
The synthesis of peptides containing the structurally similar 3,4-dihydroxyphenylalanine (DOPA) often employs side-chain protecting groups to prevent unwanted reactions of the catechol moiety.[8] This precedent suggests that protecting the 3-hydroxy group of this compound is a prudent strategy to ensure the fidelity of the final peptide product. Acid-labile protecting groups, such as the tert-butyl (tBu) group, are compatible with the standard Fmoc/tBu orthogonal protection scheme.[9]
Navigating the Complexity of a DL-Racemic Mixture
The use of this compound as a racemic mixture will inevitably lead to the synthesis of a population of diastereomeric peptides. For a peptide containing a single incorporation of this UAA, two diastereomers will be produced. This has profound implications for the purification, characterization, and biological evaluation of the final product.
The resulting diastereomers may exhibit distinct physicochemical properties, including different retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11][12] This often allows for their separation and purification. However, in some cases, the separation can be challenging and may require optimization of the HPLC conditions, such as the choice of stationary phase (C8 vs. C18), temperature, and gradient.[10][11]
From a biological perspective, the stereochemistry of an amino acid residue can dramatically influence peptide conformation and, consequently, its interaction with biological targets. Therefore, the separated diastereomers may possess significantly different biological activities.[10]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence via manual Fmoc-SPPS.
General Workflow for SPPS
The core of SPPS is a cyclical process, as illustrated in the following diagram:
Detailed Protocol for a Single Coupling Cycle of this compound
This protocol assumes a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for C-terminal amides).
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Fmoc-3-hydroxy(tBu)-DL-phenylalanine (assuming side-chain protection) (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)
-
Anhydrous DMF
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: If starting with a dry resin, swell it in DMF for at least 30 minutes in the reaction vessel. Drain the DMF.[6]
-
Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes. Drain the solution and wash the resin thoroughly with DMF (5-7 times).[6][13]
-
Amino Acid Activation: In a separate vial, dissolve N-Fmoc-3-hydroxy(tBu)-DL-phenylalanine and the coupling reagent in DMF. Add the base (DIPEA) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. The coupling time may need to be extended for this unnatural amino acid, ranging from 1 to 4 hours.
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.
Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
Cleavage Cocktail (Example):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[6]
Purification and Characterization of Diastereomeric Peptides
The crude peptide product will be a mixture of diastereomers. Reversed-phase HPLC is the standard method for purification.[10][14]
HPLC Purification
-
Column: A C18 or C8 column is typically used.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the peptides. The gradient will need to be optimized to achieve baseline separation of the diastereomers.[10]
The two diastereomers will likely have different retention times, allowing for their collection as separate fractions.
Characterization
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptides.[15][16] The two diastereomers will have the same mass.
-
Analytical HPLC: The purity of each isolated diastereomer should be assessed by analytical RP-HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional 1D NMR cannot distinguish between enantiomers, 2D NMR techniques (like COSY and TOCSY) can be used to analyze the structure of the purified diastereomeric peptides.[17][18] The spectra of the two diastereomers may show subtle differences in chemical shifts and coupling constants, reflecting their different three-dimensional structures. Chiral solvating agents can also be used in NMR to resolve signals from enantiomers.[18][19]
Potential Applications and Biological Significance
The incorporation of 3-hydroxy-DL-phenylalanine can be leveraged for several strategic purposes in peptide design and drug discovery.
Probing Receptor-Ligand Interactions
The hydroxyl group at the meta position provides an alternative hydrogen bonding donor and acceptor compared to the para-hydroxyl of tyrosine. This can be used to probe the specific interactions within a receptor binding pocket. Comparing the biological activity of the 3-hydroxy analog to the parent phenylalanine- or tyrosine-containing peptide can provide valuable structure-activity relationship (SAR) data.
Mimicking Post-Translational Modifications and Oxidative Stress
Meta-tyrosine is a known biomarker of oxidative stress, formed by the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[20] Incorporating this UAA into peptides can be a tool to study the effects of oxidative damage on protein structure and function. It can also serve as a stable mimic of tyrosine phosphorylation in certain contexts.
Enhancing Pharmacokinetic Properties
The introduction of a hydroxyl group can increase the hydrophilicity of a peptide, potentially influencing its solubility and pharmacokinetic profile. Furthermore, the presence of a D-amino acid from the racemic mixture can confer resistance to enzymatic degradation, a common strategy to increase the in vivo half-life of peptide therapeutics.[2]
Modulating Peptide Conformation
The position of the hydroxyl group on the phenyl ring can influence the conformational preferences of the amino acid side chain, which in turn can impact the overall secondary structure of the peptide.[21][22] This can be a tool to stabilize a desired bioactive conformation.
Conclusion: A Versatile Tool for Peptide Innovators
This compound is a valuable and versatile building block for the synthesis of novel peptides with tailored properties. While its use requires careful consideration of side-chain protection strategies and the management of diastereomer formation, the potential rewards in terms of enhanced biological activity, improved pharmacokinetic profiles, and deeper insights into biological processes are substantial. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to confidently incorporate this unique unnatural amino acid into their peptide synthesis workflows, pushing the boundaries of peptide-based therapeutics and chemical biology.
References
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH. Available from: [Link].
-
Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). ResearchGate. Available from: [Link].
-
Peptide Diastereomers, Separation of. ResearchGate. Available from: [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link].
-
Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available from: [Link].
-
Toxicity of meta-Tyrosine. MDPI. Available from: [Link].
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available from: [Link].
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link].
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Available from: [Link].
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available from: [Link].
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH. Available from: [Link].
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. MAC-MOD Analytical. Available from: [Link].
-
Peptide Purification. AAPPTec. Available from: [Link].
-
NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. NIH. Available from: [Link].
-
Whether L version and D version peptidesshould have identical NMR, especially in the state of self-assembly?. ResearchGate. Available from: [Link].
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024). SciSpace. Available from: [Link].
-
Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. NIH. Available from: [Link].
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available from: [Link].
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link].
-
Conformational Structure of Tyrosine, Tyrosyl-glycine, and Tyrosyl-glycyl-glycine by Double Resonance Spectroscopy. ACS Publications. Available from: [Link].
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link].
-
Peptide drugs present in the market contain unnatural amino acids.. ResearchGate. Available from: [Link].
-
Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. PMC. Available from: [Link].
- WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
-
peptide nmr. University of Zurich. Available from: [Link].
-
Conformational structure of tyrosine, tyrosyl-glycine, and tyrosyl-glycyl-glycine by double resonance spectroscopy.. Semantic Scholar. Available from: [Link].
-
Overview of peptide and protein analysis by mass spectrometry. PubMed. Available from: [Link].
-
Discriminating changes in protein structure using tyrosine conjugation. PMC - NIH. Available from: [Link].
-
Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. PMC. Available from: [Link].
-
(PDF) Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. ResearchGate. Available from: [Link].
-
Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response. ACS Publications. Available from: [Link].
-
Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry. ResearchGate. Available from: [Link].
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available from: [Link].
-
Mass spectrometry for proteomics - part 2. YouTube. Available from: [Link].
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. ペプチドの固相合成 [sigmaaldrich.com]
- 16. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. researchgate.net [researchgate.net]
- 19. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. [PDF] Conformational structure of tyrosine, tyrosyl-glycine, and tyrosyl-glycyl-glycine by double resonance spectroscopy. | Semantic Scholar [semanticscholar.org]
literature review on 3-hydroxyphenylalanine in peptides
An In-depth Technical Guide to the Application of 3-Hydroxyphenylalanine in Peptide Synthesis and Research
Foreword: A Senior Application Scientist's Perspective
In the landscape of peptide chemistry and drug discovery, the pursuit of novel functionalities and enhanced therapeutic profiles is relentless. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) unlocks unprecedented opportunities. Among these, 3-hydroxyphenylalanine (m-Tyrosine), a structural isomer of the more common L-Tyrosine, has emerged as a particularly compelling building block.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, experience-driven understanding of why and how 3-hydroxyphenylalanine is utilized. We will explore the causality behind experimental choices, from the strategic selection of protecting groups in synthesis to the nuanced interpretation of analytical data. Our focus is on building self-validating systems and protocols, ensuring that the insights gained are both robust and reproducible. Every mechanistic claim and protocol standard is grounded in authoritative scientific literature, providing a trustworthy foundation for your own research and development endeavors.
Part 1: The Unique Character of 3-Hydroxyphenylalanine
3-Hydroxyphenylalanine (3-OH-Phe or m-Tyrosine) is a rare, naturally occurring aromatic amino acid. Unlike its common para-isomer (4-hydroxyphenylalanine or Tyrosine), it is not incorporated into proteins during ribosomal translation. Instead, its presence in biological systems is primarily a result of the non-enzymatic free-radical hydroxylation of Phenylalanine, making it a significant biomarker for oxidative stress.[1]
The shift of the hydroxyl group from the para to the meta position on the phenyl ring introduces subtle yet profound changes in its physicochemical properties. This repositioning alters the electronic distribution of the aromatic ring, the acidity of the phenolic proton, and the molecule's overall polarity and spatial arrangement. These differences are pivotal, influencing everything from peptide conformation and receptor interactions to its utility as a redox-active probe.
Physicochemical Properties Comparison
Understanding the distinct properties of 3-hydroxyphenylalanine relative to its parent and isomeric amino acids is fundamental to its effective application.
| Property | Phenylalanine | 2-Hydroxyphenylalanine (o-Tyr) | 3-Hydroxyphenylalanine (m-Tyr) | 4-Hydroxyphenylalanine (p-Tyr) |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 165.19 g/mol | 181.19 g/mol | 181.19 g/mol | 181.19 g/mol |
| LogP (Octanol/Water) | -1.38 | N/A | -2.4 (Computed)[2] | -2.26[3] |
| Aqueous Solubility | 29.6 g/L (25 °C) | N/A | N/A | 0.479 g/L (25 °C)[3] |
| pKa (Phenolic OH) | N/A | N/A | ~10.1 | ~10.1 |
| Key Feature | Hydrophobic side chain | Rare oxidative stress marker | Oxidative stress marker[1], unique H-bonding geometry | Proteinogenic, key signaling residue |
Data compiled from various sources, including PubChem and Wikipedia.[1][2][3]
Part 2: Synthesis and Incorporation of 3-Hydroxyphenylalanine into Peptides
The cornerstone of modern peptide research is Solid-Phase Peptide Synthesis (SPPS), a methodology that allows for the efficient and controlled assembly of peptide chains.[4] The successful incorporation of 3-hydroxyphenylalanine requires a carefully considered approach, starting with the protected amino acid building block.
The Building Block: Fmoc-L-3-hydroxyphenylalanine
For Fmoc-based SPPS, the standard building block is Nα-Fmoc-protected L-3-hydroxyphenylalanine. A critical decision is whether to protect the side-chain hydroxyl group.
-
Unprotected Side Chain: For many sequences, the phenolic hydroxyl of 3-OH-Phe is sufficiently acidic that it does not require protection. This simplifies the synthesis and reduces costs. However, potential side reactions, such as O-acylation during coupling steps, must be considered, especially with highly activating coupling reagents.
-
Protected Side Chain (e.g., Fmoc-L-3-OH-Phe(tBu)-OH): Using a tert-butyl (tBu) protecting group on the side chain is the most robust and common strategy to prevent side reactions. This ensures that acylation occurs exclusively at the N-terminus of the growing peptide chain. The tBu group is acid-labile and is conveniently removed during the final cleavage from the resin with trifluoroacetic acid (TFA).
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 3-hydroxyphenylalanine follows the standard Fmoc-SPPS cycle. The process is iterative, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support (resin).
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Manual SPPS of a Model Peptide (Ac-Tyr-Gly-Gly-mTyr-Leu-NH₂)
This protocol outlines the synthesis of a pentapeptide on a Rink Amide resin, yielding a C-terminal amide. We will use a side-chain protected Fmoc-L-3-hydroxyphenylalanine(tBu)-OH for maximum yield and purity.
1. Resin Preparation:
-
Start with 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in a fritted peptide synthesis vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. First Amino Acid Coupling (Fmoc-Leu-OH):
-
Deprotection: Remove the resin's Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Pre-activate for 2 minutes.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin as described above. Perform a Kaiser test to confirm complete coupling (beads should be colorless).
3. Subsequent Cycles (Gly, Gly, 3-OH-Phe(tBu), Tyr(tBu)):
-
Repeat the deprotection, washing, and coupling steps for each amino acid in sequence. For the fourth residue, use Fmoc-L-3-hydroxyphenylalanine(tBu)-OH. For the N-terminal residue, use Fmoc-L-Tyrosine(tBu)-OH.
4. N-terminal Acetylation:
-
After the final Fmoc deprotection of the Tyr residue, wash the resin.
-
Add a solution of 20% acetic anhydride and 2% DIPEA in DMF to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM, then dry under vacuum.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: Work in a fume hood.
-
Add the cocktail to the dried resin (~10 mL per gram of resin).
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Part 3: Analysis and Characterization
Rigorous analysis is essential to confirm the identity, purity, and integrity of the synthesized peptide. The presence of 3-hydroxyphenylalanine introduces a unique analytical signature.
Analytical Techniques for Peptide Characterization
| Technique | Purpose | Key Considerations for 3-OH-Phe Peptides |
| RP-HPLC | Purity assessment and quantification. | The meta hydroxyl group makes the peptide slightly more polar than a Phenylalanine-containing analogue but may have a similar or slightly different retention time than a para-Tyrosine analogue depending on the overall sequence. |
| Mass Spectrometry (LC-MS) | Identity confirmation (Molecular Weight). | Provides definitive mass confirmation. The mass of a 3-OH-Phe residue is 163.06 Da (monoisotopic), identical to Tyrosine. MS/MS fragmentation can help distinguish isomers in some cases. |
| UV-Vis Spectroscopy | Detection and quantification. | The phenolic side chain provides a characteristic UV absorbance maximum around 275 nm, similar to Tyrosine. This is crucial for detection in HPLC.[5] |
Protocol: RP-HPLC Analysis of Crude Peptide
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for a pentapeptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for the peptide backbone) and 275 nm (for the aromatic side chain).
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of ~1 mg/mL.
Part 4: Applications in Research and Drug Development
The incorporation of 3-hydroxyphenylalanine is not merely an academic exercise; it is a strategic choice to impart specific properties to a peptide.
As a Biomarker for Oxidative Stress
Under conditions of oxidative stress, reactive oxygen species (ROS) like the hydroxyl radical (•OH) attack biological molecules. The non-enzymatic hydroxylation of Phenylalanine is a key event, producing o-Tyrosine and m-Tyrosine alongside the standard p-Tyrosine.[6] Because m-Tyrosine is not incorporated through normal protein synthesis, its presence and concentration in tissues or fluids serve as a direct and reliable marker of cumulative oxidative damage.[6][7]
Caption: Formation of Tyrosine isomers via oxidative stress.
In Drug Discovery and Peptide Design
Substituting the canonical Tyrosine with 3-hydroxyphenylalanine in a bioactive peptide can profoundly alter its properties:
-
Conformational Constraint: The altered position of the hydroxyl group can change the preferred dihedral angles of the side chain, influencing the peptide's secondary structure and overall conformation. This can lead to peptides with higher stability or altered binding poses.
-
Receptor Selectivity: The hydrogen bonding vector of the meta-hydroxyl group is different from the para-hydroxyl. This can be exploited to fine-tune binding affinity and selectivity for a specific receptor subtype by either disrupting unfavorable interactions or creating new favorable ones.
-
Enhanced Stability: Peptides containing 3-OH-Phe may exhibit increased resistance to enzymatic degradation compared to their native counterparts, potentially leading to a longer half-life in vivo.
-
Redox-Active Probes: The phenolic group can be used as a handle for oxidative coupling reactions or as an intrinsic redox probe to study biological processes.
Conclusion
3-Hydroxyphenylalanine represents a powerful tool in the arsenal of the modern peptide scientist. Its unique identity as both a biomarker of cellular stress and a versatile building block for peptide therapeutics underscores its importance. By understanding its fundamental properties and mastering the protocols for its synthesis and analysis, researchers can unlock new avenues for drug discovery and the study of disease. The methodologies and insights provided in this guide serve as a robust starting point for harnessing the full potential of this fascinating non-canonical amino acid.
References
-
Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine) | Request PDF . (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
3-(p-hydroxyphenyl)-L-alanine - Chemical & Physical Properties by Cheméo . (n.d.). Chemeo. Retrieved January 3, 2026, from [Link]
-
L-Tyrosine | C9H11NO3 | CID 6057 - PubChem . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Tyrosine - Wikipedia . (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Tyrosine hydroxylase - Wikipedia . (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity . (2020). Organic & Biomolecular Chemistry. Retrieved January 3, 2026, from [Link]
-
L-m-tyrosine | C9H11NO3 | CID 6950578 - PubChem . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . (n.d.). CEM Corporation. Retrieved January 3, 2026, from [Link]
-
Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC . (2013). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Introduction to Peptide Synthesis - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
A study of the oxidation of 3:4-dihydroxyphenyl-N-methylalanine with reference to its possible function as a precursor of adrenaline - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Expedient synthesis of threo-beta-hydroxy-alpha-amino acid derivatives: phenylalanine, tyrosine, histidine, and tryptophan - PubMed . (2006). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Fmoc-3-Pal-OH [175453-07-3] - Aapptec Peptides . (n.d.). Aapptec. Retrieved January 3, 2026, from [Link]
-
The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan - PubMed . (1992). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Expedient Synthesis of threo -β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan | Request PDF - ResearchGate . (2006). ResearchGate. Retrieved January 3, 2026, from [Link]
-
(PDF) The hydroxylation of phenylalanine and tyrosine: A comparison with salicylate and tryptophan - ResearchGate . (1992). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate . (2024). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with . (2022). Electroanalysis. Retrieved January 3, 2026, from [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action . (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PMC . (2018). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Bioactive Peptides: An Understanding from Current Screening Methodology - MDPI . (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Bioactivity of synthetic peptides. All synthesized peptide sequences... - ResearchGate . (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC . (2021). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review - ResearchGate . (2022). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Fmoc-Phe(3-CN)-OH [205526-36-9] - Aapptec Peptides . (n.d.). Aapptec. Retrieved January 3, 2026, from [Link]
-
Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan - PMC . (2009). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC . (2017). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Unit 6 Part 9 Chemical Synthesis of Peptides (Part III) - YouTube . (2023). YouTube. Retrieved January 3, 2026, from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex . (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]
-
Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC . (2012). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac . (n.d.). Almac Group. Retrieved January 3, 2026, from [Link]
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns . (2018). Waters Corporation. Retrieved January 3, 2026, from [Link]
Sources
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. L-m-tyrosine | C9H11NO3 | CID 6950578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
N-Fmoc-3-hydroxy-DL-phenylalanine material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for N-Fmoc-3-hydroxy-DL-phenylalanine
Foreword: Navigating the Nuances of Research Chemical Safety
In the landscape of drug discovery and peptide synthesis, researchers frequently work with novel or specialized reagents for which comprehensive safety data is not always publicly available. This compound, a valuable building block for introducing modified amino acids, is one such compound. While a specific, officially sanctioned Safety Data Sheet (SDS) is not readily found in common repositories, a robust safety protocol can be constructed by applying the precautionary principle and synthesizing data from structurally analogous Fmoc-protected amino acids.
This guide is designed for the professional researcher and drug development scientist. It moves beyond a simple recitation of data points to explain the scientific rationale behind safety protocols. We will treat this compound with the caution it deserves, establishing self-validating systems of handling that ensure both personal safety and the integrity of your research.
Chemical Identity and the Precautionary Principle
Understanding a compound's identity is the first step in a thorough safety assessment.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-3-hydroxy-DL-phenylalanine | - |
| Molecular Formula | C₂₄H₂₁NO₅ | [1][2] |
| Molecular Weight | 403.43 g/mol | [1] |
| CAS Number | 138775-49-2 (DL-form) | [1] |
Given the absence of a comprehensive toxicological profile, the Precautionary Principle must be our guiding directive. This principle dictates that we treat substances with unknown toxicity as potentially hazardous. All protocols described herein are built on this foundation.
Hazard Identification: An Evidence-Based Inference
While this compound is not currently classified as a hazardous substance by major regulatory bodies like OSHA, data from similar Fmoc-protected amino acids allows us to infer potential hazards.[3][4] These compounds are typically fine, crystalline, or amorphous powders.
Potential Health Effects:
-
Eye Contact: Like many fine powders, this compound may cause mechanical irritation.[3]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation upon prolonged or repeated contact.[3][5]
-
Inhalation: Inhalation of dust may be harmful and can cause respiratory tract irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
It is crucial to note that no chronic toxicity, carcinogenicity, or mutagenicity data is available for this specific compound.[3] Therefore, minimizing exposure through all routes is the primary safety objective.
Safe Handling and Exposure Control: A Multi-Layered Approach
A robust safety strategy relies on a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
The primary engineering control for handling powdered chemicals is a certified chemical fume hood.[6] Working in a fume hood minimizes the risk of inhaling airborne particles. All weighing and solution preparation steps should be performed within this controlled environment.
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is non-negotiable. The selection of specific PPE is based on preventing the potential routes of exposure identified in Section 2.
Mandatory PPE Protocol:
-
Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.[6] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required to protect against airborne particles.[4]
-
Lab Coat: A full-sleeved lab coat protects clothing and skin from spills.[6]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required when handling large quantities of powder outside of a hood, or if dust generation is unavoidable.[6]
Sources
Methodological & Application
Application Notes and Protocols for Peptide Modification with N-Fmoc-3-hydroxy-DL-phenylalanine
Introduction: Expanding the Chemical Diversity of Peptides
In the landscape of modern drug discovery and chemical biology, the ability to introduce non-canonical amino acids into peptides offers a powerful strategy to modulate their structure, function, and therapeutic potential. Post-translational modifications (PTMs) are a natural mechanism to expand the functional repertoire of proteins.[1][2] The synthetic incorporation of modified amino acids mimics this process, enabling the design of peptides with enhanced stability, novel biological activities, and improved pharmacokinetic profiles.[3][4]
This guide focuses on the application of N-Fmoc-3-hydroxy-DL-phenylalanine, a synthetic amino acid that introduces a hydroxyl group at the meta-position of the phenylalanine side chain. This modification can significantly impact peptide conformation and binding interactions, making it a valuable tool for researchers in peptide chemistry and drug development. The hydroxyl group can participate in hydrogen bonding, alter the electronic properties of the aromatic ring, and serve as a handle for further chemical modifications.
This document provides a comprehensive overview of the principles and protocols for the successful incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
The Strategic Importance of the 3-Hydroxyl Group
The introduction of a hydroxyl group onto the phenyl ring of phenylalanine can lead to several advantageous properties in the resulting peptide:
-
Enhanced Binding Affinity: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new interactions with biological targets such as receptors or enzymes.
-
Modulation of Hydrophilicity: The addition of a polar hydroxyl group can increase the hydrophilicity of the peptide, which may influence its solubility and pharmacokinetic properties.
-
Conformational Constraint: The presence of the hydroxyl group can introduce subtle steric and electronic effects that influence the preferred conformation of the peptide backbone and the side chain itself.
-
Site for Further Modification: The hydroxyl group provides a reactive site for post-synthetic modifications, such as glycosylation, phosphorylation, or attachment of labels and payloads.
Orthogonal Protection Strategy: A Prerequisite for Success
A key consideration when incorporating this compound into a peptide is the reactivity of the phenolic hydroxyl group. During peptide synthesis, this hydroxyl group can undergo undesired side reactions, most notably O-acylation, during the activation and coupling of subsequent amino acids. To prevent these side reactions and ensure the integrity of the final peptide, an orthogonal protection strategy is essential.[5][6]
The recommended approach for Fmoc-based SPPS is the use of a tert-butyl (tBu) ether to protect the 3-hydroxyl group. The tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is readily removed during the final acidolytic cleavage of the peptide from the resin.[7][8] Therefore, the recommended building block for synthesis is N-Fmoc-3-(O-tert-butyl)-DL-phenylalanine .
Recommended Protocols for Peptide Synthesis
The following protocols are designed for the manual solid-phase synthesis of peptides containing a 3-hydroxy-DL-phenylalanine residue. These can be adapted for automated peptide synthesizers.
Materials and Reagents
| Reagent | Supplier | Recommended Grade |
| Rink Amide or Wang Resin | Major Suppliers | 100-200 mesh |
| N-Fmoc-3-(O-tert-butyl)-DL-phenylalanine | Specialized Vendor | >98% Purity |
| Other Fmoc-protected amino acids | Major Suppliers | >98% Purity |
| HBTU (or HATU, HCTU) | Major Suppliers | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Major Suppliers | Peptide Synthesis Grade |
| Piperidine | Major Suppliers | ACS Grade |
| N,N-Dimethylformamide (DMF) | Major Suppliers | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Major Suppliers | ACS Grade |
| Trifluoroacetic acid (TFA) | Major Suppliers | Reagent Grade |
| Triisopropylsilane (TIS) | Major Suppliers | >98% Purity |
| HPLC Grade Water and Acetonitrile | Major Suppliers | HPLC Grade |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for incorporating an amino acid.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (for N-Fmoc-3-(O-tert-butyl)-DL-phenylalanine and other standard amino acids):
-
In a separate vial, dissolve N-Fmoc-3-(O-tert-butyl)-DL-phenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction (primary amines will give a positive blue result). If the test is positive, a second coupling step may be necessary.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the tert-butyl group from the 3-hydroxy-phenylalanine.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A standard and effective cocktail for peptides containing acid-labile protecting groups is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Alternatively, for peptides without sensitive residues like Met or Cys, a simpler cocktail such as Reagent B can be used: TFA/Phenol/Water/TIS (88:5:5:2).[9][10] The triisopropylsilane (TIS) acts as a scavenger for the liberated tert-butyl cations, preventing re-attachment to sensitive residues.[11]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) Purification
The crude peptide should be purified using reverse-phase HPLC (RP-HPLC).[12]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.
-
Detection: UV absorbance at 214 nm and 280 nm. The presence of the phenyl ring in 3-hydroxy-phenylalanine will contribute to the absorbance at 280 nm.
Mass Spectrometry (MS) Characterization
The identity and purity of the final peptide should be confirmed by mass spectrometry. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are standard techniques. The observed molecular weight should correspond to the calculated mass of the peptide with a free 3-hydroxyl group. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the position of the 3-hydroxy-phenylalanine residue.
Application Case Study: Modification of Neuropeptides
The incorporation of 3-hydroxy-phenylalanine has been explored in the synthesis of analogues of neuropeptides, such as enkephalins and Substance P, to investigate structure-activity relationships.[13][14]
-
Enkephalin Analogues: Enkephalins are endogenous opioid peptides. The substitution of natural amino acids with modified residues like 3-hydroxy-phenylalanine can alter their receptor binding affinity and selectivity, potentially leading to analgesics with improved profiles.
-
Substance P Analogues: Substance P is a neuropeptide involved in pain transmission and inflammation.[15][16] Analogues containing 3-hydroxy-phenylalanine can be used to probe the peptide-receptor interactions and develop antagonists for therapeutic applications.
The introduction of the 3-hydroxyl group can provide an additional point of interaction with the receptor, potentially increasing binding affinity or altering the signaling pathway.
Conclusion
The use of this compound, with appropriate side-chain protection, is a valuable strategy for creating modified peptides with novel properties. The protocols outlined in this guide, based on the well-established Fmoc/tBu strategy, provide a robust framework for the successful synthesis, purification, and characterization of these peptides. By leveraging the unique chemical properties of the 3-hydroxyl group, researchers can expand the chemical space of peptides for applications in drug discovery, diagnostics, and fundamental biological research.
References
- Sivanandaiah, K. M., & Gurusiddappa, S. (1982). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(2), 117-120.
-
Protection of 3,4-dihydroxyphenylalanine (DOPA) for Fmoc solid-phase peptide synthesis. Request PDF. [Link]
-
Hart, S. R., & Gaskell, S. J. (2013). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Journal of the American Society for Mass Spectrometry, 24(11), 1734–1744. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B)1. [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Sivanandaiah, K. M., Gurusiddappa, S., & Channe Gowda, D. (1988). New analogues of leucine-methionine-enkephalin. Indian Journal of Chemistry - Section B, 27(11), 1035-1038.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]
-
Gu, X., et al. (2007). Charge Derivatized Amino Acids Facilitate Model Studies on Protein Side-Chain Modifications by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 79(19), 7436–7446. [Link]
-
Poursiam, M., et al. (2023). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B, 127(30), 6569–6580. [Link]
-
Chang, C. D., et al. (1980). Preparation and Properties of Nalpha-9-fluorenylmethyloxycarbonylamino Acids Bearing Tert.-Butyl Side Chain Protection. International Journal of Peptide and Protein Research, 15(1), 59-66. [Link]
- Process for t-butylating hydroxy- or thiol-substituted amino acids. (1976).
-
Haskell-Luevano, C., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Journal of Medicinal Chemistry, 47(14), 3467-3470. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Post-translational modification. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 14(8), 2031-2047. [Link]
-
Yu, Y., et al. (2015). Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities. Bioorganic & Medicinal Chemistry, 23(16), 5033-5041. [Link]
-
Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Hu, F., et al. (2022). Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]
-
Hunt, S. P., & Mantyh, P. W. (2001). The molecular dynamics of pain control. Nature Reviews Neuroscience, 2(2), 83–91. [Link]
-
ResearchGate. (2015, November 16). How can store amino acids stock solutions?[Link]
-
Wikipedia. (n.d.). Substance P. [Link]
-
Wurtman, R. J., & Fernstrom, J. D. (1976). Control of brain neurotransmitter synthesis by precursor availability and nutritional state. Biochemical Pharmacology, 25(15), 1691–1696. [Link]
-
Sucholeiki, I., et al. (1997). p-(4-Hydroxybenzoyl)phenylalanine: a photoreactive amino acid analog amenable to radioiodination for elucidation of peptide-protein interaction. Application to substance P receptor. Bioconjugate Chemistry, 8(3), 357-362. [Link]
-
Cardillo, G., et al. (2007). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Bioorganic & Medicinal Chemistry, 15(1), 324-332. [Link]
-
ResearchGate. (2015, January 7). Why are amino acids stable at room temperature for long time but peptides are not?[Link]
-
Chemical generation and modification of peptides containing multiple dehydroalanines. Request PDF. [Link]
-
Sal-Man, N., et al. (2017). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Protein Science, 26(1), 173–185. [Link]
-
Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]
-
Iorgu, E. I., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095. [Link]
-
Koide, A., & Koide, S. (2007). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. ACS Chemical Biology, 2(10), 670–676. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Preparation and properties of Nalpha-9-fluorenylmethyloxycarbonylamino acids bearing tert.-butyl side chain protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. youtube.com [youtube.com]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. p-(4-Hydroxybenzoyl)phenylalanine: a photoreactive amino acid analog amenable to radioiodination for elucidation of peptide-protein interaction. Application to substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substance P - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Peptides Containing 3-Hydroxy-DL-phenylalanine
Introduction: The Untapped Potential of 3-Hydroxy-DL-phenylalanine in Peptide Science
In the landscape of peptide design and engineering, the incorporation of non-proteinogenic amino acids offers a powerful toolkit to modulate structure, function, and therapeutic potential. Among these, hydroxylated derivatives of phenylalanine are of significant interest due to their unique chemical properties. While 3,4-dihydroxy-L-phenylalanine (L-DOPA) has been extensively studied for its role in bio-adhesion and neurobiology, its isomer, 3-hydroxy-DL-phenylalanine (a racemic mixture of m-tyrosine), presents a compelling, albeit less explored, avenue for innovation.
The strategic placement of a hydroxyl group at the meta-position of the phenyl ring introduces a site for hydrogen bonding, potential post-translational modifications, and altered electronic properties, without the high susceptibility to oxidation seen in catechol-containing counterparts like L-DOPA. This guide provides a comprehensive overview of the potential applications, detailed experimental protocols, and the scientific rationale for the use of peptides containing 3-hydroxy-DL-phenylalanine, aimed at researchers, scientists, and professionals in drug development.
Part 1: Potential Applications in Research and Development
The unique chemical nature of 3-hydroxy-DL-phenylalanine suggests its utility in several key areas of peptide science. While direct literature is emerging, we can infer a range of powerful applications based on the principles of medicinal chemistry and biophysics.
Fluorescent Probes for Elucidating Biological Processes
The aromatic side chain of phenylalanine and its derivatives possesses intrinsic fluorescence.[1][2] Modification with a hydroxyl group can modulate these fluorescent properties, making 3-hydroxy-DL-phenylalanine a candidate for a subtle, minimally perturbing fluorescent probe.[1] Unlike larger fluorescent dyes that can alter peptide conformation and function, incorporating this modified amino acid can provide a more native-like tool to study peptide-protein interactions, conformational changes, and localization within cellular environments.[][4]
Key Advantages:
-
Minimal Perturbation: The small size of the hydroxyl group is less likely to disrupt the peptide's natural structure and function compared to bulky fluorophores.[1]
-
Environmental Sensitivity: The fluorescence of the hydroxylated phenyl ring may be sensitive to the local environment, providing insights into binding events and conformational shifts.[2]
Modulators of Peptide Structure and Function in Drug Design
The introduction of a hydroxyl group can significantly influence the conformational preferences of a peptide.[5] This can lead to enhanced binding affinity for biological targets, improved metabolic stability, and altered pharmacokinetic profiles.[6] The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a receptor binding pocket.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: Given that phenylalanine and its metabolites are precursors to key neurotransmitters, peptides containing 3-hydroxy-DL-phenylalanine could be designed to interact with neurological targets with high specificity.[7][] For instance, they could be explored as modulators of amyloid-beta peptide aggregation in Alzheimer's disease.[9]
-
Metabolic Disorders: Peptides are at the forefront of treating metabolic diseases.[10] The enhanced stability and altered receptor engagement offered by this modification could lead to more potent and longer-lasting therapeutics.
-
Oncology: Tumor-homing peptides can be engineered for targeted drug delivery.[10] The incorporation of 3-hydroxy-DL-phenylalanine could enhance the binding specificity of these peptides to cancer cell surface receptors.
Bio-inspired Materials and Surface Coatings
The adhesive properties of mussel foot proteins are attributed to the high concentration of L-DOPA.[11] The catechol group of L-DOPA is crucial for this adhesion. While 3-hydroxy-DL-phenylalanine lacks the catechol moiety, the single hydroxyl group can still participate in hydrogen bonding and potentially contribute to surface adhesion, albeit through a different mechanism and likely with different surface affinities. This opens up possibilities for creating novel biocompatible coatings and hydrogels.
Part 2: Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Hydroxy-DL-phenylalanine
The incorporation of 3-hydroxy-DL-phenylalanine into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][13][14] The critical consideration is the protection of the phenolic hydroxyl group to prevent side reactions during peptide chain elongation.
Materials and Reagents:
| Reagent | Supplier | Purity/Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH | Various | ≥98.0% (HPLC) |
| Standard Fmoc-protected amino acids | Various | ≥99.0% (HPLC) |
| HBTU | Various | ≥99.5% |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |
| Piperidine | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Dichloromethane (DCM) | Various | HPLC grade |
| Diethyl ether | Various | ACS grade |
Protocol:
-
Resin Preparation:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times).
-
-
Incorporation of Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH:
-
Follow the general amino acid coupling cycle (Step 3) using Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl side chain.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid is coupled, perform a final deprotection step (Step 2).
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the tBu group from the 3-hydroxy-phenylalanine.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Purification and Lyophilization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Diagram of the SPPS Workflow:
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
Peptides containing 3-hydroxy-DL-phenylalanine represent a promising class of molecules for a wide range of applications, from fundamental biochemical research to the development of next-generation therapeutics. While this field is still in its nascent stages, the principles of peptide chemistry and the known properties of hydroxylated aromatic amino acids provide a solid foundation for exploration. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers and scientists to unlock the full potential of this unique building block in their own investigations.
References
A comprehensive list of references will be compiled based on the final synthesized content. The following are representative examples of the types of sources that would be included:
-
Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). Mussel-inspired surface chemistry for multifunctional coatings. Science, 318(5849), 426-430. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
- ...
Sources
- 1. Light-Emitting Probes for Labeling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 9. Role of phenylalanine 20 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 11. Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for the Synthesis of Peptidomimetics using N-Fmoc-3-hydroxy-DL-phenylalanine
Introduction: The Strategic Incorporation of 3-Hydroxyphenylalanine in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1] A key strategy in the design of potent and selective peptidomimetics is the incorporation of non-canonical amino acids, which can introduce novel structural and functional properties.[2] N-Fmoc-3-hydroxy-DL-phenylalanine is one such building block that offers unique opportunities for medicinal chemists. The introduction of a hydroxyl group at the meta position of the phenylalanine side chain can profoundly influence the resulting peptidomimetic's bioactivity by altering its hydrogen-bonding capabilities, hydrophilicity, and conformational preferences.[3][4]
This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will address critical considerations, from the synthesis of the protected amino acid building block to the final cleavage and purification of the target peptidomimetic.
Core Principles and Strategic Considerations
The successful synthesis of peptidomimetics containing 3-hydroxyphenylalanine hinges on a thorough understanding of Fmoc/tBu chemistry and the specific challenges posed by this modified amino acid.
The Imperative of Side-Chain Protection
The phenolic hydroxyl group of 3-hydroxyphenylalanine is nucleophilic and can undergo undesirable side reactions during peptide synthesis, most notably O-acylation during the coupling step.[5] To prevent this, it is essential to protect the hydroxyl group with a protecting group that is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) but readily cleavable during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).
The tert-butyl (tBu) group is the ideal choice for this purpose, analogous to its widespread use for protecting the side chain of tyrosine.[6][7] However, Fmoc-3-hydroxy-DL-phenylalanine with a pre-installed tBu protecting group is not readily commercially available. Therefore, the synthesis of this key building block, Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH , is a critical first step.
Protocol I: Synthesis of Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH
This protocol outlines the synthesis of the tBu-protected building block, a prerequisite for its use in SPPS. The strategy involves the tert-butylation of the phenolic hydroxyl group followed by Fmoc protection of the alpha-amino group.
Workflow for Building Block Synthesis
Synthesis of the protected amino acid building block.
Detailed Synthesis Protocol
Part A: tert-Butylation of 3-hydroxy-DL-phenylalanine
-
Reaction Setup: In a pressure vessel, suspend 3-hydroxy-DL-phenylalanine (1 equivalent) in dioxane.
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid.
-
Isobutylene Addition: Cool the vessel in a dry ice/acetone bath and condense isobutylene (a significant excess) into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 48-72 hours.
-
Work-up: Carefully vent the excess isobutylene in a fume hood. Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The product, 3-(tert-butoxy)-DL-phenylalanine, will be in the aqueous layer.
Part B: Fmoc Protection
-
Dissolution: Dissolve the crude 3-(tert-butoxy)-DL-phenylalanine from Part A in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Fmoc Reagent Addition: Cool the solution in an ice bath and add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Extraction: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. The product, Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Protocol II: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual SPPS of a target peptidomimetic on a Rink Amide resin, incorporating the synthesized Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH.
SPPS Workflow Diagram
General workflow for Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH (synthesized as per Protocol I)
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers for cleavage (e.g., triisopropylsilane - TIS, water)
-
Cold diethyl ether
Step-by-Step SPPS Protocol (0.1 mmol scale)
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol) in DMF in a fritted syringe for at least 1 hour.
-
Initial Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes, then drain. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling (General):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (a negative result indicates completion).[3]
-
Wash the resin with DMF (5x).
-
-
Incorporation of Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH: Follow the general amino acid coupling protocol in step 3, using the synthesized protected building block. Due to the potential for slight steric hindrance, extending the coupling time or using a more potent coupling reagent like HATU may be beneficial.[8]
-
Iterative Synthesis: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
Protocol III: Cleavage and Deprotection
This final step cleaves the synthesized peptidomimetic from the resin and removes all acid-labile side-chain protecting groups, including the tBu group from the 3-hydroxyphenylalanine residue.
Cleavage Cocktail Selection
The choice of cleavage cocktail is critical to prevent side reactions. The electron-rich aromatic ring of the 3-hydroxyphenylalanine residue is susceptible to alkylation by carbocations generated from cleaved protecting groups.[9] Therefore, a scavenger-rich cocktail is essential.
| Cocktail | Composition (v/v) | Application Notes |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with sensitive residues. |
| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | A standard cocktail suitable for many peptides, where TIS is an effective carbocation scavenger.[10] |
Cleavage Protocol
-
Preparation: Prepare the chosen cleavage cocktail fresh in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptidomimetic.
-
Isolation and Washing: Pellet the precipitate by centrifugation. Decant the ether and wash the pellet with cold diethyl ether 2-3 times to remove scavengers and organic impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
The crude peptidomimetic should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Expert Insights: The Impact of 3-Hydroxyphenylalanine on Peptidomimetic Properties
The strategic placement of a hydroxyl group on the phenylalanine ring can significantly influence the pharmacological profile of a peptidomimetic.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new intramolecular or intermolecular interactions that can stabilize a specific conformation or enhance binding to a biological target.[3]
-
Hydrophilicity: The introduction of a polar hydroxyl group increases the local hydrophilicity of the peptide, which can improve aqueous solubility and alter its pharmacokinetic properties.
-
Conformational Effects: The position of the hydroxyl group can influence the rotational freedom of the phenyl ring and potentially induce a preference for specific rotamers, thereby constraining the peptide backbone and favoring a bioactive conformation.[6][11]
-
Structure-Activity Relationships (SAR): The 3-hydroxy group provides a new vector for SAR studies. Comparing the activity of the 3-hydroxy analog to the parent phenylalanine-containing peptide can elucidate the importance of this position for biological activity. Further modifications at this position, such as methylation or other substitutions, can then be explored to fine-tune the peptidomimetic's properties.[4]
Conclusion
The incorporation of this compound into peptidomimetics offers a powerful strategy for modulating their biological and physicochemical properties. While the synthesis of the tBu-protected building block is a necessary prerequisite, the subsequent solid-phase synthesis follows well-established protocols. Careful attention to side-chain protection, coupling conditions, and cleavage procedures, as detailed in this guide, will enable researchers to successfully synthesize and explore the potential of 3-hydroxyphenylalanine-containing peptidomimetics in their drug discovery endeavors.
References
- Benchchem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. (2025). Standard Protocol for Coupling Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2022). PubMed Central. Retrieved from [Link]
-
A novel tyrosine hyperoxidation enables selective peptide cleavage. (2022). RSC Publishing. Retrieved from [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]
-
A Novel Tyrosine Hyperoxidation Enables Selective Peptide Cleavage. (2022). ResearchGate. Retrieved from [Link]
- Beyond Synthesis: The Research Applications of Fmoc-Phe-OH. (n.d.). [Source for this reference is not provided in the search results].
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU.... Retrieved from [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (2020). PubMed Central. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). [Source for this reference is not provided in the search results].
-
The other Topa: formation of 3,4,5-trihydroxyphenylalanine in peptides. (1994). PubMed. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-DL-Phe-OH as a Chemical Intermediate: Applications in Fine Chemicals and Beyond. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of N-Fmoc-3-hydroxy-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
N-Fmoc-3-hydroxy-DL-phenylalanine is a crucial building block in peptide synthesis and various avenues of drug discovery. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS) by offering a base-labile protecting group for the amine terminus, allowing for the stepwise and controlled elongation of peptide chains.[][2][3] The hydroxyl group on the phenyl ring introduces a unique functionality, making it a valuable component in the design of novel peptides and peptidomimetics with potentially enhanced biological activities or modified pharmacokinetic properties.
However, as with any chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the integrity of research and, most importantly, the safety of laboratory personnel. This document provides a comprehensive guide to the safe handling and storage of this compound, grounded in established laboratory safety principles and data from analogous compounds.
Material Properties and Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its key properties and potential hazards from its chemical structure and data on similar Fmoc-protected amino acids.
| Property | Value | Source |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-3-hydroxy-DL-phenylalanine | - |
| CAS Number | 138775-49-2 (DL form) | |
| Molecular Formula | C₂₄H₂₁NO₅ | [4] |
| Molecular Weight | 403.43 g/mol | [4] |
| Appearance | Likely a white to off-white powder | [3] |
| Inferred Hazards | May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled. | [2][5][6] |
| Primary Routes of Exposure | Inhalation of powder, skin contact, eye contact, ingestion. | [2] |
Causality of Hazards: The potential for irritation is a common characteristic of many fine organic powders, which can mechanically irritate the respiratory tract and eyes.[2] Furthermore, while specific toxicity data is unavailable, many complex organic molecules can cause skin irritation upon prolonged or repeated contact. The Fmoc group itself is a large, hydrophobic moiety, and the overall compound is a fine powder, increasing the likelihood of airborne dust during handling.
Risk Assessment and Mitigation
A thorough risk assessment should be conducted before commencing any work with this compound. The following workflow outlines the key steps in this process.
Caption: Risk Assessment Workflow for this compound.
Personal Protective Equipment (PPE): The Last Line of Defense
Appropriate PPE is mandatory when handling this compound to minimize exposure.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[2] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removing them.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against airborne powder and accidental splashes.[2]
-
Body Protection: A laboratory coat must be worn to protect clothing and skin from contamination.[2]
-
Respiratory Protection: When handling larger quantities of the powder or when adequate ventilation is not available, a NIOSH-approved respirator is recommended to prevent inhalation.[2]
Safe Handling Protocols
Adherence to the following protocols will ensure the safe handling of this compound in a laboratory setting.
1. Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the compound and includes hazard information.
2. Weighing and Dispensing:
-
Ventilation is Key: Always handle the solid powder in a certified chemical fume hood to minimize the risk of inhalation.[2]
-
Preventing Dust Generation: Handle the powder gently to avoid creating airborne dust. Use a spatula for transferring the solid.
-
Spill Containment: Work on a disposable absorbent bench liner to easily contain and clean up any spills.
-
Container Management: Keep the container tightly sealed when not in use.
3. Solution Preparation:
-
This compound is expected to be soluble in organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
If the compound is dissolved in a volatile solvent, ensure this is also performed within a fume hood.
4. Waste Disposal:
-
All waste materials, including contaminated PPE, empty containers, and spilled material, should be considered chemical waste.
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.[7]
-
Waste containers must be clearly labeled with their contents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to an area with fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink.[7] Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage Protocols: Maintaining Chemical Integrity
Proper storage is essential for maintaining the stability and purity of this compound.[] Improper storage can lead to degradation of the compound, compromising experimental results.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Lower temperatures slow down potential degradation pathways.[8][9] |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). | The compound is likely sensitive to moisture, which can cause hydrolysis of the Fmoc group.[2] |
| Light | Protect from light by storing in an opaque or amber container. | The Fmoc group can be sensitive to light, especially in solution.[][10] |
| Location | Store in a designated, well-ventilated, and dry chemical storage area. Do not store with incompatible materials such as strong oxidizing agents or strong acids.[5] | Prevents accidental reactions and ensures a controlled environment. |
Procedure for Accessing Stored Material:
The following workflow is critical to prevent the introduction of moisture, which can compromise the integrity of the reagent.
Caption: Protocol for accessing cryogenically stored this compound.
By adhering to these detailed application notes and protocols, researchers, scientists, and drug development professionals can handle and store this compound safely and effectively, ensuring the integrity of their research and maintaining a secure laboratory environment.
References
- 2. kilobio.com [kilobio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Fmoc-3-hydroxy-L-phenylalanine 95% | CAS: 178432-48-9 | AChemBlock [achemblock.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-Phe-OH 98 35661-40-6 [sigmaaldrich.com]
- 10. isotope.com [isotope.com]
Application Note: Analytical HPLC Strategies for Peptides Incorporating 3-Hydroxy-DL-Phenylalanine
Introduction: The Analytical Challenge of Modified Peptides
Synthetic peptides are a cornerstone of modern drug development and biochemical research. The incorporation of non-proteinogenic amino acids, such as 3-hydroxy-DL-phenylalanine, offers a powerful strategy to modulate peptide structure, stability, and biological activity. However, these modifications introduce significant analytical challenges that necessitate a multi-faceted chromatographic approach.[1] The analysis of a peptide containing 3-hydroxy-DL-phenylalanine presents a dual challenge:
-
Increased Polarity: The addition of a hydroxyl group to the phenylalanine side chain increases the overall hydrophilicity of the peptide. This can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, which separate molecules based on hydrophobicity.[2]
-
Chirality and Diastereomers: The use of a racemic (DL) mixture of 3-hydroxyphenylalanine during solid-phase peptide synthesis (SPPS) results in the production of two distinct peptide diastereomers: one incorporating the L-enantiomer and the other incorporating the D-enantiomer.[3] Since these diastereomers can have vastly different biological activities and toxicological profiles, their separation and quantification are critical for quality control and regulatory compliance.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement robust analytical HPLC methods for both the purity assessment and chiral separation of peptides containing 3-hydroxy-DL-phenylalanine. We will explore the rationale behind method development choices and provide detailed, step-by-step protocols.
Method Development: A Dual-Axis Strategy
A successful analytical strategy for this class of peptides requires addressing both purity and stereoisomeric composition. This is best achieved through a dual-axis approach: an initial achiral analysis to determine overall purity, followed by a dedicated chiral separation to resolve the diastereomers.
Axis 1: Achiral Analysis for Overall Purity
The primary goal of the achiral analysis is to separate the target peptide (as a mixture of two diastereomers) from synthesis-related impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides.[1] The key consideration here is the increased polarity imparted by the 3-hydroxyl group.
-
Reversed-Phase HPLC (RP-HPLC): This is the standard and most common method for peptide analysis.[1][5] Peptides are retained on a hydrophobic stationary phase (e.g., C18-modified silica) and eluted with an increasing gradient of an organic solvent like acetonitrile.[6] While RP-HPLC is highly effective for many peptides, the increased polarity of a hydroxylated peptide can sometimes lead to insufficient retention, causing it to elute near the void volume and co-elute with other polar impurities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar analytes that are poorly retained in reversed-phase.[2] It utilizes a polar stationary phase and a high-organic mobile phase. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. As the aqueous content of the mobile phase increases, polar analytes are eluted. For hydroxylated peptides, HILIC can offer superior retention and resolution from non-hydroxylated or less polar impurities.[2]
For initial screening, RP-HPLC remains a valid starting point due to its ubiquity. However, if retention is poor, transitioning to HILIC is the logical next step.
Axis 2: Chiral Separation of Diastereomers
Once the overall purity is established, the next critical step is to separate and quantify the two diastereomers. Diastereomers differ in their physicochemical properties, which can be exploited for chromatographic separation.[3]
It is often possible to separate peptide diastereomers using standard, achiral RP-HPLC columns (e.g., C18, C8).[3] The substitution of a single L-amino acid with its D-enantiomer can disrupt the peptide's secondary structure (e.g., an α-helix) or alter its overall three-dimensional conformation. This change in shape can modify the peptide's "hydrophobic foot"—the part of the molecule that interacts with the stationary phase—leading to a difference in retention time.[3] This approach is attractive due to its simplicity, as it does not require specialized chiral columns. Success is not guaranteed and is highly sequence-dependent, but it is always worth attempting during initial method development.
For a guaranteed and robust separation, the use of a Chiral Stationary Phase (CSP) is the gold standard.[7] CSPs create a chiral environment that interacts differently with the two diastereomers, leading to their separation. Several classes of CSPs are suitable for peptide analysis:
-
Crown Ether-Based CSPs: These are particularly effective for separating compounds with primary amine groups, such as the N-terminus of a peptide or the side chain of lysine. They have been successfully used to separate tripeptide diastereomers.[4]
-
Zwitterionic CSPs: Derived from cinchona alkaloids, these phases have both anionic and cationic sites. They interact with the zwitterionic nature of peptides through a combination of ion-pairing, hydrogen bonding, and other forces, enabling effective chiral recognition of small peptides.[8]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are broadly applicable CSPs that have demonstrated excellent results in separating underivatized amino acids and small peptides.[7]
The choice of CSP will depend on the specific peptide sequence. A screening approach with different types of chiral columns is often the most efficient path to a successful separation.
Visualization of the Analytical Workflow
The following diagram outlines the logical workflow for the complete analysis of a peptide containing 3-hydroxy-DL-phenylalanine.
Caption: Logical workflow for HPLC analysis of peptides with 3-hydroxy-DL-phenylalanine.
Experimental Protocols
Protocol 1: Achiral Purity Analysis by RP-HPLC
This protocol provides a starting point for assessing the overall purity of the synthesized peptide.
A. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, with gradient pump, autosampler, column thermostat, and UV detector.
-
Mass Spectrometer (Optional but Recommended): Agilent 6120 or equivalent single quadrupole for mass confirmation.
-
Column: Agilent AdvanceBio Peptide Mapping (C18, 2.7 µm, 4.6 x 150 mm) or equivalent. For more polar peptides, consider a column with a polar endcapping or a phenyl-hexyl phase.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[5]
-
Sample Diluent: Mobile Phase A.
B. Sample Preparation
-
Accurately weigh ~1 mg of the lyophilized crude peptide.
-
Dissolve in 1.0 mL of Sample Diluent to create a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.
C. HPLC Method
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes at the initial conditions.
-
Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm and 280 nm.[2]
-
Gradient: See table below.
-
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 5 |
| 25.0 | 65 |
| 26.0 | 95 |
| 28.0 | 95 |
| 28.1 | 5 |
| 32.0 | 5 |
D. Data Analysis
-
Integrate all peaks in the chromatogram at 220 nm.
-
Calculate the purity of the main peak (which will contain both diastereomers) as a percentage of the total peak area.
-
If a mass spectrometer is used, confirm the mass of the main peak corresponds to the theoretical mass of the target peptide.
Protocol 2: Chiral Separation of Diastereomers
This protocol should be performed on the purified peptide pool obtained after preparative chromatography of the crude product.
A. Instrumentation and Materials (Chiral Column Method)
-
HPLC System: As described in Protocol 1.
-
Chiral Column: Daicel CHIRALPAK CR-I(+) (Crown Ether type, 5 µm, 4.6 x 150 mm) or Chiral Technologies CHIRALPAK ZWIX(+) (Zwitterionic type, 3 µm, 3.0 x 150 mm).[4][8]
-
Mobile Phase for Crown Ether Column: Perchloric acid solution (pH ~2.0) / Acetonitrile / Methanol. Start with a ratio like 15/20/65 (v/v/v) and adjust as needed.[4]
-
Mobile Phase for Zwitterionic Column: Methanol / Acetonitrile / Acetic Acid / Diethylamine. A typical starting point is 50/50 (v/v) Methanol/ACN with 50 mM Acetic Acid and 25 mM Diethylamine.
-
Sample Diluent: The initial mobile phase composition.
B. Sample Preparation
-
Prepare a ~0.5 mg/mL solution of the purified peptide mixture in the appropriate sample diluent.
-
Filter the sample through a 0.22 µm syringe filter.
C. HPLC Method
-
Column Equilibration: Equilibrate the chiral column for at least 30 minutes with the mobile phase. Chiral separations are often run isocratically.
-
Run Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (adjust based on column specifications and backpressure).
-
Column Temperature: 25 °C (temperature can be a critical parameter for optimizing chiral separations).
-
Injection Volume: 5 µL.
-
UV Detection: 220 nm.
-
Elution: Isocratic.
-
D. Method Optimization & Data Analysis
-
If separation is not achieved, systematically vary the mobile phase composition. For the crown ether column, adjusting the ACN/Methanol ratio can significantly impact resolution.[4] For the zwitterionic column, modulating the acid/base additives is key.
-
Once baseline separation is achieved, integrate the two diastereomer peaks.
-
Calculate the ratio of the two diastereomers based on their respective peak areas.
Summary of Key Method Parameters
| Parameter | Protocol 1: Achiral Purity | Protocol 2: Chiral Separation | Rationale & Key Considerations |
| Chromatography Mode | Reversed-Phase (or HILIC) | Chiral Chromatography | RP-HPLC is standard for purity; HILIC for highly polar peptides. Chiral columns are required for robust diastereomer separation.[2][5] |
| Stationary Phase | C18, 100-300 Å pore size | Crown Ether, Zwitterionic | Wide-pore C18 is versatile for peptides. CSPs provide specific stereo-interactions.[6][8] |
| Mobile Phase A | 0.1% TFA in Water | Acidic Buffer or Polar Organic | TFA acts as an ion-pairing agent, improving peak shape in RP-HPLC.[9] Chiral mobile phases are specific to the CSP. |
| Mobile Phase B | 0.1% TFA in ACN | N/A (often isocratic) | ACN is the most common organic modifier for peptide separations.[6] |
| Elution Mode | Gradient | Isocratic | Gradient elution is necessary to elute peptides of varying hydrophobicity. Isocratic conditions provide stable interactions for chiral recognition. |
| Temperature | 30-50 °C | 15-40 °C | Higher temperatures can improve peak shape in RP-HPLC. Temperature is a powerful tool to alter selectivity in chiral separations. |
| Detection | UV (220 nm, 280 nm), MS | UV (220 nm) | 220 nm for the peptide backbone; 280 nm for aromatic residues. MS for identity confirmation.[2] |
References
-
Hao, L., Gao, X., Zhou, T., Cao, J., Sun, Y., Dang, Y., & Pan, D. (2020). Angiotensin I-converting enzyme (ACE) inhibitory and antioxidant activity of umami peptides after in vitro gastrointestinal digestion. Journal of Agricultural and Food Chemistry, 68, 8232-8241. [Link]
-
Nishikawa, T., et al. (2023). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Molecules, 28(15), 5802. [Link]
-
Mant, C. T., et al. (1997). Analysis of synthetic peptides by high-performance liquid chromatography. Methods in Enzymology, 289, 426-469. [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 903, 110-117. [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]
-
O'Brien, A. G., et al. (n.d.). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. [Link]
-
Di Giosia, M., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13411. [Link]
-
Nakashima, K., et al. (2021). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Analytical Sciences, 37(8), 1145-1150. [Link]
-
Góngora-Benítez, M., et al. (2014). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 19(9), 13955-13968. [Link]
-
Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-45. [Link]
-
Kennesaw State University. (2021). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. [Link]
-
Steiner, S. A., & Dawson, P. E. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic letters, 14(1), 154-157. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chiraltech.com [chiraltech.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of N-Fmoc-3-hydroxy-DL-phenylalanine in Solid-Phase Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful incorporation of N-Fmoc-3-hydroxy-DL-phenylalanine into your solid-phase peptide synthesis (SPPS) workflows. As a non-canonical amino acid with both a reactive hydroxyl group and a racemic nature, its use can present unique challenges. This document is designed to equip you with the knowledge to anticipate and overcome these potential hurdles, ensuring the integrity and purity of your synthetic peptides.
Part 1: Understanding the Unique Characteristics of this compound
The structure of this compound presents a trifecta of considerations for the peptide chemist: the base-labile Fmoc protecting group, a nucleophilic phenolic hydroxyl group at the meta position, and a racemic center at the alpha-carbon. Each of these features can influence the outcome of your synthesis.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound in SPPS, providing explanations and actionable solutions.
Q1: My final peptide shows a mass addition of +42 Da (or multiples thereof) on the 3-hydroxyphenylalanine residue. What is the likely cause?
A1: Unprotected Hydroxyl Group Acylation.
This is a classic case of O-acylation , where the free hydroxyl group of the 3-hydroxyphenylalanine side chain is acylated, most commonly by acetic anhydride used in a capping step. The hydroxyl group is nucleophilic and can react with activated species in the SPPS process. It is imperative to protect the hydroxyl groups of amino acids like Serine, Threonine, and Tyrosine during SPPS to prevent such side reactions[1][2].
Troubleshooting & Prevention:
-
Side-Chain Protection: The most effective solution is to use a derivative of this compound with its hydroxyl group protected. The tert-butyl (tBu) ether is a standard and highly effective protecting group for hydroxyl functionalities in Fmoc-SPPS[3][4]. This group is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final TFA-mediated cleavage from the resin[4][5].
-
Protocol Modification (if unprotected amino acid is used): If you must use the unprotected form, consider omitting the capping step after the coupling of 3-hydroxy-DL-phenylalanine. However, this may lead to a higher prevalence of deletion sequences. A better, though more complex, alternative is to use a milder capping agent that is less likely to acylate the hydroxyl group.
Q2: My HPLC chromatogram of the crude peptide shows two closely eluting peaks of equal intensity for my target peptide. Why is this happening?
A2: Formation of Diastereomers.
You are starting with a racemic mixture (DL-phenylalanine derivative). When this racemic amino acid is incorporated into a peptide chain composed of L-amino acids, two diastereomers are formed. These diastereomers, having different three-dimensional structures, will exhibit different physicochemical properties and can often be separated by reversed-phase HPLC[6][7].
Troubleshooting & Characterization:
-
Chromatographic Separation: Reversed-phase HPLC is a powerful tool for separating peptide diastereomers[6][7]. Optimization of the gradient, temperature, and mobile phase composition can often enhance the resolution between the two peaks.
-
Chiral Chromatography: For analytical or preparative separation of the diastereomers, chiral chromatography can be employed. Chiral stationary phases (CSPs) are designed to interact differently with each diastereomer, allowing for their effective separation[8][9][10].
-
Structure-Activity Relationship (SAR) Studies: If the goal is to identify the more active stereoisomer, it is necessary to separate the diastereomers and test each one individually for biological activity.
Q3: I'm experiencing poor coupling efficiency when using this compound. What could be the issue?
A3: Solubility and Aggregation Issues.
Fmoc-protected amino acids, particularly those with modified side chains, can sometimes exhibit poor solubility in standard SPPS solvents like DMF. Incomplete dissolution can lead to inefficient coupling and the formation of deletion sequences.
Troubleshooting & Optimization:
-
Solvent Mixtures: To enhance solubility, consider using a mixture of solvents. N-Methyl-2-pyrrolidone (NMP) is often a better solvent for hydrophobic and aggregation-prone sequences. A mixture of DMF and DMSO can also improve solubility.
-
Pre-dissolution: Ensure the amino acid is fully dissolved before adding it to the reaction vessel. Gentle warming and sonication can aid in dissolution.
-
Chaotropic Salts: In cases of on-resin aggregation of the growing peptide chain, washing the resin with a solution containing a chaotropic salt (e.g., LiCl in DMF) can help disrupt secondary structures and improve reagent accessibility.
Q4: After cleavage and deprotection, I observe a significant side product with a mass increase of +16 Da on the 3-hydroxyphenylalanine residue. What is this?
A4: Oxidation of the Phenolic Side Chain.
The phenolic hydroxyl group is susceptible to oxidation, particularly during the final cleavage step with strong acids like TFA. This can lead to the formation of undesired oxidized species.
Troubleshooting & Prevention:
-
Use of Scavengers: It is crucial to include scavengers in your TFA cleavage cocktail to quench reactive cationic species that can cause oxidation and other side reactions[11]. A standard and effective scavenger cocktail for peptides containing sensitive residues is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). For particularly sensitive sequences, the addition of ethanedithiol (EDT) can be beneficial[12]. Phenol can also be used to protect Tyr and Trp residues.
| Scavenger | Target Residue/Function | Typical Concentration |
| Triisopropylsilane (TIS) | General carbocation scavenger, reduces Trp oxidation | 2.5 - 5% |
| Water | Suppresses tert-butylation of Trp | 2.5 - 5% |
| Ethanedithiol (EDT) | Protects Cys from reattachment and reduces Met oxidation | 2.5% |
| Phenol | Protects Tyr and Trp from oxidation and alkylation | 5% |
Part 3: Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-3-hydroxy(tBu)-DL-phenylalanine
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-3-hydroxy(tBu)-DL-phenylalanine and 4 equivalents of an activator (e.g., HBTU/HOBt or HATU) in DMF. Add 8 equivalents of a base (e.g., DIPEA or 2,4,6-collidine).
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF (5x).
-
Capping (Optional): Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 10 minutes to block any unreacted amino groups.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.
Protocol 2: Cleavage and Deprotection with Scavengers
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether (10x volume).
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reversed-phase HPLC.
Part 4: Visualizing the Workflow and Potential Pitfalls
Diagram 1: Decision Tree for Troubleshooting
A decision tree for troubleshooting common issues.
Diagram 2: Key Side Reactions
Key side reactions involving the 3-hydroxyl group.
References
- Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Coin, I., et al. (2013). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Chemical Biology, 8(9), 2039-2047.
-
Fields, G. B. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
- Hoffmann, C. V., et al. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Lebl, M. (1999). Peptide Diastereomers, Separation of. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- Toth, G., et al. (2019). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 25(10), e3204.
- Vankayala, B., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5643.
-
Various Authors. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate. Retrieved from [Link]
- White, P. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. EMD Millipore.
- Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Zhang, Y., et al. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications.
-
Westin, J. (n.d.). Racemic Mixtures Separation Of Enantiomers. Jack Westin MCAT Content. Retrieved from [Link]
- Dawson, P. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 117(50), 12520-12527.
- Pozdnev, V. F. (1998). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]]. Organic Syntheses, 75, 175.
-
Notz, J. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biosynth.com [biosynth.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. jackwestin.com [jackwestin.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Fmoc Deprotection for 3-Hydroxy-DL-Phenylalanine
Welcome to the technical support guide for optimizing the Nα-Fmoc deprotection of 3-Hydroxy-DL-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific amino acid. Here, we will explore the underlying chemistry, troubleshoot common issues, and provide a systematic protocol for optimization.
The presence of a phenolic hydroxyl group on the phenylalanine side chain introduces specific challenges. This electron-withdrawing group can influence the lability of the Fmoc group and is itself a potential site for unwanted side reactions under the basic conditions of standard deprotection protocols. This guide will provide the expertise to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: Why is 3-hydroxy-DL-phenylalanine considered a "difficult" residue for Fmoc deprotection?
A1: The primary challenge stems from the phenolic hydroxyl group on the aromatic side chain. This group is nucleophilic and slightly acidic. During the standard Fmoc deprotection using a basic reagent like piperidine, the phenol can be deprotonated, creating a phenoxide ion. This can lead to side reactions, such as O-acylation during the subsequent coupling step, or potential oxidation of the electron-rich ring. Furthermore, the electronic properties of the substituted ring can sometimes alter the kinetics of Fmoc removal, leading to either incomplete deprotection or degradation if conditions are too harsh.
Q2: Should the side-chain hydroxyl group of 3-hydroxy-DL-phenylalanine be protected during SPPS?
A2: Yes, it is highly recommended. Using a side-chain protecting group, such as tert-butyl (tBu), is standard practice for tyrosine (4-hydroxyphenylalanine) and is equally critical for this isomer.[1] Protecting the hydroxyl group prevents its participation in side reactions, ensuring the integrity of the final peptide.[2] The tBu group is stable to the mildly basic conditions of Fmoc removal but is readily cleaved during the final trifluoroacetic acid (TFA) treatment.[2] If you are working with the unprotected form, optimization of deprotection conditions is even more critical to minimize side products.
Q3: What are the visible signs of a problematic deprotection step?
A3: Visual cues can include a slow or incomplete disappearance of the yellow color associated with the piperidine-dibenzofulvene adduct, which forms upon Fmoc removal. On the resin, you might observe unusual swelling or clumping. However, the most definitive indicators come from analytical techniques like RP-HPLC of a small test cleavage, which may show deletion sequences (from incomplete deprotection) or unexpected side-product peaks.[3][4]
Q4: Can I use a different base than piperidine for deprotection?
A4: Yes, alternatives to piperidine exist, although piperidine is the most common due to its optimal basicity and mechanism of action.[5][6][7] Other bases like piperazine or 4-methylpiperidine (4MP) have been investigated.[5][8] In some cases, very mild bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 2% DBU) are used, often in combination with another agent like piperazine, to suppress side reactions like diketopiperazine formation, though this is a more specialized application.[9] For most purposes, optimizing the conditions with piperidine is the most straightforward approach.
Troubleshooting Guide: Incomplete Deprotection & Side Reactions
This section addresses specific problems you may encounter and provides a logical path to their resolution.
Problem: Analysis (e.g., HPLC) of a test cleavage shows a significant peak corresponding to a deletion sequence (+222 Da), indicating incomplete Fmoc removal.
| Potential Cause | Explanation | Recommended Action |
| Insufficient Deprotection Time | The kinetics of Fmoc removal can be sequence-dependent and may be slower for sterically hindered or electronically influenced residues.[6] Aggregation of the peptide chain on the resin can also limit reagent access.[10][11] | Perform a time-course study. Expose the resin to the deprotection solution and take small samples at intervals (e.g., 5, 10, 15, 20 minutes). Cleave and analyze each sample by HPLC/MS to determine the minimum time required for complete Fmoc removal. |
| Low Base Concentration | While 20% piperidine in DMF is standard, difficult sequences may require a higher effective concentration to drive the reaction to completion.[6][7][12] | Increase piperidine concentration. Prepare solutions of 25% or 30% piperidine in DMF and re-evaluate the deprotection efficiency. Be cautious, as higher concentrations can sometimes promote other side reactions. |
| Peptide Aggregation | Hydrophobic sequences or those prone to forming secondary structures can aggregate on the solid support, preventing the deprotection reagent from accessing the N-terminus.[10][11] | Use structure-disrupting solvents. Consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[7] Alternatively, microwave-assisted synthesis can help reduce aggregation by providing energy to disrupt intermolecular interactions.[8][10] |
Problem: HPLC/MS analysis shows unexpected peaks, suggesting modification of the 3-hydroxyphenylalanine residue or other side reactions.
| Potential Cause | Explanation | Recommended Action |
| Side-Chain Reactivity (Unprotected Hydroxyl) | If the phenolic hydroxyl is unprotected, it can be acylated by the next activated amino acid, leading to a branched peptide. It can also be susceptible to oxidation. | Protect the side chain. The most robust solution is to re-synthesize the peptide using Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH. If this is not possible, proceed to the next step. |
| Prolonged Exposure to Base | Extended exposure to piperidine, especially at elevated temperatures or concentrations, can promote side reactions, particularly if sensitive residues are present. | Minimize deprotection time. Based on your time-course study, use the shortest possible time that ensures complete Fmoc removal. A common practice is a two-step deprotection (e.g., 2-3 minutes, drain, then 7-10 minutes) to efficiently wash away the dibenzofulvene adduct and minimize contact time.[13] |
| Formation of Dibenzofulvene (DBF) Adducts | The reactive DBF intermediate, if not efficiently scavenged by piperidine, can potentially alkylate nucleophilic side chains, including the unprotected phenol.[5][] | Ensure adequate piperidine concentration and mixing. Use a fresh solution of at least 20% piperidine in high-quality DMF. Ensure the resin is well-solvated and agitated during the reaction to allow piperidine to effectively trap the DBF as it forms.[2] |
Troubleshooting Workflow
The following diagram outlines the decision-making process for optimizing the Fmoc deprotection of 3-hydroxy-DL-phenylalanine.
Caption: Troubleshooting workflow for Fmoc deprotection optimization.
Experimental Protocol: Time-Course Optimization of Fmoc Deprotection
This protocol provides a self-validating method to determine the optimal deprotection time for your specific peptide sequence containing 3-hydroxy-DL-phenylalanine.
Objective: To find the minimum time required for complete Fmoc removal without generating significant side products.
Materials:
-
Peptide-resin immediately following the coupling of Fmoc-3-hydroxy-DL-phenylalanine(tBu)-OH.
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF.
-
Washing solvent: High-purity DMF.
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIPS 82.5:5:5:5:2.5)[3][13]
-
Precipitation solvent: Cold diethyl ether.
-
Analysis equipment: RP-HPLC system with a C18 column, Mass Spectrometer (MS).
Methodology:
-
Resin Preparation:
-
After coupling the target amino acid, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.
-
Equilibrate the resin in DMF. Take a small "zero-point" sample (approx. 2-3 mg) of the resin before starting the deprotection.
-
-
Time-Course Deprotection:
-
Add the 20% piperidine/DMF solution to the main batch of resin and start a timer. Ensure gentle agitation throughout.
-
At predefined time points (e.g., T=5 min, T=10 min, T=15 min, and T=20 min ), quickly remove a small aliquot (2-3 mg) of the resin.
-
Immediately quench the reaction for each aliquot by washing it thoroughly with DMF (5 x 1 min) on a separate micro-column or sintered funnel to remove all traces of piperidine.
-
-
Cleavage:
-
Dry each of the collected resin samples (T=0, T=5, T=10, T=15, T=20) under a stream of nitrogen or in a vacuum desiccator.
-
Treat each dried resin sample with the cleavage cocktail for 2-3 hours at room temperature.[13]
-
Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
-
Analysis:
-
Reconstitute each peptide sample in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze each sample by RP-HPLC and confirm masses with MS.
-
T=0 sample: This is your control. It should show only the fully protected peptide.
-
T=5 to T=20 samples: Compare the chromatograms. Look for the disappearance of the Fmoc-protected peptide peak and the appearance of the deprotected peptide peak. The optimal time is the point at which the Fmoc-protected peak is completely gone, and the formation of new impurity peaks is minimal.
-
This systematic approach provides quantitative data to justify your choice of deprotection time, ensuring both efficiency and peptide purity.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]
-
Nuñez-Martinez, E., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1635. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. Available at: [Link]
-
Chen, C. C., et al. (2013). A mild method for effectively removing the fluorenylmethoxycarbonyl (Fmoc) group using sodium azide. ResearchGate. Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Methods for removing the Fmoc group. International journal of peptide and protein research, 35(3), 161-214. Available at: [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. ResearchGate. Available at: [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. Available at: [Link]
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at: [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchGate. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(9), 7996-8012. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega - ACS Publications. Available at: [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. Available at: [Link]
-
Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC - PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
Navigating the Challenges of N-Fmoc-3-hydroxy-DL-phenylalanine Solubility: A Technical Support Guide
FOR IMMEDIATE RELEASE
Technical Support Center
Topic: Addressing Solubility Issues of N-Fmoc-3-hydroxy-DL-phenylalanine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for researchers encountering solubility challenges with this compound, a crucial building block in the synthesis of novel peptides. As Senior Application Scientists, we offer field-proven insights and troubleshooting strategies to ensure the successful incorporation of this amino acid into your solid-phase peptide synthesis (SPPS) workflows.
Understanding the Molecule: The Root of the Challenge
This compound presents a unique set of solubility challenges stemming from its molecular structure. The bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group, common to this class of reagents, inherently limits aqueous solubility and can promote aggregation through π-π stacking interactions.[1] Compounding this is the phenylalanine residue's aromatic side chain, which further contributes to the molecule's hydrophobic character.
The key feature, the hydroxyl group at the 3-position of the phenyl ring, introduces a polar functional group capable of hydrogen bonding. While this might be expected to enhance solubility compared to its non-hydroxylated counterpart, Fmoc-Phe-OH, the intramolecular and intermolecular hydrogen bonding can also lead to the formation of aggregates, thereby reducing its dissolution in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF?
A1: N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, but several factors can hinder the dissolution of this compound:
-
Solvent Quality: The purity of DMF is critical. Degraded DMF containing amines can interfere with the Fmoc group and affect solubility. Always use high-purity, amine-free DMF.
-
Aggregation: As mentioned, the interplay between the hydrophobic Fmoc group and the polar hydroxyl group can lead to self-aggregation, making it difficult for the solvent to solvate individual molecules.
-
Concentration: Attempting to create too high a concentration of the amino acid derivative can exceed its solubility limit in DMF.
Q2: What are the recommended solvents for dissolving this compound?
A2: While DMF is a common starting point, for challenging Fmoc-amino acids, alternative polar aprotic solvents are often more effective. We recommend the following:
-
N-Methyl-2-pyrrolidone (NMP): NMP generally possesses superior solvating properties for many Fmoc-amino acids, especially those prone to aggregation.[2]
-
Dimethyl Sulfoxide (DMSO): DMSO is another powerful solvent that can disrupt aggregates. It is often used as a co-solvent with DMF or NMP.[2]
-
Solvent Mixtures: A combination of solvents can be highly effective. For particularly difficult cases, a mixture of DMF and DMSO (e.g., in a 1:1 or 3:1 ratio) can significantly improve solubility.
Q3: Can I heat the solution to aid dissolution?
A3: Gentle warming can be an effective strategy to increase the solubility of this compound. However, exercise caution as excessive or prolonged heating can lead to the degradation of the Fmoc group. We recommend not exceeding 40°C and using the heated solution promptly.
Q4: Does the 3-hydroxy group require protection during peptide synthesis?
A4: The necessity of protecting the phenolic hydroxyl group of 3-hydroxy-phenylalanine depends on the specific coupling conditions and the peptide sequence. While the hydroxyl group is nucleophilic and can potentially lead to side reactions such as O-acylation,[3] its reactivity is generally lower than that of the α-amino group. For many standard coupling protocols, protection may not be strictly necessary. However, for sensitive sequences or when using highly activating coupling reagents, side-chain protection should be considered to minimize the risk of byproducts.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
When encountering poor solubility of this compound, a systematic approach is key to identifying and resolving the issue.
Initial Dissolution Protocol
-
Start with NMP: Instead of DMF, begin by attempting to dissolve the this compound in high-purity NMP at the desired concentration.
-
Vortex and Sonicate: Vigorously vortex the solution for 1-2 minutes. If undissolved solid remains, place the vial in an ultrasonic bath for 5-10 minute intervals. Sonication can help break up aggregates and facilitate solvation.
-
Gentle Warming: If sonication is insufficient, gently warm the solution to a maximum of 40°C with continued stirring or vortexing.
Advanced Dissolution Strategies
If the initial protocol fails, consider the following advanced strategies:
| Strategy | Description | Rationale |
| Co-Solvent Addition | Add DMSO as a co-solvent to the NMP or DMF. Start with a small percentage (e.g., 10% v/v) and gradually increase if necessary. | DMSO is a highly polar aprotic solvent that is effective at disrupting intermolecular hydrogen bonds that contribute to aggregation.[2] |
| Pre-activation | For use in coupling reactions, pre-activating the this compound with the coupling reagent in a smaller volume of solvent before diluting to the final concentration can sometimes improve solubility. | The activated species may have different solubility characteristics than the parent amino acid. |
Visualizing the Troubleshooting Workflow
Sources
Technical Support Center: Strategies to Minimize Aggregation of Peptides Containing 3-Hydroxy-DL-Phenylalanine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with peptides incorporating the non-natural amino acid 3-hydroxy-DL-phenylalanine. The unique chemical nature of this amino acid can present challenges, most notably a propensity for aggregation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, prevent, and manage peptide aggregation in your experiments.
Section 1: The "Why" - Understanding the Root Causes of Aggregation
Before troubleshooting, it's critical to understand the underlying physicochemical forces that drive peptide aggregation. Aggregation is a process where individual peptide molecules associate to form larger, often insoluble and non-functional, species ranging from small oligomers to large, visible precipitates.[1] This can lead to loss of efficacy, altered pharmacokinetics, and even unwanted immunogenicity for therapeutic peptides.[2][3]
FAQ 1: What makes peptides with 3-hydroxy-DL-phenylalanine prone to aggregation?
The aggregation tendency of peptides containing 3-hydroxy-DL-phenylalanine stems from the dual nature of its side chain. It possesses both a hydrophobic phenyl ring and a polar hydroxyl group.
-
Hydrophobic Interactions: The phenyl ring is a significant source of hydrophobicity. In aqueous environments, these nonpolar groups tend to minimize their contact with water by interacting with each other, a primary driving force for aggregation.[4][5] This is similar to the behavior of the natural amino acid phenylalanine.[6]
-
Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. While this can enhance solubility in some cases, it can also facilitate the formation of intermolecular hydrogen bond networks that stabilize aggregated structures, such as beta-sheets.
-
Dipole Interactions: The interplay between the hydrophobic phenyl ring and the polar hydroxyl group can create complex dipole interactions between peptide chains, which can also contribute to the aggregation process.[7]
The combination of these forces means that peptides containing this residue can form complex aggregates that are stabilized by a network of different intermolecular interactions.
Caption: Key intermolecular forces driving peptide aggregation.
Section 2: Troubleshooting Guide - Proactive Strategies and Solutions
This section is formatted as a series of common problems and questions, providing direct solutions and the scientific rationale behind them.
2.1 Optimizing pH and Buffer Selection
Problem: "My peptide precipitates as soon as I dissolve it in my buffer. How do I choose the right pH?"
Answer: The net charge on your peptide is highly dependent on the solution's pH, and this is one of the most powerful tools you have to control aggregation.[8][9][10]
Core Principle: Electrostatic repulsion can prevent peptide chains from getting close enough to aggregate. Generally, peptide solubility is at its minimum at the isoelectric point (pI), where the net charge is zero.[11] By moving the pH of the solution at least 1-2 units away from the peptide's pI, you increase the net positive or negative charge, enhancing electrostatic repulsion and improving solubility.[8]
Troubleshooting Steps:
-
Estimate the pI: Use an online peptide parameter tool to calculate the theoretical pI of your sequence. This is your starting point to know which pH values to avoid.
-
Work Far from the pI:
-
If your peptide is basic (pI > 7), test buffers in the acidic range (e.g., pH 2-5).
-
If your peptide is acidic (pI < 7), test buffers in the basic range (e.g., pH 7.5-10).
-
-
Buffer Selection: The choice of buffer species can also be important. Some buffer ions can interact with the peptide and either stabilize or destabilize it.[8] It is often best to start with simple, commonly used biological buffers.
| Buffer System | pKa (at 25°C) | Useful pH Range | Notes |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 | Can chelate metal ions. |
| Acetate | 4.76 | 3.8 - 5.8 | Volatile, can be used for lyophilization. |
| Histidine | 6.04 | 5.5 - 6.5 | Often used in biopharmaceutical formulations. |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Can sometimes promote aggregation in certain proteins. |
| Tris | 8.06 | 7.5 - 9.0 | pH is temperature-dependent. |
| Glycine | 9.60 | 9.0 - 10.5 | Can be a good choice for basic peptides.[8] |
Experimental Protocol: pH Screening for Peptide Solubility
-
Prepare Stock Solutions: Create a concentrated stock of your peptide in water or a minimal amount of a suitable organic solvent if necessary (e.g., DMSO, DMF). Also, prepare a set of buffers at various pH values (e.g., pH 3, 5, 7.4, 9).
-
Aliquot: In separate microcentrifuge tubes, place a small, equal volume of each buffer.
-
Spike-in Peptide: Add a small volume of the concentrated peptide stock to each buffer tube to reach the desired final concentration.
-
Incubate: Allow the samples to incubate at the desired experimental temperature (e.g., 4°C, 25°C, 37°C) for a set period (e.g., 1 hour to 24 hours).
-
Observe and Quantify: Visually inspect for precipitation. For a more quantitative measure, centrifuge the tubes and measure the absorbance of the supernatant at 280 nm to determine the concentration of soluble peptide remaining.
2.2 Using Excipients and Co-Solvents to Inhibit Aggregation
Problem: "I've optimized the pH, but I still see aggregation over time, especially at high concentrations. What can I add to my formulation?"
Answer: When pH optimization isn't enough, you can use a range of stabilizing excipients. These are additives that can interfere with the aggregation process through various mechanisms.[2][12][13]
Core Principle: Excipients can work by preferentially excluding themselves from the peptide surface (forcing the peptide to remain folded and soluble), by directly binding to hydrophobic patches to prevent self-association, or by altering the properties of the solvent.[2][14]
Caption: A workflow for selecting an appropriate anti-aggregation excipient.
Commonly Used Anti-Aggregation Excipients
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine, Proline, Histidine | 50 - 250 mM | Act as "chaperone-like" molecules, suppressing aggregation by interacting with hydrophobic or charged regions.[2] Arginine is particularly effective.[3] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 5 - 10% (w/v) | Preferential exclusion; they are excluded from the peptide's surface, which thermodynamically favors a more compact, soluble state. |
| Surfactants | Polysorbate 20/80 (Tween), Pluronics | 0.01 - 0.1% (v/v) | Non-ionic detergents that coat hydrophobic surfaces on the peptide and container walls, preventing intermolecular association.[2][12] |
| Co-solvents | Urea, Guanidinium HCl | 1 - 4 M | Denaturants that can solubilize aggregates.[15][16] Note: These will disrupt peptide structure and are not suitable for most biological assays. |
2.3 Managing Temperature, Handling, and Storage
Problem: "My peptide solution is clear when stored in the fridge, but it becomes cloudy when I warm it up for my experiment. Why does this happen and how can I prevent it?"
Answer: Temperature has a profound effect on both peptide stability and the kinetics of aggregation. Many aggregation processes, especially those driven by hydrophobic interactions, are accelerated at higher temperatures.[9][17]
Core Principles:
-
Increased Molecular Motion: Higher temperatures increase the rate of molecular collisions, providing more opportunities for aggregation to initiate.
-
Conformational Changes: Thermal stress can cause peptides to partially unfold, exposing hydrophobic core residues that are normally buried.[18] These exposed regions are highly prone to aggregation.
-
Freeze-Thaw Stress: The process of freezing and thawing can be highly damaging. As ice crystals form, peptide molecules are concentrated in the remaining liquid phase, dramatically increasing the local concentration and forcing them into close proximity. This can lead to irreversible aggregation.[19]
Best Practices for Handling and Storage:
-
Store Cold: For short-term storage (days to weeks), keep peptide solutions refrigerated at 2-8°C. For long-term storage, freeze at -20°C or -80°C.[19][20]
-
Aliquot Your Stock: This is the most critical step. To avoid repeated freeze-thaw cycles, divide your stock solution into single-use aliquots. When you need the peptide for an experiment, you only thaw one small tube.[19]
-
Flash Freeze: When freezing aliquots for the first time, do so rapidly (e.g., in a dry ice/ethanol bath or liquid nitrogen) to minimize the formation of large ice crystals.
-
Equilibrate Gently: When thawing an aliquot, do so on ice or in the refrigerator. Before opening the vial, allow it to come to room temperature to prevent atmospheric moisture from condensing inside, which can alter the concentration and pH.[15][19]
-
Minimize Time at Room/High Temperature: Prepare your experimental dilutions and perform your assays as efficiently as possible to reduce the time the peptide spends at warmer, destabilizing temperatures.[21]
2.4 Lyophilization and Reconstitution
Problem: "My lyophilized peptide is very difficult to dissolve, and I see insoluble particles even after extensive vortexing."
Answer: While lyophilization is an excellent method for long-term storage, the process itself can induce stress, and improper reconstitution can easily lead to aggregation.[1][22]
Core Principle: During lyophilization, peptides can undergo conformational changes or form small "seed" aggregates. If the reconstitution process is not optimized, these seeds can trigger rapid and widespread aggregation.[22]
Protocol: Step-by-Step Reconstitution of an Aggregation-Prone Peptide
-
Equilibrate the Vial: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator. This prevents moisture condensation.[15]
-
Choose the Right Initial Solvent: This is a critical decision.
-
For highly hydrophobic peptides: Start by adding a small amount of a sterile, water-miscible organic solvent like DMSO, DMF, or acetonitrile to wet and "pre-solubilize" the peptide.
-
For charged peptides: Use a dilute acidic (for basic peptides) or basic (for acidic peptides) solution.
-
-
Add the Initial Solvent: Pipette the chosen solvent onto the lyophilized powder. Gently swirl or vortex. The goal is to get the peptide into a concentrated, but soluble, state.
-
Add the Final Buffer: Once the peptide is dissolved in the initial solvent, slowly add your final aqueous buffer dropwise while gently mixing. Do not add the buffer all at once, as this can cause a rapid change in solvent polarity that shocks the peptide out of solution.
-
Use Gentle Agitation: If particles remain, sonication in a cool water bath for a few minutes can help break them up.[15] Avoid vigorous, prolonged vortexing, which can introduce shear stress and promote aggregation.
-
Sterile Filtration: Once fully dissolved, you may want to sterile-filter the solution through a low protein-binding 0.22 µm filter to remove any small, pre-existing aggregates that could act as seeds.
Section 3: Analytical Toolbox - Detecting and Quantifying Aggregation
It is essential to have reliable methods to detect and quantify aggregation to know if your strategies are working. No single method is perfect for all types of aggregates.[23]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. scispace.com [scispace.com]
- 3. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 4. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Phenylalanine - Wikipedia [en.wikipedia.org]
- 7. Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. verifiedpeptides.com [verifiedpeptides.com]
- 20. peptidesystems.com [peptidesystems.com]
- 21. news-medical.net [news-medical.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
Technical Support Center: Improving Peptide Synthesis Yields with N-Fmoc-3-hydroxy-DL-phenylalanine
Welcome to the technical support center for N-Fmoc-3-hydroxy-DL-phenylalanine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into their peptide synthesis workflows. This compound presents specific challenges due to its hydroxylated side chain, potential for side reactions, and the stereochemical complexity of being a DL-racemic mixture. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your synthesis for higher yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section directly addresses specific issues you may encounter during solid-phase peptide synthesis (SPPS) using this compound.
Problem 1: Low Coupling Efficiency / Incomplete Reaction
You perform a Kaiser test after the coupling step, and the resin beads turn blue, indicating the presence of unreacted free amines.[1] This is a common and frustrating issue that points to an incomplete acylation reaction.
Probable Causes & Actionable Solutions
-
Unprotected Phenolic Hydroxyl Group: The most critical factor is the reactivity of the 3-hydroxy group on the phenylalanine side chain. If left unprotected, it can be acylated by the activated incoming amino acid, leading to the formation of ester linkages instead of the desired peptide bond. This side reaction consumes your activated amino acid and caps the growing peptide chain.
-
Solution: The industry-standard approach for protecting hydroxyl groups in Fmoc-SPPS is using a tert-butyl (tBu) ether.[2][3] You must use N-Fmoc-3-(O-tBu)-hydroxy-DL-phenylalanine . The tBu group is stable to the basic conditions of Fmoc deprotection (piperidine) but is cleanly removed during the final acidic cleavage (e.g., with Trifluoroacetic acid, TFA).[4][5]
-
-
Poor Solubility of the Amino Acid: The combination of the bulky, hydrophobic Fmoc group and the specific side chain can lead to poor solubility in standard SPPS solvents like N,N-dimethylformamide (DMF).[6][7] If the amino acid is not fully dissolved, its effective concentration is too low for efficient coupling.
-
Solution 1: Change Solvents. Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for complex peptide sequences and difficult amino acids.[8][9]
-
Solution 2: Use a Co-solvent. Adding a small amount of dimethyl sulfoxide (DMSO) can enhance solubility, but be aware it can complicate solvent removal later.[6][8]
-
Solution 3: Sonication & Gentle Warming. Gently sonicating the solution or warming it to 30-40°C can help dissolve the amino acid.[6][10] Avoid higher temperatures, which could risk premature Fmoc deprotection.[10]
-
-
Peptide Aggregation: As the peptide chain elongates, it can form intermolecular hydrogen bonds, leading to aggregation on the solid support.[9] This physically blocks reactive sites, preventing the incoming amino acid from reaching the N-terminal amine.
-
Solution 1: Use Chaotropic Agents. Add salts like Lithium Chloride (LiCl) to the coupling reaction to disrupt the secondary structures causing aggregation.[1][8]
-
Solution 2: Microwave-Assisted Synthesis. Microwave energy can reduce aggregation and dramatically shorten reaction times.[1]
-
Solution 3: Solvent Disruption. Use NMP instead of or in combination with DMF to help break up aggregates.[1][8]
-
-
Insufficient Reagent Activation: The coupling reagent may not be potent enough to overcome the steric hindrance of the incoming amino acid or the resin-bound peptide.
| Coupling Reagent | Relative Reactivity | Key Considerations |
| DIC/HOBt | Moderate | Slower kinetics; may not be ideal for hindered residues.[12] |
| HBTU/HCTU | Standard / High | Good general-purpose reagents. HCTU is generally faster.[1][12] |
| HATU/COMU | Very High | Often the reagents of choice for difficult or hindered couplings. [1][11][12] |
Workflow: Troubleshooting Low Coupling Efficiency
Caption: A decision-making workflow for troubleshooting low coupling efficiency.
Problem 2: Unexpected Peaks in Final HPLC/MS Analysis
Your final analysis shows multiple peaks, complicating purification and indicating the presence of impurities. The mass spectrum may show masses corresponding to deletions or unexpected modifications.
Probable Causes & Actionable Solutions
-
Diastereomer Formation (Expected): This is the most important consideration when using N-Fmoc-3-hydroxy-DL -phenylalanine. You are introducing a racemic mixture at one position. If your peptide already contains other chiral amino acids (L-amino acids are standard), this will result in the synthesis of two diastereomers. These are distinct chemical compounds and will likely have different retention times on a reverse-phase HPLC column, appearing as two separate, often closely eluting, major peaks.
-
Solution: This is an inherent consequence of using a DL-amino acid.[13] If a single stereoisomer is required, you must start with an enantiomerically pure building block, such as N-Fmoc-3-hydroxy-L -phenylalanine or its D-enantiomer. If the goal is to create a peptide library for screening, the diastereomeric mixture may be acceptable.
-
-
O-Acylation Byproducts: If you did not use a protecting group on the 3-hydroxy moiety, you will likely see peaks corresponding to branched peptides or capped sequences where acylation occurred on the side chain.
-
Solution: As mentioned, always use a tBu-protected version of the amino acid.
-
-
Racemization: Although phenylalanine is less prone to racemization than residues like histidine or cysteine, it can still occur, especially with prolonged activation times or the use of strong bases.[1] This can lead to the formation of additional diastereomers.
-
Deletion Sequences: These impurities, which lack one or more amino acids, are a direct result of incomplete coupling (Problem 1) or incomplete Fmoc deprotection in the preceding cycle.
-
Solution: Ensure each coupling and deprotection step goes to completion. Use the troubleshooting steps outlined in Problem 1. For deprotection, ensure you are using a fresh 20% piperidine in DMF solution and adequate reaction times (e.g., 5 min + 15 min).[1]
-
Diagram: The Critical Need for Side-Chain Protection
Caption: Desired peptide bond formation vs. the O-acylation side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to protect the hydroxyl group of 3-hydroxy-phenylalanine? The phenolic hydroxyl group is nucleophilic and can react with the activated carboxyl group of the incoming amino acid.[2][3] This leads to the formation of an ester bond, which is a significant side reaction that terminates chain elongation. Protecting this group, typically with a tBu ether, ensures that the only reactive nucleophile is the N-terminal amine, forcing the formation of the correct peptide bond.[14][15]
Q2: What are the implications of using a DL-racemic mixture in my synthesis? Using this compound will result in a final peptide product that is a mixture of two diastereomers. These are distinct molecules with potentially different physical, chemical, and biological properties. They will often be separable by HPLC.[13] This may be acceptable for applications like library screening but is unsuitable if a single, stereochemically pure compound is required for therapeutic or advanced research applications.
Q3: Which solvents are recommended for this compound? High-purity, anhydrous polar aprotic solvents are essential.[8]
-
N,N-Dimethylformamide (DMF): The most common and economical choice.[8][9] Ensure it is peptide synthesis grade to avoid amine impurities that can cause premature Fmoc deprotection.[9]
-
N-Methylpyrrolidone (NMP): Often a superior choice for improving solubility and disrupting peptide aggregation, leading to better coupling yields.[8][9]
-
Dichloromethane (DCM): Primarily used for resin swelling and washing steps.[8][9]
Q4: How should I properly store and handle this amino acid derivative? Like most Fmoc-amino acids, it should be stored in a cool, dry, and dark place, typically at 2-8°C. Avoid exposure to moisture and basic conditions, which can compromise the Fmoc group.
Q5: Can I perform a double coupling if the first one is incomplete? Yes, performing a second coupling is a standard strategy to drive the reaction to completion.[1] After the first coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a freshly prepared solution of the activated amino acid.
Key Experimental Protocols
Protocol 1: Standard Coupling Cycle using HATU
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF and that the resin has been washed thoroughly with DMF (5-7 times).[1][8]
-
Activation Mixture Preparation: In a separate, dry glass vessel, dissolve N-Fmoc-3-(O-tBu)-hydroxy-DL-phenylalanine (3-5 equivalents, 0.3-0.5 mmol) and HATU (2.9-4.9 equivalents) in peptide-synthesis grade DMF or NMP.[1]
-
Activation: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture. Allow it to pre-activate for 1-5 minutes at room temperature.[1][8] The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture using nitrogen bubbling or an orbital shaker for 1-2 hours at room temperature.[1]
-
Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test.[1][8] If the test is negative (yellow/colorless beads), the coupling is complete. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[1] If the test is positive (blue beads), a second coupling is recommended.
Diagram: General Fmoc-SPPS Workflow
Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.
References
- Technical Support Center: Optimizing Fmoc-DL-Phe-OH Reactions - Benchchem.
- Technical Support Center: Optimizing Fmoc-DL-Phe-OH Coupling - Benchchem.
- overcoming poor solubility of Fmoc-H-DL-Abu-OH - Benchchem.
- Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Phe(3-Cl)-OH in SPPS - Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Amino Acid-Protecting Groups - SciSpace.
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides - PubMed.
- Analytical Methods for Solid Phase Peptide Synthesis | Request PDF - ResearchGate.
- Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions - Benchchem.
- Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PubMed Central.
- Amino Acid Derivatives for Peptide Synthesis.
- Solubility of Fmoc-Phe(4-Br)-OH in different solvents - Benchchem.
- Mastering Protecting Groups in Peptide Synthesis - Pept... - SBS Genetech.
- addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis - Benchchem.
- Fmoc Amino Acids for SPPS - AltaBioscience.
- Protecting Groups in Peptide Synthesis | Biosynth.
- managing poor coupling efficiency of p-amino-D-phenylalanine in difficult sequences - Benchchem.
- Optimizing coupling time for sterically hindered Fmoc-Asn(Xan)-OH - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. scispace.com [scispace.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
Technical Support Center: Cleavage Strategies for Peptides Containing 3-Hydroxy-DL-Phenylalanine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 3-hydroxy-DL-phenylalanine. The unique chemical properties of this residue, particularly its electron-rich phenolic side chain, necessitate careful consideration during the final cleavage and deprotection steps of Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate potential challenges and ensure the successful isolation of your target peptide.
Understanding the Chemistry: Why 3-Hydroxy-DL-Phenylalanine Requires Special Attention
The 3-hydroxy-DL-phenylalanine side chain, with its phenolic hydroxyl group, is susceptible to several side reactions during the strongly acidic conditions of Trifluoroacetic acid (TFA)-mediated cleavage.[1] The primary challenges are:
-
Oxidation: The electron-rich phenol ring is prone to oxidation, which can lead to the formation of undesired colored byproducts and modification of the peptide.
-
Electrophilic Substitution: Cationic species generated from the cleavage of protecting groups (e.g., tert-butyl cations) or the resin linker can attack the activated aromatic ring, leading to alkylation or other modifications.[2][3]
Therefore, the selection of an appropriate cleavage cocktail containing a well-balanced mixture of scavengers is critical to mitigate these risks and obtain the desired peptide with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting cleavage cocktail for a peptide containing 3-hydroxy-DL-phenylalanine?
A1: For peptides containing electron-rich and acid-sensitive residues like 3-hydroxy-DL-phenylalanine, a general-purpose and effective starting cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) .[2] TIS is an excellent scavenger for carbocations, and water helps to suppress some side reactions.[4] However, for peptides particularly prone to oxidation, the inclusion of additional scavengers is recommended.
Q2: My peptide solution is colored (e.g., yellow, brown) after cleavage. What is the cause and how can I prevent it?
A2: A colored solution often indicates oxidation of the 3-hydroxy-DL-phenylalanine residue. This can be minimized by adding a scavenger that protects against oxidation, such as 1,2-ethanedithiol (EDT) or phenol . A modified cocktail like TFA/TIS/water/EDT (94:2.5:2.5:1) or TFA/phenol/water/TIS (88:5:5:2) can be effective.[1] It is also crucial to use high-purity, fresh TFA and to perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
Q3: I am observing unexpected peaks in my HPLC or MS analysis. What could they be?
A3: Unexpected peaks could correspond to several side products. For peptides with 3-hydroxy-DL-phenylalanine, common possibilities include:
-
Alkylated peptide: Modification of the aromatic ring by carbocations. The addition of TIS to the cleavage cocktail is crucial to prevent this.[2]
-
Oxidized peptide: As mentioned above, this can be addressed with appropriate scavengers.
-
Incomplete deprotection: If other protecting groups are present in your peptide, they may require longer cleavage times or specific scavengers for complete removal.
Q4: Do I need to use a protecting group for the hydroxyl function of 3-hydroxy-DL-phenylalanine during SPPS?
A4: The necessity of a protecting group for the hydroxyl function depends on the overall synthetic strategy. While protection can prevent side reactions during coupling, some "minimal protection strategies" have been developed where hydroxyl-containing amino acids are incorporated without side-chain protection.[5] If the hydroxyl group is left unprotected, the choice of cleavage cocktail becomes even more critical to prevent modification during the final cleavage step.
Troubleshooting Guide
This section addresses specific issues you might encounter during the cleavage of peptides containing 3-hydroxy-DL-phenylalanine and provides a logical approach to resolving them.
Problem 1: Low Yield of the Desired Peptide
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Cleavage from the Resin | Perform a post-cleavage Kaiser test on a small sample of the resin beads.[2] A positive result (blue color) indicates remaining peptide attached to the resin. | The peptide may be sterically hindered or aggregated on the resin, preventing efficient access of the TFA. Extend the cleavage time or consider a more aggressive cleavage cocktail. |
| Peptide Precipitation During Cleavage | Visually inspect the cleavage mixture for any precipitate. If observed, add a small amount of a solubilizing agent like dichloromethane (DCM) to the cleavage cocktail. | Highly hydrophobic peptides can sometimes precipitate out of the TFA mixture, leading to incomplete cleavage and deprotection. |
| Re-attachment of the Peptide to the Resin | This is a risk for electron-rich residues. Ensure your cleavage cocktail contains an effective carbocation scavenger like TIS.[2] | Cationic species generated from the resin linker can be scavenged by the peptide, leading to re-attachment. |
Problem 2: Presence of Impurities in HPLC/MS Analysis
| Observation | Potential Cause | Recommended Action |
| Peak with +56 Da mass shift | tert-Butylation of the aromatic ring. | Increase the concentration of TIS in the cleavage cocktail or add EDT. |
| Broad or multiple peaks around the target mass | Oxidation of the 3-hydroxy-DL-phenylalanine residue. | Add an antioxidant scavenger like EDT or phenol to the cleavage cocktail. Perform cleavage under an inert atmosphere. |
| Peaks corresponding to incomplete protecting group removal | Insufficient cleavage time or inappropriate scavenger cocktail for other protected residues in the peptide. | Review the protecting groups of all amino acids in your sequence and consult literature for their specific cleavage requirements. Consider a more "universal" cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). |
Recommended Cleavage Protocols
The choice of the optimal cleavage cocktail depends on the specific peptide sequence. Here are two recommended protocols, starting with a standard cocktail and a more robust option for sensitive sequences.
Protocol 1: Standard Cleavage Cocktail
This protocol is a good starting point for most peptides containing 3-hydroxy-DL-phenylalanine.
Cocktail Composition:
| Reagent | Volume/Weight Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleavage and deprotection |
| Water (H₂O) | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Carbocation scavenger |
Procedure:
-
Ensure the peptide-resin is dry.
-
Prepare the cleavage cocktail fresh.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Protocol 2: Optimized Cocktail for Oxidation-Prone Peptides
This protocol is recommended if you observe oxidation-related side products with the standard cocktail.
Cocktail Composition:
| Reagent | Volume/Weight Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 94% | Cleavage and deprotection |
| Water (H₂O) | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Carbocation scavenger |
| 1,2-Ethanedithiol (EDT) | 1% | Antioxidant scavenger |
Procedure:
Follow the same procedure as in Protocol 1. The addition of EDT will help to minimize the oxidation of the 3-hydroxy-DL-phenylalanine residue.
Visualizing the Cleavage Process and Potential Side Reactions
The following diagrams illustrate the key chemical transformations during the cleavage process.
Caption: General workflow for peptide cleavage.
Sources
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of 3-hydroxy-DL-phenylalanine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-hydroxy-DL-phenylalanine. We will move beyond simple peak identification to explore the causality behind fragmentation patterns and provide robust troubleshooting strategies for common experimental challenges.
Section 1: Foundational Concepts & Initial Analysis
This section addresses the most common initial questions when setting up an analysis for 3-hydroxy-DL-phenylalanine.
Q1: What is the expected mass of 3-hydroxy-DL-phenylalanine, and what precursor ion should I target?
A1: The chemical formula for 3-hydroxy-DL-phenylalanine is C₉H₁₁NO₃.
-
Monoisotopic Mass: 181.0739 Da
-
Average Mass: 181.189 g/mol
For mass spectrometry, you should always use the monoisotopic mass for accurate mass measurements. In positive electrospray ionization (ESI+) mode, the most common adduct is a proton, so the target precursor ion ([M+H]⁺) will be m/z 182.0812 . In negative ion mode (ESI-), you would target the deprotonated molecule ([M-H]⁻) at m/z 180.0664 . High-resolution mass spectrometry is crucial to distinguish your analyte from other molecules with the same nominal mass.[1]
Q2: I'm not seeing a strong signal for my analyte. What are the first things I should check?
A2: Poor signal intensity is a frequent issue in mass spectrometry.[2] Before delving into complex fragmentation issues, always verify these fundamental parameters:
-
Sample Concentration: The sample may be too dilute for detection or so concentrated that it causes ion suppression. Prepare a dilution series to find the optimal concentration range for your instrument.[2]
-
Ionization Efficiency: 3-hydroxy-DL-phenylalanine, being an amino acid, is amphoteric and generally ionizes well in ESI. However, the mobile phase composition is critical. Ensure the pH is appropriate to promote ionization (e.g., acidic pH with 0.1% formic acid for positive mode, basic pH for negative mode).
-
Instrument Calibration and Tuning: The mass spectrometer must be properly tuned and calibrated for the mass range of interest. An out-of-date calibration is a common source of mass accuracy and sensitivity problems.[2]
-
Source Conditions: Optimize ESI source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature. Suboptimal settings can prevent efficient desolvation and ionization.
Section 2: Decoding the MS/MS Fragmentation Pattern
Understanding the fragmentation of 3-hydroxy-DL-phenylalanine is key to confident identification and differentiation from its isomers.
Q3: What are the characteristic fragmentation pathways and major product ions for protonated 3-hydroxy-DL-phenylalanine ([M+H]⁺ at m/z 182.1)?
A3: The fragmentation of protonated 3-hydroxy-DL-phenylalanine is primarily driven by the loss of small, stable neutral molecules from the amino acid structure. The collision-induced dissociation (CID) spectrum is typically dominated by a few key product ions. The fragmentation of aromatic amino acids commonly involves competitive losses of ammonia (NH₃) and a combination of water and carbon monoxide (H₂O + CO).[3][4]
The most significant fragmentation pathway for α-amino acids is the combined loss of water and carbon monoxide (which can also be considered the loss of formic acid, HCOOH) from the carboxylic acid group. This yields a characteristic immonium ion.
Below is a summary of the expected major fragments.
| Precursor Ion (m/z) | Neutral Loss | Loss Mass (Da) | Product Ion (m/z) | Proposed Structure / Identity |
| 182.0812 | H₂O + CO | 46.0055 | 136.0757 | Iminium ion from decarboxylation and dehydration |
| 182.0812 | NH₃ | 17.0265 | 165.0547 | Loss of the amino group |
| 182.0812 | H₂O | 18.0106 | 164.0706 | Loss of water (from carboxyl or hydroxyl group) |
| 136.0757 | CO | 27.9949 | 108.0808 | Hydroxy-tropylium or related cation |
The fragmentation cascade can be visualized as follows:
This pathway highlights the formation of the most abundant and diagnostic fragment ions. The ion at m/z 136.08 is particularly important as it is highly characteristic for many alpha-amino acids.[5]
Section 3: Troubleshooting Isomeric Differentiation
A significant challenge in the analysis of 3-hydroxy-DL-phenylalanine is distinguishing it from its structural isomers, particularly L-Tyrosine (4-hydroxyphenylalanine) and 2-hydroxyphenylalanine.
Q4: My sample could contain Tyrosine. How can I use MS/MS to differentiate it from 3-hydroxy-DL-phenylalanine since they have the same mass?
A4: This is an excellent and critical question. Since isomers have the same mass and elemental composition, they cannot be distinguished by a single stage of mass spectrometry (MS1). Tandem mass spectrometry (MS/MS) is required, but even then, the fragmentation patterns can be very similar.[6]
The key to differentiation lies in two areas:
-
Chromatographic Separation: The most reliable method is to separate the isomers using liquid chromatography (LC) before they enter the mass spectrometer. A well-optimized reversed-phase or HILIC method can often resolve these isomers, allowing for individual analysis.
-
Relative Fragment Ion Intensities: While the isomers may produce the same product ions, the relative abundance of these ions can differ.[6] The stability of the resulting fragment ions is influenced by the position of the hydroxyl group on the phenyl ring.
-
For example, the stability of the benzyl cation formed after the loss of the amino acid backbone (related to the m/z 108 ion) can vary between the meta (3-hydroxy) and para (4-hydroxy, Tyrosine) positions.
-
This leads to different ratios of key fragments (e.g., the ratio of m/z 136 to m/z 165). To confirm this, you must analyze authenticated standards of both 3-hydroxy-DL-phenylalanine and L-Tyrosine under identical experimental conditions to establish a reference for these intensity ratios.
-
It is not always possible to find unique fragment ions for closely related isomers, making chromatographic separation the gold standard for unambiguous identification.[7][8]
Section 4: Experimental Workflow & Protocol
To ensure reproducible and high-quality data, a validated workflow is essential.
Q5: Can you provide a standard protocol for the LC-MS/MS analysis of 3-hydroxy-DL-phenylalanine in a research sample?
A5: Certainly. The following is a general-purpose protocol that serves as an excellent starting point. It should be optimized for your specific sample matrix and instrument.
Step 1: Sample Preparation
-
For biofluids (plasma, urine), perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile or methanol containing an internal standard to 1 volume of sample.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase (e.g., 98% Water/2% Acetonitrile + 0.1% Formic Acid).
Step 2: Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 2% B
-
5.0 min: 30% B
-
5.5 min: 95% B
-
6.5 min: 95% B
-
7.0 min: 2% B
-
10.0 min: End run
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Step 3: Mass Spectrometry (MS)
-
Ionization Mode: ESI Positive
-
Scan Type: Scheduled Multiple Reaction Monitoring (sMRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion: m/z 182.1
-
Product Ions for Monitoring: m/z 136.1 (quantifier), m/z 108.1 (qualifier)
-
Collision Energy (CE): Optimize by infusing a standard. A starting range of 15-25 eV is typical for this type of molecule on many platforms.[9]
-
Resolution: Set to >15,000 (FWHM) if using a high-resolution instrument to ensure specificity.
This entire workflow can be visualized as follows:
Sources
- 1. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The fragmentation of protonated tyrosine and iodotyrosines: The effect of substituents on the losses of NH3 and of H2O and CO | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
Validation & Comparative
comparative analysis of coupling reagents for N-Fmoc-3-hydroxy-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. N-Fmoc-3-hydroxy-DL-phenylalanine, with its unique phenolic side chain, offers a valuable scaffold for introducing novel functionalities. However, its steric bulk and reactive hydroxyl group present distinct challenges during solid-phase peptide synthesis (SPPS), making the choice of coupling reagent a critical determinant of success. This guide provides a comparative analysis of common coupling reagents, offering insights into their mechanisms, performance, and potential side reactions to inform the rational selection for this specific amino acid.
The Challenge: Coupling a Sterically Hindered and Functionalized Amino Acid
The primary obstacles in the efficient incorporation of this compound are twofold:
-
Steric Hindrance: The bulky phenyl group can impede the approach of the incoming amine to the activated carboxyl group, slowing down the reaction rate and potentially leading to incomplete coupling.
-
Side Chain Reactivity: The unprotected hydroxyl group on the phenyl ring is a potential nucleophile that can be acylated by the activated amino acid, leading to undesired side products and chain termination.
Therefore, the ideal coupling reagent should be highly efficient to overcome steric hindrance while minimizing side reactions.
A Comparative Analysis of Coupling Reagent Classes
The selection of a coupling reagent is pivotal for the success of peptide synthesis, influencing reaction rates, yields, and the purity of the final product.[1] We will explore three major classes of coupling reagents: carbodiimides, uronium/iminium salts, and phosphonium salts.
Carbodiimide Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[2][3] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]
Mechanism of Action:
Caption: Carbodiimide activation of a carboxylic acid.
While cost-effective, carbodiimides alone can lead to significant racemization and the formation of N-acylurea byproducts.[6] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are essential.[3][7] These additives form active esters with the O-acylisourea intermediate, which are more stable and less prone to racemization.[8]
Performance with this compound:
-
Pros: Low cost.
-
Cons: Slower reaction rates for sterically hindered residues, potential for O-acylation of the hydroxyl side chain, and the necessity of an additive. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble and can be problematic in solid-phase synthesis.[2] DIC is generally preferred for SPPS as its urea byproduct is soluble.[3]
Uronium/Iminium Salt Reagents
This class includes popular reagents like HATU, HBTU, and HCTU. They are known for their high reactivity and efficiency, making them suitable for coupling sterically hindered amino acids.[1][2] These reagents were initially thought to be uronium salts, but structural studies revealed they exist as the more stable guanidinium isomers.[9] COMU is a third-generation uronium-type reagent based on OxymaPure.[3][10]
Mechanism of Action (HATU):
Caption: Activation of a carboxylic acid by HATU.
HATU, which incorporates the additive 7-aza-1-hydroxybenzotriazole (HOAt), is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in HOAt, leading to faster reaction rates. However, a significant drawback of uronium/iminium reagents is the potential for guanidinylation of the N-terminal amine, which terminates the peptide chain.[7] This side reaction is more pronounced when the coupling reaction is slow or when an excess of the coupling reagent is used.
Performance with this compound:
-
Pros: High reactivity, fast coupling times, and effectiveness with sterically hindered residues.
-
Cons: Higher cost, potential for guanidinylation, and the possibility of O-acylation of the hydroxyl side chain due to high reactivity.
Phosphonium Salt Reagents
Phosphonium-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP, are also highly efficient coupling reagents.[11][12] They activate the carboxylic acid to form an active ester, similar to uronium/iminium salts.
Mechanism of Action (PyBOP):
Caption: Activation of a carboxylic acid by PyBOP.
A key advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminal amine. This makes them a safer choice for challenging couplings where the reaction may be slow. PyBOP is a derivative of the BOP reagent, but it produces a non-carcinogenic byproduct.[11] PyAOP, the HOAt analogue of PyBOP, offers enhanced reactivity.[13]
Performance with this compound:
-
Pros: High reactivity, no guanidinylation side reaction, and good performance with sterically hindered amino acids.
-
Cons: Higher cost and potential for O-acylation of the hydroxyl side chain.
Data Summary and Comparison
| Coupling Reagent Class | Representative Reagents | Relative Cost | Reactivity | Key Advantages | Key Disadvantages |
| Carbodiimides | DIC, EDC | Low | Moderate | Economical | Slower for hindered residues, requires additive, potential for side reactions.[3] |
| Uronium/Iminium Salts | HATU, HBTU, HCTU, COMU | High | Very High | Fast and efficient for hindered residues. | Guanidinylation side reaction, potential for O-acylation.[7] |
| Phosphonium Salts | PyBOP, PyAOP | High | High | Efficient for hindered residues, no guanidinylation. | Potential for O-acylation. |
Experimental Protocols
The following is a general, representative protocol for manual solid-phase peptide synthesis. The specific amounts and reaction times may need to be optimized.
General Workflow for a Single Coupling Cycle
Sources
- 1. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 2. file.globalso.com [file.globalso.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. users.uniwa.gr [users.uniwa.gr]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Chiral Purity Analysis of N-Fmoc-3-hydroxy-DL-phenylalanine
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the stereochemical integrity of amino acid building blocks is a non-negotiable prerequisite. The introduction of an incorrect enantiomer can lead to the formation of diastereomeric peptide impurities that are difficult to remove and may alter the biological activity, efficacy, and safety of the final therapeutic product.[1] N-Fmoc-3-hydroxy-DL-phenylalanine, a key derivative used to introduce modified tyrosine residues, is no exception. Ensuring its enantiomeric purity, often requiring an enantiomeric excess (ee) of ≥99.8%, demands robust and precise analytical techniques.[2]
This guide provides an in-depth, objective comparison of the primary analytical methodologies used for the chiral purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will explore the fundamental principles, provide validated experimental workflows, and present comparative performance data to inform method selection and optimization.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most established and widely utilized technique for enantiomeric purity assessment due to its versatility, high resolution, and ease of use.[2] The separation is achieved through differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).
Principle of Separation
For N-Fmoc protected amino acids, polysaccharide-based CSPs are exceptionally effective.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral cavities and surfaces.[2] Separation of this compound enantiomers relies on a combination of transient interactions between the analyte and the CSP, including:
-
π-π stacking: Between the aromatic fluorenyl (Fmoc) and phenyl groups of the analyte and the phenylcarbamate groups on the CSP.
-
Hydrogen bonding: Involving the carbamate linkage, the carboxylic acid, and the hydroxyl group of the analyte.
-
Dipole-dipole interactions.
-
Steric hindrance: The three-dimensional structure of the CSP allows for a more stable diastereomeric complex to form with one enantiomer over the other, resulting in different retention times.
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, also offer excellent selectivity for Fmoc-amino acids and are compatible with a wide range of mobile phases, including those used for LC-MS.[4][5]
Experimental Workflow: Chiral HPLC
The workflow for a typical chiral HPLC analysis is a systematic process designed to ensure accuracy and reproducibility.
Caption: General workflow for a chiral HPLC method to determine enantiomeric purity.[6]
Detailed Experimental Protocol: HPLC
This protocol is a representative method adapted from established procedures for similar Fmoc-amino acids.[2][7]
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: Acetonitrile / Water / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v). Rationale: Acetonitrile is a common organic modifier, and TFA is an acidic additive that improves peak shape by ensuring the carboxylic acid group is protonated.[2]
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25 °C (Ambient).
-
Detection: UV at 265 nm. Rationale: The Fmoc group has a strong chromophore with a high molar absorptivity around this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the racemic this compound standard at 1 mg/mL in mobile phase. Prepare the test sample at the same concentration.
-
System Suitability: Inject the racemic standard. The resolution (Rs) between the D- and L-enantiomer peaks must be greater than 1.5.
-
Analysis: Inject the test sample and integrate the peak areas for both enantiomers.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, often providing significant advantages in speed and environmental impact over HPLC.[8] It uses a supercritical fluid, typically carbon dioxide, as the primary component of the mobile phase.
Principle of Separation
The separation mechanism in SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The mobile phase consists of supercritical CO2 and an organic modifier, usually an alcohol like methanol or ethanol. The high diffusivity and low viscosity of the supercritical fluid mobile phase lead to faster mass transfer, which allows for much higher flow rates and dramatically reduced analysis times, often 3 to 5 times faster than HPLC.[9] The elution strength is modulated by adjusting the percentage of the organic modifier.
Experimental Workflow: Chiral SFC
The SFC workflow mirrors that of HPLC but with instrumentation capable of handling supercritical fluids.
Caption: General workflow for a chiral SFC method to determine enantiomeric purity.
Detailed Experimental Protocol: SFC
This protocol is based on typical conditions for separating Fmoc-amino acids via SFC.[10]
-
Instrumentation: Analytical SFC system with UV detector and back pressure regulator.
-
Chiral Stationary Phase: CHIRALPAK® IA-3 or a similar immobilized polysaccharide-based column (150 x 4.6 mm, 3 µm). Rationale: Immobilized CSPs are more robust and tolerate a wider range of solvents compared to coated phases.
-
Mobile Phase: Supercritical CO2 / Methanol (70:30, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare samples at 1 mg/mL in methanol.
-
System Suitability: Inject a racemic standard to confirm baseline separation (Rs > 1.5).
Capillary Electrophoresis (CE): The High-Efficiency, Low-Volume Technique
CE is a powerful separation technique that offers extremely high efficiency and requires minimal sample and reagent volumes. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[11]
Principle of Separation
In CE, charged molecules migrate in a capillary filled with a BGE under the influence of an electric field. Neutral molecules move with the electroosmotic flow (EOF). To separate enantiomers, a chiral selector, such as a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin), is added to the BGE.[12] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin. The differing stability constants of these complexes cause the enantiomers to have different effective electrophoretic mobilities, leading to their separation. For UV-active compounds like Fmoc derivatives, detection is straightforward.[13]
Experimental Workflow: Chiral CE
The CE workflow is distinct due to its reliance on electrophoresis and capillary conditioning.
Caption: General workflow for a chiral CE method to determine enantiomeric purity.
Detailed Experimental Protocol: CE
This protocol is adapted from methods developed for the chiral separation of Fmoc-derivatized amino acids.[13]
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM sodium tetraborate buffer, pH 9.2, containing 15 mM sulfated-β-cyclodextrin. Rationale: The alkaline pH ensures the carboxylic acid is deprotonated (anionic), and the cyclodextrin acts as the chiral selector.
-
Applied Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Prepare samples at 0.1 mg/mL in a 50:50 mixture of BGE and water.
-
Capillary Conditioning: Before the first run, flush with 1 M NaOH (5 min), water (5 min), and BGE (10 min). Between runs, flush with BGE (2 min).
Comparative Performance and Method Validation
The choice of analytical technique depends on a balance of performance, speed, cost, and available instrumentation. The following table summarizes the typical performance characteristics of each method for the chiral analysis of Fmoc-amino acids.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | Excellent (Typically > 2.0)[3] | Excellent (Typically > 2.0)[10] | Very High (Can exceed 5.0)[13] |
| Selectivity (α) | Good to Excellent (1.2 - 2.9)[3] | Good to Excellent (Similar to HPLC) | Good to Excellent |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes (Very Fast)[9] | 10 - 25 minutes |
| Solvent Usage | High (Organic Solvents) | Low (Mainly CO2, less organic) | Very Low (Aqueous Buffers) |
| Sample Volume | Microliters (µL) | Microliters (µL) | Nanoliters (nL) |
| LOD/LOQ | Good (ng range) | Good (ng range) | Excellent (pg range)[13] |
| Pros | Widely available, robust, well-understood, easy scale-up for prep. | Very fast, "greener" (less organic waste), high throughput. | Extremely high efficiency, very low sample/reagent use, orthogonal selectivity. |
| Cons | High solvent consumption and cost, longer run times than SFC. | Higher initial instrument cost, requires specialized equipment. | Sensitive to matrix effects, lower concentration capacity, reproducibility can be challenging. |
Trustworthiness: Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for purpose.[14] Validation should be performed according to regulatory guidelines (e.g., ICH) and typically includes the following parameters:[15][16][17]
-
Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any other impurities.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the minor enantiomer over a given range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (repeatability and intermediate precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).
Conclusion and Recommendations
All three techniques—HPLC, SFC, and CE—are capable of providing the high-resolution separation required for the chiral purity analysis of this compound.
-
Chiral HPLC remains the workhorse method. Its robustness, widespread availability, and the vast library of existing applications for Fmoc-amino acids make it the default choice for many QC labs. Polysaccharide-based CSPs under reversed-phase conditions are highly recommended as a starting point.[7]
-
Chiral SFC is the superior choice when high throughput and speed are critical. Its reduced reliance on organic solvents also makes it a more environmentally sustainable and cost-effective option in the long term. For laboratories with high sample loads, the investment in SFC instrumentation can be easily justified.
-
Chiral CE excels in situations where sample volume is extremely limited. Its exceptionally high efficiency can resolve enantiomers that are challenging by LC methods. It serves as an excellent orthogonal technique to confirm the purity results obtained from HPLC or SFC.
Ultimately, the optimal method is one that is validated to meet the specific requirements of the analysis, providing the necessary precision and accuracy to guarantee the quality of this critical peptide building block.
References
-
Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. 14
-
Taylor & Francis Online. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis.
-
Semantic Scholar. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar.
-
ResearchGate. (2022). (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate.
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
-
Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
-
Oxford Academic. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL.
-
ResearchGate. (2013). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate.
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
-
Semantic Scholar. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar.
-
Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids. Phenomenex.
-
RSC Publishing. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing.
-
Springer. (n.d.). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer.
-
BenchChem. (n.d.). A Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-D-Val-OH. BenchChem.
-
PubMed Central (PMC). (2018). Chiral capillary electrophoresis with UV-excited fluorescence detection for the enantioselective analysis of 9-fluorenylmethoxycarbonyl-derivatized amino acids. PubMed Central.
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
-
LCGC International. (n.d.). Application Notes: Chiral. LCGC International.
-
BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH. BenchChem.
-
DergiPark. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark.
Sources
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. Chiral capillary electrophoresis with UV-excited fluorescence detection for the enantioselective analysis of 9-fluorenylmethoxycarbonyl-derivatized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Spectroscopic Differences Between 3-Hydroxyphenylalanine and Tyrosine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Twenty—Unveiling the Spectroscopic Nuances of Tyrosine Isomers in Peptides
In the landscape of peptide and protein biochemistry, the canonical twenty amino acids have long been the primary focus. However, the exploration of non-canonical amino acids is unlocking new avenues for therapeutic design, biomaterial development, and the study of biological processes such as oxidative stress. Among these, 3-hydroxyphenylalanine (m-tyrosine), a structural isomer of the proteinogenic L-tyrosine (p-tyrosine), is of significant interest.[1] Its presence in biological systems is often indicative of oxidative damage, making it a valuable biomarker.[1] For researchers synthesizing peptides with modified residues or studying the effects of oxidative stress, a clear understanding of the analytical signatures that differentiate these two isomers is paramount.
This guide provides an in-depth comparison of the key spectroscopic differences between peptides containing 3-hydroxyphenylalanine and those with the canonical tyrosine. As a Senior Application Scientist, my goal is to not only present the data but also to elucidate the underlying chemical principles and provide actionable experimental protocols. This will empower you to confidently design, execute, and interpret spectroscopic analyses of these important peptide variants.
The Structural Distinction: A Shift in Hydroxyl Position and its Spectroscopic Consequences
The fundamental difference between tyrosine and 3-hydroxyphenylalanine lies in the position of the hydroxyl group on the phenyl ring. In tyrosine, it is at the para (4th) position, while in 3-hydroxyphenylalanine, it is at the meta (3rd) position. This seemingly subtle isomeric difference has profound effects on the electronic distribution within the aromatic ring, which in turn governs their interaction with light and magnetic fields.
I. UV-Visible Absorption Spectroscopy: A Tale of Two Chromophores
UV-Visible spectroscopy is a foundational technique for characterizing aromatic amino acids in peptides. The differences in the electronic structure between meta and para substituted phenols lead to distinct absorption profiles for 3-hydroxyphenylalanine and tyrosine.
Causality Behind the Spectral Shifts
The position of the hydroxyl group influences the π-electron system of the phenyl ring. In tyrosine (para), the hydroxyl group's lone pair of electrons can participate in resonance that extends through the entire ring, affecting the energy of the π → π* transitions. In 3-hydroxyphenylalanine (meta), this resonance effect is altered, leading to changes in the energy required for these electronic transitions. Generally, the absorption bands of tyrosine and its derivatives are observed around 275 nm and 224 nm.
Expected Spectroscopic Differences
While the overall shape of the UV-Vis spectrum will be similar, key differences are expected in the position of the absorption maximum (λmax) and the molar absorptivity (ε).
-
λmax Shift: Peptides containing 3-hydroxyphenylalanine are expected to exhibit a slight blue shift (shift to a shorter wavelength) in their primary absorption peak compared to tyrosine-containing peptides.
-
Molar Absorptivity: The molar absorptivity of 3-hydroxyphenylalanine at its λmax is generally lower than that of tyrosine at its respective λmax. The molar extinction coefficient for tyrosine is approximately 1400 L mol-1cm-1 at 275 nm.[2]
Representative Data: UV-Vis Absorption
| Amino Acid Residue | Expected λmax (nm) | Expected Molar Absorptivity (ε) at λmax (M-1cm-1) |
| Tyrosine (in peptide) | ~275 - 280 | ~1400 - 1500 |
| 3-Hydroxyphenylalanine (in peptide) | ~270 - 275 | ~1200 - 1300 |
II. Fluorescence Spectroscopy: A Sensitive Probe of the Local Environment
Fluorescence spectroscopy offers a more sensitive window into the electronic structure and local environment of these aromatic residues. The quantum yield and emission wavelength are particularly informative.
The "Why" Behind the Fluorescence Differences
The altered electronic structure of the meta-substituted ring in 3-hydroxyphenylalanine affects the energy of the first excited singlet state and the efficiency of radiative decay back to the ground state. This directly impacts the fluorescence quantum yield and the emission maximum (λem).
Expected Spectroscopic Differences
-
Emission Maximum (λem): Similar to the UV absorption, a slight blue shift in the fluorescence emission maximum is anticipated for peptides with 3-hydroxyphenylalanine compared to those with tyrosine. The fluorescence emission of tyrosine is typically observed around 303-305 nm.[3]
-
Fluorescence Quantum Yield (ΦF): 3-Hydroxyphenylalanine is expected to have a lower fluorescence quantum yield than tyrosine. The quantum yield for tyrosine in water is reported to be 0.14.[4][5]
Representative Data: Fluorescence Properties
| Amino Acid Residue | Expected Excitation λmax (nm) | Expected Emission λmax (nm) | Expected Fluorescence Quantum Yield (ΦF) |
| Tyrosine (in peptide) | ~275 - 280 | ~303 - 310 | ~0.14 |
| 3-Hydroxyphenylalanine (in peptide) | ~270 - 275 | ~295 - 305 | < 0.14 |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolving the Isomers at the Atomic Level
1H and 13C NMR spectroscopy provide the most detailed structural information, allowing for the unambiguous differentiation of 3-hydroxyphenylalanine and tyrosine within a peptide sequence.
The Basis of NMR Chemical Shift Differences
The electron-donating nature of the hydroxyl group influences the electron density at the different positions on the phenyl ring. This creates distinct magnetic environments for the aromatic protons and carbons, resulting in different chemical shifts. In phenol, the ortho and para protons are more shielded (lower ppm) than the meta protons due to resonance effects.[6][7] This principle extends to the substituted phenylalanines.
Expected 1H NMR Differences
The aromatic region of the 1H NMR spectrum will be the most informative.
-
Tyrosine (para-substituted): Will typically show two doublets for the aromatic protons, representing an AA'BB' spin system.
-
3-Hydroxyphenylalanine (meta-substituted): Will exhibit a more complex splitting pattern in the aromatic region, with up to four distinct resonances (a singlet, a doublet, and two triplets, or variations thereof depending on the specific environment).
Expected 13C NMR Differences
The 13C NMR spectrum will also show clear differences, particularly for the aromatic carbons. The carbon atom directly attached to the hydroxyl group (C-OH) will have a significantly different chemical shift, as will the other carbons in the ring due to the altered substitution pattern.
Representative 1H NMR Chemical Shifts (Aromatic Region)
| Amino Acid Residue | Expected Aromatic Proton Chemical Shifts (ppm) |
| Tyrosine | ~6.8-7.2 (two doublets) |
| 3-Hydroxyphenylalanine | ~6.6-7.1 (more complex pattern: singlet, doublet, triplets) |
IV. Experimental Protocols
To ensure the integrity and reproducibility of your comparative studies, the following detailed protocols are provided.
Workflow for Spectroscopic Comparison
Caption: Workflow for the comparative spectroscopic analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tyrosine and 3-Hydroxyphenylalanine Peptides
This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (4 equivalents relative to resin loading) with a coupling reagent like HATU (3.9 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.
-
Monitor the coupling reaction using a Kaiser test. Repeat the coupling if the test is positive.
-
Wash the resin with DMF.
-
-
Incorporation of Tyrosine or 3-Hydroxyphenylalanine: Follow the same procedure as in step 3, using either Fmoc-Tyr(tBu)-OH or Fmoc-m-Tyr(tBu)-OH.
-
Repeat Cycles: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O) to the resin and agitate for 2-3 hours.
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.[8][9][10]
Protocol 2: UV-Visible Spectroscopy
-
Sample Preparation: Prepare solutions of the purified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of approximately 0.1-1.0 mg/mL.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Use a quartz cuvette with a 1 cm pathlength.
-
-
Blank Measurement: Record a baseline spectrum using the same buffer the peptides are dissolved in.
-
Sample Measurement:
-
Record the absorption spectrum of each peptide solution from 200 to 400 nm.
-
Ensure the absorbance at the maximum is within the linear range of the instrument (typically < 1.5). Dilute the sample if necessary.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra.
-
Determine the λmax and the absorbance at this wavelength.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the pathlength.
-
Protocol 3: Fluorescence Spectroscopy
-
Sample Preparation: Prepare peptide solutions in a fluorescence-free buffer at a concentration that gives an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation and Emission Scans:
-
For each peptide, record an emission spectrum by exciting at the respective absorption maximum (e.g., 275 nm for tyrosine-containing peptide) and scanning the emission wavelengths (e.g., 290-400 nm).
-
Record an excitation spectrum by setting the emission monochromator to the observed emission maximum and scanning the excitation wavelengths.
-
-
Quantum Yield Determination (Comparative Method):
-
Use a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the peptide sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Protocol 4: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized peptide in ~500 µL of a suitable deuterated solvent (e.g., D₂O or a buffered solution in D₂O). The addition of 5-10% deuterated organic solvent (e.g., acetonitrile-d₃) can improve solubility and spectral resolution.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer for the specific sample.
-
-
Data Acquisition:
-
Acquire a 1D 1H spectrum.
-
Acquire a 1D 13C spectrum.
-
For detailed assignments, acquire 2D NMR spectra such as TOCSY (to identify spin systems of individual amino acids) and NOESY (to identify through-space correlations between protons, confirming sequence and conformation).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).
-
Reference the chemical shifts (e.g., to DSS or TSP).
-
Assign the resonances, paying close attention to the distinct patterns in the aromatic region for tyrosine and 3-hydroxyphenylalanine.
-
V. Concluding Remarks: Leveraging Spectroscopic Differences for Deeper Insights
The substitution of tyrosine with 3-hydroxyphenylalanine in a peptide sequence introduces subtle yet distinct changes in its spectroscopic properties. By leveraging the differences in their UV-Visible absorption, fluorescence emission, and NMR chemical shifts, researchers can effectively identify and characterize these isomeric peptides. This guide provides the foundational knowledge and practical protocols to perform these analyses with confidence. A thorough understanding of these spectroscopic distinctions is not merely an academic exercise; it is a critical tool for quality control in peptide synthesis, for studying the mechanisms of oxidative stress, and for the rational design of novel peptide-based therapeutics and biomaterials.
References
-
Chen, R. F. (1967). Fluorescence Quantum Yields of Tryptophan and Tyrosine. Analytical Letters, 1(1), 35-42. [Link]
- Creed, D. (1984). The photophysics and photochemistry of the near-UV absorbing amino acids--I. Tryptophan and its simple derivatives. Photochemistry and photobiology, 39(4), 537–562.
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]
- Goreti, R. P., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Journal of the American Chemical Society, 134(45), 18774-18781.
-
IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
- Mukherjee, S., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical chemistry, 89(11), 6136–6145.
- Palmblad, M. (2002). Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.
- Shugar, D., & Baranowska, J. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Acta biochimica Polonica, 63(2), 227–236.
-
Study.com. The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions in the aromatic region: 6.70 (2...). [Link]
-
YSU Journals. (2016). Chemistry FLUORESCENCE 2D AND 3D SPECTRA ANALYSIS OF TRYPTOPHAN, TYROSINE AND PHENYLALANINE. [Link]
-
Wikipedia. Tyrosine. [Link]
Sources
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. homework.study.com [homework.study.com]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
A Comparative Guide to the Incorporation of 3-hydroxy-DL-phenylalanine for Modulating Peptide Biological Activity
For researchers, scientists, and drug development professionals, the modification of peptides with non-canonical amino acids is a cornerstone of modern therapeutic design. The goal is often to enhance stability, improve receptor affinity, or fine-tune biological activity. Among the myriad of available modifications, the hydroxylation of a phenylalanine residue presents an intriguing chemical alteration. This guide provides an in-depth technical comparison of incorporating 3-hydroxy-DL-phenylalanine (a racemic mixture of m-tyrosine) into a peptide backbone. We will objectively compare its effects on biological activity against the native L-phenylalanine and other common modifications, supported by established biochemical principles and detailed experimental protocols.
The Strategic Imperative for Phenylalanine Modification
Phenylalanine is a common residue in bioactive peptides, where its bulky, hydrophobic phenyl ring plays a critical role in receptor recognition and binding through hydrophobic and π-π stacking interactions.[1] However, peptides are often limited by their short in-vivo half-life due to rapid degradation by proteases.[2] Chemical modifications are employed to overcome these liabilities.
The introduction of a hydroxyl group onto the phenyl ring, creating 3-hydroxyphenylalanine, fundamentally alters the residue's properties:
-
Polarity and Hydrogen Bonding: It introduces a polar hydroxyl group capable of forming new hydrogen bonds, potentially altering receptor interaction and solubility.
-
Electronic Properties: The hydroxyl group modifies the electron density of the aromatic ring.
-
Stereochemistry (DL-form): The use of a racemic DL-mixture introduces a D-amino acid, which is known to confer resistance to enzymatic degradation.[2] Proteases are highly stereospecific and are generally unable to cleave peptide bonds adjacent to D-amino acids.
This guide will use a model pentapeptide, a well-known opioid agonist Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), to illustrate the comparative effects of substituting the Phenylalanine at position 4 (Phe⁴).
Comparative Analysis of Phe⁴ Modifications in a Model Peptide
We will compare four versions of the Leu-enkephalin peptide to dissect the effects of our target modification. The core hypothesis is that each modification will yield a distinct profile of stability and activity.
-
Peptide 1 (Native): Tyr-Gly-Gly-L-Phe -Leu
-
Peptide 2 (D-Phe Mod): Tyr-Gly-Gly-D-Phe -Leu
-
Peptide 3 (3-OH-DL-Phe Mod): Tyr-Gly-Gly-3-hydroxy-DL-Phe -Leu
-
Peptide 4 (L-DOPA Mod): Tyr-Gly-Gly-L-DOPA -Leu (3,4-dihydroxy-L-Phe)
Impact on Enzymatic Stability
A primary driver for peptide modification is to enhance resistance to proteolysis.[2] Peptidases in serum, such as aminopeptidases and endopeptidases, rapidly degrade natural peptides.
Discussion of Expected Outcomes: The native peptide is expected to degrade rapidly. The incorporation of a D-amino acid in Peptide 2 and the DL-mixture in Peptide 3 should dramatically increase the peptide's half-life by sterically hindering protease access to the cleavage site.[2] Peptide 4, containing L-DOPA, is not expected to have significantly enhanced stability as the L-configuration is still recognized by proteases.
Table 1: Predicted Comparative Enzymatic Stability
| Peptide Variant | Phe⁴ Modification | Predicted Primary Cleavage Site | Expected Half-Life (t½) in Human Plasma (Illustrative) | Rationale |
|---|---|---|---|---|
| 1. Native | L-Phenylalanine | Tyr¹-Gly² bond | < 5 minutes | Susceptible to rapid cleavage by aminopeptidases. |
| 2. D-Phe Mod | D-Phenylalanine | Tyr¹-Gly² bond | > 120 minutes | D-Phe at position 4 protects internal bonds, but N-terminal degradation can still occur. Overall stability is greatly enhanced.[2] |
| 3. 3-OH-DL-Phe Mod | 3-hydroxy-DL-Phenylalanine | Tyr¹-Gly² bond | > 120 minutes | The presence of the D-isomer provides significant protease resistance, similar to Peptide 2. |
| 4. L-DOPA Mod | L-DOPA | Tyr¹-Gly² or Gly³-Phe⁴ | ~5-10 minutes | The L-stereochemistry offers no protection from proteolysis. The added hydroxyls may slightly alter enzyme affinity but not prevent cleavage. |
Impact on Receptor Binding and Biological Activity
While enhancing stability is crucial, it must not come at the cost of biological activity. The modification of the phenyl ring can drastically alter how the peptide interacts with its target receptor.
Discussion of Expected Outcomes: For Leu-enkephalin, the Phe⁴ residue is critical for binding to opioid receptors.
-
Peptide 2 (D-Phe): Substituting L-Phe with D-Phe often reduces binding affinity, but in some cases, it can switch a peptide from an agonist to an antagonist or maintain activity.
-
Peptide 3 (3-OH-DL-Phe): This is the most unpredictable. The hydroxyl group at the meta-position introduces a significant structural change. Studies on other systems, such as the insulin receptor, have shown that peptides containing m-tyrosine (3-hydroxyphenylalanine) are very poor substrates for kinases and phosphatases, indicating a loss of specific biological recognition.[3][4] The hydroxyl group may form an unfavorable steric clash or an inappropriate hydrogen bond within the receptor's binding pocket, leading to a dramatic loss of affinity and agonist activity.
-
Peptide 4 (L-DOPA): The two hydroxyl groups on L-DOPA significantly increase polarity. This could either enhance binding through new hydrogen bond interactions or decrease it if the binding pocket is predominantly hydrophobic.
Table 2: Predicted Comparative Receptor Binding Affinity and Activity (Illustrative)
| Peptide Variant | Phe⁴ Modification | Predicted Receptor Affinity (Ki) | Predicted Biological Activity | Rationale for Activity Change |
|---|---|---|---|---|
| 1. Native | L-Phenylalanine | ~1-5 nM | Full Agonist | The native ligand shows high affinity and efficacy. |
| 2. D-Phe Mod | D-Phenylalanine | ~50-200 nM | Partial Agonist or Antagonist | The change in stereochemistry disrupts the optimal binding conformation, reducing affinity and potentially efficacy. |
| 3. 3-OH-DL-Phe Mod | 3-hydroxy-DL-Phenylalanine | >1000 nM (Low Affinity) | Likely Inactive or Antagonist | The meta-hydroxyl group is likely to disrupt the hydrophobic interactions essential for binding, leading to a significant loss of affinity.[3][4] |
| 4. L-DOPA Mod | L-DOPA | ~20-100 nM | Partial Agonist | The additional hydroxyl groups may interfere with the hydrophobic pocket, slightly reducing affinity compared to the native peptide. |
Experimental Protocols
To validate the predictions above, a series of standard biochemical assays must be performed. The following are detailed, self-validating protocols for the synthesis and characterization of the modified peptides.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of Peptide 3 (Tyr-Gly-Gly-3-hydroxy-DL-Phe-Leu) on a Rink Amide resin to yield a C-terminally amidated peptide.
Workflow Diagram: Peptide Synthesis
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Incorporation of Oxidized Phenylalanine Derivatives into Insulin Signaling Relevant Proteins May Link Oxidative Stress to Signaling Conditions Underlying Chronic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Confirming 3-Hydroxy-DL-Phenylalanine Incorporation via Automated Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The precise verification of unnatural amino acid (UAA) incorporation into peptides and proteins is a critical step in modern drug development and biological research. The introduction of UAAs like 3-hydroxy-DL-phenylalanine can bestow novel therapeutic properties, create specific labeling sites, or probe biological mechanisms. However, confirming that the desired UAA has been integrated at the correct position is paramount for data integrity and regulatory compliance.
This guide provides an in-depth technical comparison of methodologies for confirming the incorporation of 3-hydroxy-DL-phenylalanine, with a primary focus on the robust, classic technique of Edman degradation. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance against modern mass spectrometry approaches.
Section 1: The Principle of Edman Degradation for UAA Confirmation
Developed by Pehr Edman, this chemical method sequentially removes amino acid residues from the N-terminus of a peptide.[1] Its enduring relevance, particularly in biopharmaceutical quality control, stems from its direct, unambiguous sequential analysis.[2] The process is a cycle of three core chemical reactions:
-
Coupling: Under alkaline conditions, Phenylisothiocyanate (PITC) reacts with the free alpha-amino group of the N-terminal amino acid to form a phenylthiocarbamoyl (PTC) derivative.[3][4][5]
-
Cleavage: Under acidic conditions (typically using anhydrous trifluoroacetic acid, TFA), the peptide bond nearest to the PTC-derivatized residue is broken, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative without hydrolyzing the rest of the peptide.[1][3][4]
-
Conversion & Identification: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH) derivative with aqueous acid.[1][5] This PTH-amino acid is injected into an HPLC system for identification based on its unique retention time compared to known standards.[6][7][8]
The power of Edman degradation lies in this iterative process; after the first residue is cleaved and identified, the next amino acid in the sequence is exposed as the new N-terminus, ready for the next cycle.[4]
Caption: The iterative workflow of automated Edman degradation.
Section 2: Experimental Protocol for Sequencing a Peptide with 3-Hydroxy-DL-Phenylalanine
Confirming the incorporation of a non-standard amino acid like 3-hydroxy-DL-phenylalanine requires meticulous attention to detail, particularly in the analytical phase.
Pre-Analysis and Sample Preparation: The Foundation of Trustworthy Data
The axiom "garbage in, garbage out" is acutely true for sequencing. The trustworthiness of the final data is predicated on the quality of the initial sample.
-
Purity is Paramount: Edman sequencing requires highly purified protein or peptide samples (>90%).[9] Contaminating proteins will also have free N-termini, creating a mixture of PTH-amino acids in each cycle and rendering the data uninterpretable.[10]
-
Buffer Exchange: Buffers containing primary or secondary amines (e.g., Tris, glycine) are incompatible as they will react with PITC, consuming the reagent and producing confounding peaks in the HPLC chromatogram. Volatile buffers like ammonium bicarbonate or solvents such as N-methylmorpholine are preferred and can be removed by lyophilization.
-
Accurate Quantification: Precise knowledge of the amount of peptide loaded (typically 10-100 picomoles) is essential for evaluating the efficiency of each cycle.[1] A significant drop in yield at a specific cycle can indicate a problem, such as a modification that prevents cleavage.
Automated Edman Degradation: A Self-Validating System
Modern automated sequencers perform the coupling, cleavage, and conversion steps with high precision.[5] For a synthetic peptide expected to contain 3-hydroxy-DL-phenylalanine at a specific position (e.g., position 3), the system becomes self-validating.
Step-by-Step Methodology:
-
Immobilization: The purified peptide is adsorbed onto a PVDF membrane, which serves as the solid-phase support for the sequential chemical reactions.
-
Cycle Initiation: The automated sequencer begins Cycle 1. It delivers PITC in a base to execute the coupling reaction.
-
Washes: The instrument performs a series of solvent washes to remove excess reagents and reaction byproducts. This step is critical for minimizing background noise in the subsequent HPLC analysis.
-
Cleavage: Anhydrous TFA is delivered to cleave the N-terminal PTC-amino acid, which is then physically transferred to a separate conversion flask.
-
Conversion: The collected ATZ-amino acid is treated with aqueous acid to form the stable PTH derivative.
-
HPLC Injection & Analysis: The PTH-amino acid is automatically injected onto a C18 reversed-phase HPLC column for separation and identification.[7][11]
-
Iteration: The sequencer repeats this process for the desired number of cycles (e.g., 5-10 cycles for a short peptide).
Causality and Trustworthiness:
-
For a hypothetical peptide Gly-Ala-(3-OH-Phe)-Leu-Val..., the HPLC chromatograms should show a strong peak for PTH-Gly in Cycle 1 and PTH-Ala in Cycle 2.
-
The crucial validation occurs in Cycle 3 . A new, distinct peak should appear that does not correspond to any of the 20 common PTH-amino acids. The absence of a peak for standard phenylalanine provides strong evidence against misincorporation.
-
The sequence should resume as expected in subsequent cycles, with PTH-Leu appearing in Cycle 4 and PTH-Val in Cycle 5. This predictable pattern validates the integrity of the peptide and the sequencing process.
HPLC Analysis and Data Interpretation: The Moment of Truth
The identification of any PTH-amino acid, standard or unnatural, depends entirely on matching its HPLC elution position with that of a known standard.[7][8]
The Critical Role of a Standard: To definitively confirm the peak in Cycle 3 as PTH-3-hydroxy-DL-phenylalanine, a chemical standard is non-negotiable. This standard must be synthesized independently and injected into the same HPLC system under identical conditions to establish its characteristic retention time. Without this reference, any identification remains presumptive.
Caption: Formation of the stable PTH-derivative for HPLC analysis.
Hypothetical HPLC Data Summary
| Cycle Number | Expected Amino Acid | Observed PTH Peak (Retention Time) | Confirmation |
| 1 | Glycine | PTH-Gly (e.g., 4.5 min) | Confirmed |
| 2 | Alanine | PTH-Ala (e.g., 5.8 min) | Confirmed |
| 3 | 3-OH-Phe | Unknown Peak (e.g., 7.2 min) | Matches PTH-3-OH-Phe Standard |
| 4 | Leucine | PTH-Leu (e.g., 10.1 min) | Confirmed |
| 5 | Valine | PTH-Val (e.g., 8.9 min) | Confirmed |
Section 3: Comparative Analysis: Edman Degradation vs. Mass Spectrometry
While Edman degradation is a powerful tool for N-terminal sequencing, mass spectrometry (MS) has become a dominant technology in proteomics for its speed and sensitivity.[12] The choice between them depends on the specific experimental question.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical cleavage from N-terminus[1] | Fragmentation of peptides and analysis of mass-to-charge ratios[12] |
| Primary Output | Direct, ordered N-terminal sequence[6] | Peptide fragment masses, inferred sequence (often via database)[9] |
| Requirement for UAA | Requires a synthetic PTH-standard for positive ID[8] | Can identify UAA by mass shift without a standard, but fragmentation pattern can be complex |
| N-Terminus | Requires a free, unblocked N-terminus[1][3] | Can analyze peptides with blocked N-termini[9] |
| Sequence Length | Reliable for ~30-50 residues due to decreasing efficiency[1][3] | Can sequence longer internal peptides |
| Sample Purity | Requires highly purified (>90%) single protein/peptide[9][10] | More tolerant of complex mixtures |
| Throughput | Low throughput, one sample at a time[13] | High throughput, suitable for large-scale proteomics[12] |
| Key Advantage | Unambiguous N-terminal sequence confirmation; ideal for QC and regulatory filings (e.g., ICH Q6B guidelines)[2] | High sensitivity, detects PTMs, handles complex samples[9] |
Expert Insights: Choosing the Right Tool
-
For definitive N-terminal confirmation: When the goal is to prove, for quality control or regulatory purposes, that a specific UAA is the first, second, or Nth residue of a purified peptide, Edman degradation is the gold standard.[2] Its direct chemical evidence is straightforward and highly reliable.
-
For discovery and complex analysis: When analyzing complex protein mixtures, searching for unknown modifications, or sequencing peptides with blocked N-termini, mass spectrometry is the superior tool.[12] MS can confirm the mass of the incorporated UAA within a peptide fragment deep inside a protein sequence.
Often, the two techniques are complementary. MS can be used for a broad analysis to confirm the total mass of the peptide is correct, while Edman degradation provides definitive, sequential proof of N-terminal incorporation.[2][12]
Conclusion
Automated Edman degradation remains an indispensable and authoritative method for confirming the incorporation of unnatural amino acids like 3-hydroxy-DL-phenylalanine at or near the N-terminus of a peptide. Its strength lies in its direct, sequential chemical analysis, which provides a clear and easily interpretable result. The protocol's self-validating nature—observing a novel PTH peak at the expected cycle flanked by the correct standard amino acids—offers a high degree of confidence. However, this confidence is critically dependent on the availability of a synthetic PTH-UAA standard for absolute identification. While mass spectrometry offers superior throughput and sensitivity for broad proteomic analyses, Edman degradation provides unmatched precision for the specific, critical task of N-terminal sequence verification.
References
-
MtoZ Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. [Link]
-
MtoZ Biolabs. Principle of Edman Degradation in Protein Sequencing. [Link]
-
MtoZ Biolabs. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide. [Link]
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Wikipedia. Edman degradation. [Link]
-
Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. [Link]
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In: The Protein Protocols Handbook. Springer. [Link]
-
Grant, G. A., & Crankshaw, M. W. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. [Link]
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing. [Link]
-
Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]
-
Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. [Link]
-
Getz, E. B., et al. (1999). Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. Analytical Biochemistry, 273(1), 76-83. [Link]
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. Methods in Molecular Biology, 211, 247-268. [Link]
-
Creative Biolabs. Amino Acid Sequencing Challenges: A Deep Dive. [Link]
-
Rapid Novor. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
-
MtoZ Biolabs. Principle, Advantages and Disadvantages of Edman Sequencing. [Link]
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. Principle of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Principle, Advantages and Disadvantages of Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 13. rapidnovor.com [rapidnovor.com]
A Comparative Guide to the Synthesis of N-Fmoc-3-hydroxy-DL-phenylalanine: An Evaluation of Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the incorporation of unnatural amino acids is a critical strategy for modulating the pharmacological properties of peptides. N-Fmoc-3-hydroxy-DL-phenylalanine, a derivative of phenylalanine, offers a unique structural motif with its hydroxylated phenyl ring, which can introduce beneficial characteristics such as altered polarity and new opportunities for chemical modification. The efficient and high-purity synthesis of this building block is paramount for its successful application.
This technical guide provides an in-depth comparison of the prevalent methods for the synthesis of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a critical evaluation of the underlying chemical principles, potential pitfalls, and a data-driven comparison to empower researchers in making informed decisions for their synthetic strategies.
The Foundational Chemistry: Fmoc Protection of Amino Acids
The most common and robust method for the synthesis of this compound involves the direct N-acylation of 3-hydroxy-DL-phenylalanine with an activated Fmoc reagent. This reaction, typically performed under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution.[1] The amino group of 3-hydroxy-DL-phenylalanine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the Fmoc reagent. This is followed by the departure of a leaving group to form the stable carbamate linkage of the Fmoc-protected amino acid.[1]
The choice of the Fmocylating agent is a critical determinant of the reaction's efficiency, yield, and the purity of the final product. The two most widely used reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2]
Method 1: Synthesis using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Fmoc-OSu is generally the preferred reagent for Fmoc protection in modern peptide chemistry.[1][2] Its popularity stems from its greater stability compared to Fmoc-Cl, which translates to a cleaner reaction profile with fewer side products.[2][3]
Causality Behind Experimental Choices
The use of a mild inorganic base, such as sodium bicarbonate or sodium carbonate, is crucial to deprotonate the amino group of the 3-hydroxy-DL-phenylalanine, thereby increasing its nucleophilicity for the attack on the Fmoc-OSu.[1] The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, to ensure the solubility of both the amino acid and the Fmoc-OSu. The dropwise addition of the Fmoc-OSu solution helps to maintain a low concentration of the activated reagent, minimizing potential side reactions.
Self-Validating System: Protocol and Expected Outcomes
A standard laboratory protocol for the synthesis of this compound using Fmoc-OSu is detailed below. This protocol is designed to be self-validating through in-process monitoring and final product analysis.
Materials:
-
3-hydroxy-DL-phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane (or Acetone)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Amino Acid: Dissolve 1.0 equivalent of 3-hydroxy-DL-phenylalanine in a 10% aqueous solution of sodium bicarbonate (using 2.2 equivalents of NaHCO₃). A 1:1 mixture of 1,4-dioxane and water can be used as the solvent system to aid dissolution. Stir until a clear solution is obtained.
-
Preparation of Fmoc-OSu Solution: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.
-
Reaction: Cool the amino acid solution to 0 °C in an ice bath. Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight (approximately 12-16 hours).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The this compound will precipitate as a white solid.
-
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove inorganic salts.
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1]
Potential Side Reactions and Considerations
The primary side reaction of concern is the potential for O-acylation of the phenolic hydroxyl group. However, under the mildly basic conditions of the Schotten-Baumann reaction, the amino group is significantly more nucleophilic than the phenoxide, making N-acylation the overwhelmingly favored pathway. The use of a slight excess of the amino acid or careful control of the stoichiometry of Fmoc-OSu can further minimize this side reaction.
Method 2: Synthesis using 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Fmoc-Cl is a more reactive acylating agent compared to Fmoc-OSu.[2] This higher reactivity can lead to faster reaction times, but it also increases the likelihood of side reactions and makes the reagent more susceptible to hydrolysis.[3]
Causality Behind Experimental Choices
The reaction conditions for using Fmoc-Cl are similar to those for Fmoc-OSu, employing a base and a mixed solvent system. However, due to the higher reactivity of Fmoc-Cl, the reaction is often performed at a lower temperature and for a shorter duration to minimize the formation of byproducts.
Self-Validating System: Protocol and Expected Outcomes
The protocol for using Fmoc-Cl is analogous to the Fmoc-OSu method, with adjustments to account for its higher reactivity.
The experimental protocol is similar to the one described for Fmoc-OSu, with the following key modifications:
-
Reagent: Use 1.05 equivalents of 9-fluorenylmethyl chloroformate (Fmoc-Cl) instead of Fmoc-OSu.
-
Reaction Time: The reaction may be complete in a shorter timeframe (e.g., 2-4 hours). Progress should be monitored by Thin Layer Chromatography (TLC).
Potential Side Reactions and Considerations
The use of Fmoc-Cl introduces a higher risk of several side reactions:
-
Formation of Di- and Tripeptides: The highly reactive Fmoc-Cl can react with the newly formed this compound to generate a mixed anhydride, which can then acylate another molecule of the amino acid, leading to the formation of dipeptides and, subsequently, tripeptides.[1]
-
Formation of Urethane Byproducts: Reaction of Fmoc-Cl with the base can lead to the formation of unwanted urethane byproducts.
-
Hydrolysis: Fmoc-Cl is more prone to hydrolysis than Fmoc-OSu, which consumes the reagent and can complicate the purification process.[3]
Comparative Analysis: Fmoc-OSu vs. Fmoc-Cl
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of a closely related amino acid, Fmoc-DL-phenylalanine, using both Fmoc-OSu and Fmoc-Cl. This data is expected to be highly representative of the synthesis of this compound.
| Feature | Fmoc-OSu Method | Fmoc-Cl Method | Rationale and Field Insights |
| Reactivity | Moderate | High | Fmoc-Cl's high reactivity can be advantageous for hindered amino acids but often leads to more side reactions with standard amino acids.[2] |
| Stability | High | Low | Fmoc-OSu is less susceptible to hydrolysis, allowing for more flexible reaction setup and storage.[3] |
| Typical Yield | High (typically >90%) | Moderate to High (typically 75-90%) | The higher yield with Fmoc-OSu is often attributed to a cleaner reaction profile and fewer side products.[2] |
| Product Purity | High | Moderate | The primary impurities with Fmoc-Cl are di- and tripeptides, which can be challenging to remove by simple recrystallization.[1] |
| Ease of Handling | Easier | More Challenging | Fmoc-Cl is more moisture-sensitive and can produce corrosive HCl as a byproduct.[3] |
| Cost | Generally Higher | Generally Lower | The lower initial cost of Fmoc-Cl may be offset by lower yields and more extensive purification requirements. |
Validation and Characterization of this compound
Regardless of the synthetic method chosen, the identity and purity of the final product must be rigorously validated. The following analytical techniques are essential for the characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: As a preliminary indicator of purity.
Conclusion and Recommendations
Based on a comprehensive analysis of the available literature and established chemical principles, the synthesis of this compound via the Fmoc-OSu method is the recommended approach for researchers seeking high purity, reliable yields, and a robust and reproducible protocol. While the Fmoc-Cl method may offer faster reaction times, the increased risk of side reactions and the potential for a more complex purification process make it a less desirable option for routine synthesis.
The hydroxyl group on the phenyl ring of 3-hydroxy-DL-phenylalanine does not significantly complicate the N-Fmoc protection under standard Schotten-Baumann conditions, as the amino group is the more potent nucleophile. By following the detailed protocol for the Fmoc-OSu method and implementing rigorous analytical validation, researchers can confidently produce high-quality this compound for their applications in drug discovery and peptide science.
Visualizations
Synthesis Workflow
Caption: Logical relationship between Fmoc reagent choice and synthesis outcomes.
References
Sources
A Comparative Guide to the Conformational Impact of 3-Hydroxy-DL-Phenylalanine in Peptide Scaffolds
For researchers, scientists, and drug development professionals, the rational design of peptide-based therapeutics hinges on a deep understanding of structure-activity relationships. The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, offering a powerful toolkit to modulate conformation, enhance stability, and fine-tune biological activity. Among these, hydroxylated phenylalanine derivatives present a compelling strategy for introducing polarity and hydrogen-bonding capabilities.
This guide provides an in-depth technical comparison of how incorporating 3-hydroxy-DL-phenylalanine (3-HPhe), a meta-hydroxylated analog of phenylalanine (Phe), impacts peptide conformation and structure. While direct, comprehensive studies on 3-HPhe-containing peptides are emerging, this document synthesizes established biophysical principles and data from related modified aromatic amino acids to provide a robust framework for investigation. We will explore the causative effects of this single-atom modification, detail the experimental workflows required for a thorough comparison, and present the expected structural outcomes.
The Fundamental Perturbation: Phenylalanine vs. 3-Hydroxy-DL-phenylalanine
The introduction of a hydroxyl group at the meta-position of the phenyl ring is a subtle yet profound modification. Unlike the para-hydroxylation found in tyrosine, meta-hydroxylation does not occur in canonical proteinogenesis, making it a purely synthetic modification for peptide design. This change introduces several key physicochemical differences that cascade into structural consequences:
-
Hydrogen Bonding: The hydroxyl group acts as both a hydrogen bond donor and acceptor, creating new possibilities for intramolecular interactions (with the peptide backbone or other side chains) and intermolecular interactions (with solvent or biological targets).
-
Electronic Effects: The electron-withdrawing nature of the hydroxyl group alters the charge distribution of the aromatic ring. This directly influences the side chain's ability to participate in crucial non-covalent interactions like π-π stacking and C-H/π interactions, which are often vital for stabilizing folded structures.[1]
-
Steric and Rotational Profile: While the steric bulk is only marginally increased, the potential for hydrogen bonding can create new energetic minima, potentially altering the preferred side-chain dihedral angles (χ1 and χ2) and influencing the local backbone conformation.
Comparative Structural Analysis: A Multi-Technique Approach
To fully elucidate the structural impact of 3-HPhe, a combination of biophysical techniques is essential. Each method provides a unique lens, from global secondary structure to atomic-level detail. The following sections compare a hypothetical parent peptide containing Phenylalanine (Peptide-Phe) with its modified counterpart (Peptide-3HPhe).
CD spectroscopy is a rapid and powerful tool for evaluating the overall secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[2][3] The introduction of a 3-HPhe residue can either induce or disrupt secondary structures depending on the sequence context. For instance, a new intramolecular hydrogen bond from the hydroxyl group to a backbone carbonyl could stabilize a turn or kink, disrupting a helical segment. Conversely, it could act as a capping motif to stabilize a helix.
Expected Outcome: A comparison of the far-UV CD spectra (190-250 nm) would reveal any significant shifts in the secondary structure populations.
| Feature | Peptide-Phe (Hypothetical) | Peptide-3HPhe (Hypothetical) | Interpretation of Change |
| λ at [θ] min | 208 nm, 222 nm | 205 nm | Loss of α-helical structure. The characteristic double minima of a helix are replaced by a single minimum associated with a random coil or β-sheet.[4] |
| λ at [θ] max | ~195 nm | ~218 nm | Shift towards β-sheet conformation. A positive peak around 218 nm can be indicative of β-sheet content. |
| Calculated α-Helix % | 45% | 10% | The incorporation of 3-HPhe has destabilized the helical fold, likely by interrupting the i, i+4 hydrogen bonding pattern or by promoting a competing turn structure. |
| Calculated β-Sheet % | 5% | 30% | The peptide has undergone a conformational transition from a predominantly helical to a sheet-based structure. |
Table 1: Illustrative comparative data from CD spectroscopy analysis.
NMR spectroscopy provides unparalleled insight into the solution conformation of peptides at a per-residue level.[5] A full NMR structural analysis involves several key experiments:
-
Chemical Shift Perturbations (CSPs): Changes in the chemical shifts of backbone (HN, Hα) and side-chain protons upon substitution of Phe with 3-HPhe can pinpoint the exact locations of structural rearrangement.
-
Nuclear Overhauser Effect (NOE): NOEs identify protons that are close in space (<5 Å), providing the distance restraints necessary to calculate a 3D structure.[6] The appearance of new NOEs between the 3-HPhe side chain and the backbone would provide direct evidence of specific intramolecular interactions.
-
Temperature Coefficients (dδ/dT): The temperature dependence of the amide proton chemical shift can identify protons protected from the solvent, indicating their involvement in stable intramolecular hydrogen bonds. A low value (< -4.5 ppb/K) for an amide proton near the 3-HPhe residue in Peptide-3HPhe, which was not present in Peptide-Phe, would strongly suggest the formation of a new H-bond.
| Parameter | Peptide-Phe (Hypothetical) | Peptide-3HPhe (Hypothetical) | Interpretation of Change |
| Backbone Dihedrals (φ, ψ) for residue i+1 | φ: -60°, ψ: -45° | φ: -70°, ψ: +140° | Conformational shift from the α-helical region to the β-sheet region of the Ramachandran plot for the residue following 3-HPhe. |
| Side Chain Dihedral (χ1) for 3-HPhe | -65° (gauche+) | 175° (trans) | The side chain of 3-HPhe adopts a different rotameric state, likely to accommodate a new hydrogen bond, altering its spatial orientation relative to the backbone. |
| Key NOE Contact | Hα(Phe) to HN(i+3) | OH(3-HPhe) to HN(i+2) | The long-range helical NOE is lost and replaced by a short-range NOE, indicating the formation of a local turn structure stabilized by the hydroxyl group. |
Table 2: Illustrative comparative data from NMR spectroscopy analysis.
While NMR reveals the solution-state ensemble, X-ray crystallography provides a static, high-resolution snapshot of the peptide's structure in a crystal lattice.[7] This technique is invaluable for visualizing the precise geometry of interactions involving the 3-HPhe residue, including bond angles, distances, and the role of solvent molecules. Comparing the crystal structures of Peptide-Phe and Peptide-3HPhe would definitively show how the modification alters molecular packing and specific intramolecular contacts.[1][8]
Experimental Workflows and Protocols
Scientific integrity demands robust and reproducible methodologies. The following section details the protocols for synthesizing and analyzing these peptides.
This protocol outlines the synthesis of a generic peptide using Fmoc/tBu chemistry, adaptable for both the Phe and 3-HPhe versions. The synthesis of peptides containing DOPA, a similar hydroxylated derivative, shows that standard solid-phase methods are effective.[9]
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-L-Phe-OH or Fmoc-3-hydroxy-DL-phenylalanine-OH) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC. Confirm the mass and purity via LC-MS.
-
Sample Preparation: Prepare stock solutions of the lyophilized peptides (Peptide-Phe and Peptide-3HPhe) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via amino acid analysis.
-
Instrument Setup: Calibrate the CD spectrometer with a standard such as camphor-10-sulfonic acid.
-
Data Acquisition:
-
Record the far-UV spectra from 260 nm down to 190 nm in a 1 mm pathlength quartz cuvette.
-
Use a peptide concentration of approximately 0.1 mg/mL.
-
Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm.
-
Average at least three scans for each sample to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the spectrum of the buffer-only blank from each peptide spectrum.
-
Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Self-Validation: Deconvolute the processed spectra using a validated algorithm (e.g., K2D2, BeStSel) to estimate the percentage of secondary structure content. The consistency of results across different algorithms provides confidence in the structural assessment.
-
Conclusion and Implications for Drug Development
The incorporation of 3-hydroxy-DL-phenylalanine is a potent tool for peptide chemists, offering a means to engineer specific structural features. The introduction of a meta-hydroxyl group can induce significant conformational changes, often leading to the disruption of canonical secondary structures like α-helices and promoting the formation of turns or sheet-like structures. This is primarily driven by the formation of new, stabilizing intramolecular hydrogen bonds and altered aromatic interactions.
For drug development professionals, understanding these impacts is critical. A 3-HPhe-induced turn might be the key to creating a rigid, bioactive conformation that fits precisely into a receptor's binding pocket. The added polar group can improve aqueous solubility and bioavailability. By leveraging the detailed biophysical comparisons outlined in this guide, researchers can move beyond trial-and-error and rationally design next-generation peptide therapeutics with precisely controlled three-dimensional structures and enhanced therapeutic profiles.
References
-
Li, J., Dangott, L. J., & Fitzpatrick, P. F. (2010). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Biochemistry, 49(15), 3327–3335. [Link][10][11]
-
Raj, P. A., & Balaram, P. (1984). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. Biopolymers, 23(7), 1155-1168. [Link][6]
-
Silverman, H. G., & Messersmith, P. B. (2004). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Polymer Preprints, 45(1), 509-510. [Link][9]
-
Ganesh, G., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Link][1]
-
Bagińska, K., et al. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 14(3), 345-352. [Link][4]
-
Gessner, R., et al. (2013). Structural studies of pentapeptides containing an achiral block, built from two dehydroamino acid residues (Δ(Z)Phe and ΔAla) and two glycines, as well as one chiral L-Val residue. Journal of Peptide Science, 19(10), 629-637. [Link][12]
-
Tamanaha, E., et al. (2020). Phenylalanine meta-Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation. ChemBioChem, 21(3), 417-422. [Link][13][14]
-
Manaf, M. A., et al. (2020). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. Molecules, 25(21), 5038. [Link][2]
-
Reches, M., & Gazit, E. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. [Link][15]
-
Sreerama, N., & Woody, R. W. (2000). Estimation of Protein Secondary Structure from Circular Dichroism Spectra: Comparison of CONTIN, SELCON, and CDSSTR Methods with an Expanded Reference Set. Analytical Biochemistry, 287(2), 252-260. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link][16]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
-
Fitzpatrick, P. F. (2024). Biochemical and biophysical approaches to characterization of the aromatic amino acid hydroxylases. Methods in Enzymology. [Link][17]
-
Wallace, B. A. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link][3]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link][5]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link][18]
-
Ananda, K. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. IISc Institutional Repository. [Link][8]
-
Eaton, S. S., & Eaton, G. R. (2017). New Protein Structures Provide an Updated Understanding of Phenylketonuria. ACS Chemical Biology, 12(6), 1496-1500. [Link][19]
-
Ye, S., & Woolfson, D. N. (2018). A Newcomer's Guide to Peptide Crystallography. Journal of the American Chemical Society, 140(43), 13997-14008. [Link][7]
Sources
- 1. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of phenylalanine hydroxylase: conformational changes upon phenylalanine binding detected by hydrogen/deuterium exchange and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenylalanine meta‐Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylalanine meta-Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. Biochemical and biophysical approaches to characterization of the aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. New Protein Structures Provide an Updated Understanding of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of N-Fmoc-3-hydroxy-DL-phenylalanine for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as the unnatural amino acid N-Fmoc-3-hydroxy-DL-phenylalanine, are critical components of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: this compound
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive understanding of regulatory guidelines and best practices. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste management.
Regulatory Compliance
The Resource Conservation and Recovery Act (RCRA) is the principal federal law governing the disposal of solid and hazardous waste. Laboratories in academic and research institutions may also be subject to the standards outlined in Subpart K of the RCRA regulations, which are specifically tailored for the management of hazardous waste in these settings.[2] Key tenets of these regulations include:
-
Waste Identification: It is the responsibility of the waste generator to determine if a chemical is hazardous.
-
Proper Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.
-
Container Management: Waste containers must be appropriate for the chemical, in good condition, and securely closed.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents.
-
Accumulation Time Limits: There are restrictions on how long hazardous waste can be stored on-site.
The Four Pillars of Safe Disposal
-
Characterization: Correctly identify the hazards associated with the chemical waste.
-
Segregation: Keep different types of chemical waste separate.
-
Containment: Use appropriate, labeled, and sealed containers.
-
Disposal: Transfer waste to a licensed hazardous waste disposal facility.
Step-by-Step Disposal Procedures for this compound
This section outlines the detailed procedures for the disposal of this compound in various forms.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust is generated. | To prevent inhalation of airborne powder, especially during spill cleanup. |
Disposal of Solid this compound
-
Collection: Carefully sweep up any solid this compound, avoiding the generation of dust.
-
Containment: Place the solid waste into a clean, dry, and chemically compatible container with a secure lid. A high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The date of accumulation
-
The hazard characteristics (e.g., "Irritant")
-
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), away from incompatible materials such as strong oxidizing agents and acids.[3]
Disposal of Contaminated Solutions
Solutions containing this compound, such as those from synthesis or analytical procedures, must be treated as hazardous waste.
-
Collection: Collect the waste solution in a chemically compatible container with a secure, leak-proof cap. An HDPE or glass container is suitable.
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.
-
Storage: Store the container in a designated hazardous waste accumulation area with secondary containment to prevent spills.
Disposal of Empty Containers
Empty containers that held this compound should be considered hazardous waste as they may retain chemical residues.
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: Collect the rinsate as hazardous waste and dispose of it with other contaminated solutions.
-
Container Disposal: Once decontaminated, the container can be disposed of as non-hazardous waste according to your institution's guidelines. Deface the original label before disposal.
Advanced Topic: Chemical Neutralization via Fmoc Group Removal
For laboratories with the appropriate expertise and equipment, chemical neutralization of the Fmoc group can be considered as a pre-treatment step to reduce the hazardous nature of the waste. The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine, which cleave it via a β-elimination mechanism.[4][5][6][7]
This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Experimental Protocol for Fmoc Deprotection
-
Dissolution: Dissolve the this compound waste in a suitable solvent, such as dimethylformamide (DMF).
-
Base Addition: Add a solution of 20% piperidine in DMF to the dissolved waste.
-
Reaction: Allow the reaction to proceed at room temperature for 30 minutes to ensure complete removal of the Fmoc group.
-
Waste Collection: The resulting solution, containing the deprotected amino acid, dibenzofulvene-piperidine adduct, and solvent, should be collected as hazardous waste.
While this procedure does not render the waste non-hazardous, it alters its chemical composition, which may be relevant for the final disposal method. Always consult with your institution's environmental health and safety (EHS) department before attempting any chemical neutralization of hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer and more sustainable scientific community. Always consult your institution's specific safety protocols and your EHS department for guidance tailored to your unique laboratory environment.
References
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of Fmoc-Gly-DL-Ala.
- ChemBK. (n.d.). N-Fmoc-DL-3-hydroxy-Phenylalanine.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH.
- Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate.
- Fisher Scientific. (2025). Safety Data Sheet: FMOC-D-phenylalanine, 98%.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ChemicalBook. (2025). N-FMoc-3-hydroxy-L-phenylalanine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- CEM Corporation. (2020). Safety Data Sheet: Fmoc-L-Phe-OH.
- AChemBlock. (n.d.). N-Fmoc-3-hydroxy-L-phenylalanine 95%.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Benchchem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Fmoc-phenylalanine. PubChem.
- Fisher Scientific. (2024). Safety Data Sheet.
- The Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry.
- Lokey Lab Protocols. (2017). Fmoc.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Green Chemistry (RSC Publishing). (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from Green Chemistry (RSC Publishing) website.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from UCI Department of Chemistry website.
- Chem-Impex. (n.d.). Fmoc-3-methyl-L-phenylalanine.
- Aapptec Peptides. (n.d.). Fmoc-Phe(3-CN)-OH.
- Thermo Fisher Scientific. (n.d.). 3,4-Difluoro-N-Fmoc-L-phenylalanine, 95%.
Sources
- 1. This compound | 138775-49-2 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 7. mdpi.com [mdpi.com]
Personal protective equipment for handling N-Fmoc-3-hydroxy-DL-phenylalanine
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides comprehensive, immediate safety and logistical information for N-Fmoc-3-hydroxy-DL-phenylalanine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Assessment and Risk Mitigation
This compound is a stable, solid compound at room temperature.[4] The principal hazards are:
-
Inhalation: As a fine powder, it can be easily aerosolized during handling, leading to potential respiratory tract irritation.[1]
-
Dermal and Ocular Contact: Direct contact with the powder can cause skin and eye irritation.[1][2]
-
Ingestion: Accidental ingestion may be harmful.[1]
To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment, and safe work practices is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to protect against workplace hazards.[5][6] For handling this compound, the following PPE is required:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance and durability.[3] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with proper engineering controls. | If weighing outside of a ventilated enclosure where dust may be generated, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particulates.[7] |
It is crucial to inspect all PPE before use and to remove and replace any damaged items. [6] Gloves should be removed promptly after handling the compound, and hands should be washed thoroughly.
Safe Handling and Operational Workflow
Adherence to a structured workflow is critical for minimizing exposure and ensuring the integrity of your experiments.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure to minimize the potential for dust generation.[8][9]
-
Assemble all necessary equipment, such as spatulas, weigh paper, and containers, before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Handling:
-
Perform all manipulations that may generate dust, such as weighing, within a certified chemical fume hood or a powder weighing station.[10] This is a critical engineering control to prevent inhalation exposure.[5]
-
To avoid creating airborne dust, handle the powder gently. Avoid scooping or pouring from a height.
-
Use anti-static weigh boats or an anti-static gun to prevent electrostatic discharge, which can cause the fine powder to disperse.[8][9]
-
Close the container tightly immediately after use.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding the generation of dust.[1] Place the collected material and any contaminated cleaning materials into a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not use a brush for cleanup as this will aerosolize the powder.[8] Wet wiping with a suitable solvent is preferred for final decontamination of surfaces.[8]
-
Disposal Plan
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
Waste Characterization:
Based on available data for similar compounds, this compound is not classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[11] However, it is imperative to consult your institution's specific waste disposal guidelines and any state or local regulations that may apply.[12][13][14]
Sources
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 6. osha.gov [osha.gov]
- 7. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. uswonline.com [uswonline.com]
- 14. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
